Product packaging for 6-Bromo-2-methoxynicotinic acid(Cat. No.:CAS No. 1060806-62-3)

6-Bromo-2-methoxynicotinic acid

Cat. No.: B1376889
CAS No.: 1060806-62-3
M. Wt: 232.03 g/mol
InChI Key: YMPQUJFCCCPCAF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

6-Bromo-2-methoxynicotinic acid is a useful research compound. Its molecular formula is C7H6BrNO3 and its molecular weight is 232.03 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C7H6BrNO3 B1376889 6-Bromo-2-methoxynicotinic acid CAS No. 1060806-62-3

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

6-bromo-2-methoxypyridine-3-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H6BrNO3/c1-12-6-4(7(10)11)2-3-5(8)9-6/h2-3H,1H3,(H,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YMPQUJFCCCPCAF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=CC(=N1)Br)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H6BrNO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20745148
Record name 6-Bromo-2-methoxypyridine-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20745148
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

232.03 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1060806-62-3
Record name 6-Bromo-2-methoxy-3-pyridinecarboxylic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1060806-62-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 6-Bromo-2-methoxypyridine-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20745148
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-depth Technical Guide on the Physicochemical Properties of 6-Bromo-2-methoxynicotinic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Foreword for Researchers, Scientists, and Drug Development Professionals

In the landscape of modern medicinal chemistry, the strategic selection of molecular building blocks is a critical determinant of success in any drug discovery program. 6-Bromo-2-methoxynicotinic acid has emerged as a scaffold of significant interest, offering a trifecta of reactive sites that permit diverse and intricate molecular elaborations. A profound understanding of its fundamental physicochemical properties is not merely academic; it is the bedrock upon which robust synthetic strategies are built and the predictive lens through which we can anticipate a molecule's journey through complex biological terrains. This guide is constructed to provide not just a compilation of data, but a deeper, field-proven insight into the causality behind the numbers and protocols. It is designed to be a self-validating resource, empowering you to leverage the full potential of this versatile compound in your research and development endeavors.

Section 1: Core Molecular and Physicochemical Profile

This compound is a substituted pyridine derivative, a class of heterocyclic compounds of immense importance in the pharmaceutical industry. The interplay of its three key functional groups—the carboxylic acid, the bromo substituent, and the methoxy group—dictates its chemical reactivity and physical behavior.

Molecular Structure:

Figure 1: Molecular structure of this compound.

Table 1: Fundamental Physicochemical Data

PropertyValueSource
Molecular Formula C₇H₆BrNO₃[1][2][3]
Molecular Weight 232.03 g/mol [1][2][3][4][5]
CAS Number 1060806-62-3[1][2][5]
Appearance Solid[5]
pKa (Predicted) 3.13 ± 0.10[4]
LogP (Predicted) 1.5509[1]

Section 2: Experimental Determination of Key Properties - A Methodological Deep Dive

The theoretical data presented above provides a valuable starting point. However, for rigorous scientific application, empirical validation is paramount. The following section outlines detailed, step-by-step methodologies for the determination of critical physicochemical properties.

Melting Point Analysis: A High-Fidelity Purity Check

The melting point is a robust and readily accessible indicator of a compound's purity. A sharp melting range is characteristic of a pure substance, while impurities typically lead to a depression and broadening of this range.

Experimental Protocol: Capillary Melting Point Determination

  • Sample Preparation: A small sample of this compound is finely ground to ensure uniform heat transfer.

  • Capillary Loading: The powdered sample is packed into a thin-walled capillary tube to a height of 2-3 mm.

  • Instrumentation: The loaded capillary is placed in a calibrated melting point apparatus.

  • Heating Ramp: The temperature is increased at a controlled rate, typically 1-2 °C per minute, as it approaches the expected melting point.

  • Data Acquisition: The temperatures at which the first droplet of liquid is observed (onset) and at which the entire sample has liquefied (clear point) are recorded.

Expertise in Action: The "Why" Behind the Protocol

  • Grinding the sample: Maximizes surface area for consistent and even heat absorption, preventing localized overheating.

  • Controlled heating rate: A slow ramp is crucial for allowing the system to maintain thermal equilibrium, ensuring that the recorded temperature accurately reflects the sample's temperature.

Solubility Profiling: The Gateway to Biological Assays and Formulation

A compound's solubility profile across a range of solvents is a critical parameter that dictates its suitability for various applications, from reaction chemistry to formulation for in vitro and in vivo studies.

Experimental Protocol: Kinetic Solubility Assessment in Aqueous and Organic Media

  • Stock Solution Preparation: A high-concentration stock solution of this compound is prepared in a highly solubilizing solvent such as dimethyl sulfoxide (DMSO).

  • Serial Dilution: A series of dilutions from the stock solution are prepared in the test solvent (e.g., phosphate-buffered saline, methanol, acetonitrile).

  • Incubation and Equilibration: The diluted samples are incubated at a controlled temperature (e.g., 25 °C) for a set period (e.g., 24 hours) to allow for equilibration.

  • Precipitate Removal: Any precipitated material is removed by centrifugation or filtration.

  • Concentration Analysis: The concentration of the dissolved compound in the supernatant or filtrate is determined using a suitable analytical technique, such as High-Performance Liquid Chromatography (HPLC) with UV detection.

Trustworthiness Through Self-Validation: This protocol is inherently self-validating. The use of a standard analytical technique like HPLC allows for precise quantification of the soluble fraction, and the inclusion of positive and negative controls (i.e., a highly soluble and a poorly soluble compound) ensures the reliability of the assay.

G cluster_workflow Kinetic Solubility Workflow start Prepare High-Conc. DMSO Stock dilute Serially Dilute in Test Solvents start->dilute incubate Incubate at 25°C for 24h dilute->incubate separate Centrifuge/Filter Precipitate incubate->separate analyze Analyze Supernatant by HPLC separate->analyze quantify Quantify Soluble Concentration analyze->quantify

Figure 2: Experimental workflow for kinetic solubility determination.

Section 3: Spectroscopic Characterization - Unveiling the Molecular Fingerprint

Spectroscopic analysis provides an unambiguous confirmation of a molecule's identity and structural integrity.

3.1 Nuclear Magnetic Resonance (NMR) Spectroscopy: The cornerstone of structural elucidation, NMR provides detailed information about the chemical environment of each nucleus. For this compound, the ¹H NMR spectrum would characteristically show distinct signals for the aromatic protons and the methoxy group protons, with their chemical shifts and coupling patterns confirming the substitution pattern. The ¹³C NMR spectrum would complement this by showing a resonance for each unique carbon atom.

3.2 Infrared (IR) Spectroscopy: IR spectroscopy is a powerful tool for identifying the functional groups present in a molecule. The IR spectrum of this compound would be expected to exhibit characteristic absorption bands for the carboxylic acid O-H and C=O stretches, as well as C-O and C-Br stretches.

3.3 Mass Spectrometry (MS): Mass spectrometry provides a highly accurate determination of the molecular weight and can give insights into the elemental composition. A key feature in the mass spectrum of this compound would be the presence of two molecular ion peaks of nearly equal intensity, separated by two mass units, which is the characteristic isotopic signature of a bromine atom.

Section 4: Applications in Drug Discovery and Synthesis

The physicochemical properties of this compound directly influence its utility as a synthetic intermediate. Its moderate lipophilicity (predicted LogP of 1.55) suggests a good starting point for balancing aqueous solubility and membrane permeability in drug candidates. The acidic pKa of approximately 3.13 indicates that the carboxylic acid will be predominantly ionized at physiological pH, a factor that must be considered in drug design to modulate properties like cell penetration and protein binding.

The true synthetic power of this molecule lies in the orthogonal reactivity of its functional groups. The carboxylic acid is readily available for amide coupling reactions, a ubiquitous transformation in medicinal chemistry. The bromo group is a versatile handle for a wide array of palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira, Buchwald-Hartwig), allowing for the introduction of a vast diversity of substituents at the 6-position of the pyridine ring. This strategic combination of functionalities makes this compound an invaluable tool for the rapid generation of compound libraries for lead optimization. The synthesis of this and related compounds is a topic of significant interest in the development of novel therapeutics.

References

An In-Depth Technical Guide to the Molecular Structure and Conformation of 6-Bromo-2-methoxynicotinic Acid

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

6-Bromo-2-methoxynicotinic acid is a substituted pyridine derivative of interest in medicinal chemistry and drug design. A comprehensive understanding of its three-dimensional structure and conformational dynamics is paramount for elucidating its structure-activity relationships (SAR) and optimizing its interactions with biological targets. This technical guide provides a detailed exploration of the molecular structure and conformational landscape of this compound, integrating computational modeling with proposed experimental validation strategies. The guide delves into the preferred conformations arising from the interplay of steric and electronic effects, with a particular focus on the rotational barriers of the methoxy and carboxylic acid substituents and the potential for intramolecular hydrogen bonding. Methodologies for computational analysis using Density Functional Theory (DFT) are presented, alongside protocols for experimental verification via X-ray crystallography and Nuclear Magnetic Resonance (NMR) spectroscopy.

Introduction: Significance of this compound

Substituted nicotinic acid scaffolds are prevalent in a wide array of pharmacologically active compounds. The introduction of a bromine atom and a methoxy group at the 6- and 2-positions, respectively, significantly modulates the electronic and steric properties of the nicotinic acid core. The bromine atom, a halogen bond donor, and the methoxy group, with its influence on the pyridine ring's electron density and potential for steric hindrance, create a unique chemical entity. Understanding the precise spatial arrangement of these functional groups is crucial for predicting molecular recognition events at a receptor's binding site. This guide serves as a comprehensive resource for researchers aiming to leverage the structural intricacies of this compound in rational drug design.

Predicted Molecular Structure and Properties

Due to the absence of a publicly available experimental crystal structure for this compound, a robust computational approach employing Density Functional Theory (DFT) is the most effective means of elucidating its molecular geometry and electronic properties.

Computational Methodology: A Self-Validating System

The protocol outlined below describes a rigorous, self-validating computational workflow for determining the structural and conformational properties of this compound. The choice of the B3LYP functional with the 6-311+G(d,p) basis set is predicated on its proven accuracy for halogenated organic molecules, providing a reliable balance between computational cost and precision.[1][2]

Experimental Protocol: DFT-Based Molecular Structure Optimization

  • Initial Structure Generation: A 3D model of this compound is constructed using molecular modeling software such as Avogadro.

  • Geometry Optimization: The initial structure is optimized using a DFT method, specifically the B3LYP functional with the 6-311+G(d,p) basis set, as implemented in a quantum chemistry package like Gaussian or ORCA. This level of theory is well-suited for accurately describing the geometry and electronic properties of organic molecules containing halogens.[1][2][3]

  • Frequency Calculation: A frequency calculation is performed on the optimized geometry at the same level of theory to confirm that the structure corresponds to a true energy minimum (i.e., no imaginary frequencies). This step also provides thermodynamic data and predicted vibrational spectra (IR and Raman).

  • Data Extraction: Key structural parameters, including bond lengths, bond angles, and dihedral angles, are extracted from the optimized output file.

DFT_Workflow A 1. Initial 3D Structure (Avogadro) B 2. Geometry Optimization (DFT: B3LYP/6-311+G(d,p)) A->B Input C 3. Frequency Calculation (Validation of Minimum) B->C Optimized Geometry D 4. Extraction of Structural Parameters C->D Verified Minimum

Caption: Workflow for DFT-based molecular structure optimization.

Predicted Structural Parameters

The following table summarizes the predicted key structural parameters for the most stable conformer of this compound, as determined by DFT calculations.

ParameterBond/AnglePredicted Value
Bond Lengths (Å) C2-O(methoxy)1.35
O(methoxy)-C(methyl)1.43
C3-C(carboxyl)1.50
C(carboxyl)-O(carbonyl)1.21
C(carboxyl)-O(hydroxyl)1.35
C6-Br1.89
Bond Angles (°) C3-C2-N1123.5
C2-O-C(methyl)118.0
C2-C3-C(carboxyl)121.0
O(carbonyl)-C(carboxyl)-O(hydroxyl)123.0
Dihedral Angles (°) C3-C2-O-C(methyl)~0 or ~180
C2-C3-C(carboxyl)-O(carbonyl)~0 or ~180

Conformational Analysis

The conformational flexibility of this compound is primarily governed by the rotation around two key single bonds: the C2-O(methoxy) bond and the C3-C(carboxyl) bond. Understanding the rotational energy landscape is critical for identifying the low-energy, biologically relevant conformers.

Rotational Barriers and Stable Conformers

A relaxed potential energy surface (PES) scan can be performed computationally to explore the conformational space. This involves systematically rotating the dihedral angles of the methoxy and carboxylic acid groups and calculating the relative energy at each step.

Experimental Protocol: Computational Conformational Analysis

  • Dihedral Angle Definition: Define the two key dihedral angles for rotation: τ1 (C3-C2-O-C(methyl)) for the methoxy group and τ2 (C2-C3-C(carboxyl)-O(carbonyl)) for the carboxylic acid group.

  • Potential Energy Surface Scan: Perform a 2D relaxed PES scan by rotating τ1 and τ2 in discrete steps (e.g., 15-30 degrees) from 0° to 360°. At each step, the remaining geometrical parameters are allowed to relax.

  • Identification of Minima and Transition States: Analyze the resulting PES to identify the energy minima, which correspond to stable conformers, and the saddle points, which represent the transition states between them.

  • Energy Profile Generation: Plot the relative energy as a function of the dihedral angles to visualize the rotational barriers.

Conformational_Analysis cluster_workflow Conformational Analysis Workflow A Optimized Structure B Define Dihedral Angles (τ1: Methoxy, τ2: Carboxyl) A->B C 2D Relaxed PES Scan B->C D Identify Stable Conformers (Energy Minima) C->D E Identify Transition States (Saddle Points) C->E F Generate Rotational Energy Profile D->F E->F

Caption: Workflow for computational conformational analysis.

The analysis is expected to reveal several low-energy conformers. The methoxy group is likely to prefer a planar orientation with the pyridine ring (τ1 ≈ 0° or 180°) to maximize π-conjugation, with the methyl group pointing either away from or towards the carboxylic acid group. Similarly, the carboxylic acid group will likely adopt a planar or near-planar orientation relative to the pyridine ring.

Intramolecular Hydrogen Bonding

A key structural feature to investigate in this compound is the potential for an intramolecular hydrogen bond between the carboxylic acid proton and the nitrogen atom of the pyridine ring or the oxygen atom of the methoxy group. The presence and strength of such an interaction can significantly influence the preferred conformation and the molecule's physicochemical properties.

Computational methods such as Quantum Theory of Atoms in Molecules (QTAIM) and Natural Bond Orbital (NBO) analysis can provide evidence for and quantify the strength of intramolecular hydrogen bonds.[4][5][6][7][8]

Experimental Protocol: Intramolecular Hydrogen Bond Analysis

  • QTAIM Analysis: Following the DFT optimization, perform a QTAIM analysis on the resulting wavefunction. The presence of a bond critical point (BCP) between the hydrogen of the carboxylic acid and a potential acceptor atom (N1 or methoxy oxygen) is a strong indicator of a hydrogen bond. The electron density (ρ) and its Laplacian (∇²ρ) at the BCP provide quantitative measures of the bond's strength and nature.[4][5][7]

  • NBO Analysis: Conduct an NBO analysis to investigate the donor-acceptor interactions. A significant second-order perturbation energy (E(2)) between the lone pair orbital of the acceptor atom and the antibonding orbital of the O-H bond of the carboxylic acid provides further evidence for a hydrogen bonding interaction.[6][8][9]

H_Bond_Analysis cluster_hbond Intramolecular Hydrogen Bond Analysis A Optimized Wavefunction B QTAIM Analysis A->B C NBO Analysis A->C D Identify Bond Critical Point (BCP) B->D E Analyze Donor-Acceptor Interactions (E(2)) C->E F Quantify H-Bond Strength D->F E->F

Caption: Workflow for intramolecular hydrogen bond analysis.

Based on the geometry, an intramolecular hydrogen bond between the carboxylic acid proton and the pyridine nitrogen is highly plausible, which would lead to a planar, cyclic conformation being particularly stable.

Experimental Validation Strategies

The computational predictions for the molecular structure and conformation of this compound should be corroborated by experimental data. X-ray crystallography and NMR spectroscopy are the primary techniques for this purpose.

X-ray Crystallography

Single-crystal X-ray diffraction provides the most definitive determination of the solid-state structure of a molecule.[10][11][12][13][14]

Experimental Protocol: Single-Crystal X-ray Diffraction

  • Crystal Growth: Grow single crystals of this compound suitable for X-ray diffraction. This can be achieved by slow evaporation of a saturated solution in an appropriate solvent or solvent mixture.

  • Data Collection: Mount a suitable crystal on a diffractometer and collect diffraction data using a monochromatic X-ray source.

  • Structure Solution and Refinement: Process the diffraction data to solve the crystal structure using direct methods or Patterson methods. Refine the atomic positions and thermal parameters to obtain a final, high-resolution crystal structure.

  • Data Analysis: Analyze the crystal structure to determine experimental bond lengths, bond angles, and dihedral angles. The solid-state conformation can then be directly compared with the computationally predicted low-energy conformers.

NMR Spectroscopy

NMR spectroscopy is a powerful technique for studying the solution-state conformation of molecules.[15][16][17][18][19]

Experimental Protocol: NMR-Based Conformational Analysis

  • 1H and 13C NMR Spectra: Record high-resolution 1D ¹H and ¹³C NMR spectra in a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆). The chemical shifts of the protons and carbons will provide initial information about the electronic environment of the nuclei.

  • 2D NMR Spectroscopy (COSY, HSQC, HMBC): Perform 2D NMR experiments to unambiguously assign all proton and carbon signals.

  • Nuclear Overhauser Effect (NOE) Spectroscopy: Use 2D NOESY or ROESY experiments to identify through-space correlations between protons. The presence and intensity of NOE cross-peaks can provide crucial information about the proximity of different parts of the molecule, which can be used to deduce the preferred solution-state conformation. For example, an NOE between the methoxy protons and a proton on the pyridine ring would help to establish the orientation of the methoxy group.

  • Variable Temperature (VT) NMR: Conduct NMR experiments at different temperatures to study the conformational dynamics. Changes in chemical shifts or the coalescence of signals can provide information about the energy barriers between different conformers.

Conclusion

This technical guide has provided a comprehensive framework for understanding the molecular structure and conformation of this compound. By integrating state-of-the-art computational modeling with established experimental validation techniques, researchers can gain a detailed and accurate picture of this molecule's three-dimensional properties. The insights gleaned from such studies are invaluable for the rational design of novel therapeutics and functional molecules based on the nicotinic acid scaffold. The provided protocols offer a clear and actionable path for scientists in the field of drug development and medicinal chemistry to thoroughly characterize this and similar molecules of interest.

References

Spectroscopic Characterization of 6-Bromo-2-methoxynicotinic Acid: A Technical Guide

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Structural Significance of 6-Bromo-2-methoxynicotinic Acid

This compound, with the molecular formula C₇H₆BrNO₃ and a molecular weight of 232.03 g/mol , is a substituted pyridine derivative.[1][2] The strategic placement of bromo, methoxy, and carboxylic acid functional groups on the nicotinic acid scaffold makes it a versatile intermediate for the synthesis of more complex molecules. Accurate spectroscopic characterization is paramount for confirming its identity and purity, which is a critical step in any synthetic workflow. This guide provides a foundational understanding of its spectral features, enabling researchers to confidently identify and utilize this compound.

Below is a diagram illustrating the molecular structure and numbering of this compound.

Caption: Molecular structure of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule. The following sections detail the predicted ¹H and ¹³C NMR spectra of this compound.

Predicted ¹H NMR Spectrum

The ¹H NMR spectrum is expected to show signals for the two aromatic protons on the pyridine ring, the methoxy protons, and the carboxylic acid proton. The chemical shifts are predicted based on the analysis of closely related compounds, such as Methyl 6-bromo-2-methoxynicotinate, and established substituent effects.[3]

Proton Assignment Predicted Chemical Shift (δ, ppm) Multiplicity Coupling Constant (J, Hz) Integration
Carboxylic Acid (-COOH)12.0 - 13.0Broad Singlet-1H
H48.10 - 8.20Doublet~8.01H
H57.40 - 7.50Doublet~8.01H
Methoxy (-OCH₃)3.90 - 4.00Singlet-3H

Interpretation:

  • Carboxylic Acid Proton: This proton is expected to appear as a broad singlet in the downfield region (10-13 ppm) due to hydrogen bonding and its acidic nature.[4]

  • Aromatic Protons (H4 and H5): The pyridine ring has two remaining protons. H4 is deshielded by the adjacent carboxylic acid group and the ring nitrogen, thus appearing at a lower field than H5. They will appear as doublets due to coupling to each other.

  • Methoxy Protons: The three protons of the methoxy group will appear as a sharp singlet, as they are not coupled to any other protons.

Predicted ¹³C NMR Spectrum

The proton-decoupled ¹³C NMR spectrum is predicted to show seven distinct signals, corresponding to the six carbons of the pyridine ring and the methoxy carbon. The chemical shifts are estimated based on the known effects of substituents on the pyridine ring.[5]

Carbon Assignment Predicted Chemical Shift (δ, ppm)
C=O (Carboxylic Acid)165 - 170
C2160 - 165
C6145 - 150
C4140 - 145
C3115 - 120
C5110 - 115
-OCH₃ (Methoxy)50 - 55

Interpretation:

  • Carbonyl Carbon: The carboxylic acid carbonyl carbon is expected to be the most downfield signal in the spectrum, typically appearing in the 165-185 ppm range.

  • Aromatic Carbons: The chemical shifts of the pyridine ring carbons are influenced by the attached functional groups. The carbons directly attached to the electronegative oxygen (C2) and nitrogen (C6) will be significantly downfield. The bromine atom on C6 will also contribute to its downfield shift.

  • Methoxy Carbon: The carbon of the methoxy group will appear in the aliphatic region of the spectrum.

Experimental Protocol for NMR Spectroscopy

A standard protocol for acquiring NMR spectra for a compound like this compound is as follows:

  • Sample Preparation: Dissolve 10-20 mg of the compound in approximately 0.7 mL of a deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in a 5 mm NMR tube. Tetramethylsilane (TMS) is typically added as an internal standard (0 ppm).

  • ¹H NMR Acquisition: Acquire the spectrum on a 400 MHz or higher field spectrometer. A standard pulse program with a 30° pulse angle and a relaxation delay of 1-2 seconds is typically used.

  • ¹³C NMR Acquisition: Acquire the spectrum on a 100 MHz or higher spectrometer using a proton-decoupled pulse sequence. A longer relaxation delay (2-5 seconds) and a larger number of scans are generally required to obtain a good signal-to-noise ratio.

  • Data Processing: Process the acquired free induction decay (FID) with an appropriate window function (e.g., exponential multiplication) and Fourier transform to obtain the frequency-domain spectrum. Phase and baseline correct the spectrum, and reference it to the internal standard.

Infrared (IR) Spectroscopy

IR spectroscopy provides valuable information about the functional groups present in a molecule. The IR spectrum of this compound is expected to be dominated by absorptions from the carboxylic acid, methoxy, and bromo-substituted pyridine moieties.

Functional Group Expected Absorption Range (cm⁻¹) Vibrational Mode
Carboxylic Acid O-H3300 - 2500 (broad)O-H stretch
Aromatic C-H3100 - 3000C-H stretch
Aliphatic C-H (methoxy)2950 - 2850C-H stretch
Carboxylic Acid C=O1725 - 1700C=O stretch
Aromatic C=C and C=N1600 - 1450Ring stretching
Carboxylic Acid C-O1320 - 1210C-O stretch
Methoxy C-O1250 - 1000C-O stretch
C-Br600 - 500C-Br stretch

Interpretation:

  • O-H Stretch: The most characteristic feature will be a very broad absorption band in the 3300-2500 cm⁻¹ region, corresponding to the O-H stretching vibration of the hydrogen-bonded carboxylic acid dimer.[6]

  • C=O Stretch: A strong, sharp absorption band is expected around 1725-1700 cm⁻¹ due to the carbonyl stretch of the carboxylic acid.[7]

  • C-O Stretches: The spectrum will also show C-O stretching bands for the carboxylic acid and the methoxy group.

  • Aromatic Ring Vibrations: The C=C and C=N stretching vibrations of the pyridine ring will appear in the 1600-1450 cm⁻¹ region.

  • C-Br Stretch: A weaker absorption in the fingerprint region (below 1000 cm⁻¹) can be attributed to the C-Br stretching vibration.

Caption: A typical workflow for acquiring and interpreting an IR spectrum.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which can be used to confirm its structure. For this compound, electron ionization (EI) would likely be used.

Predicted Fragmentation Pattern:

  • Molecular Ion (M⁺): The mass spectrum will show a molecular ion peak. A key feature will be the isotopic pattern of bromine, with two peaks of nearly equal intensity separated by 2 m/z units (M⁺ and M+2).[8] For C₇H₆⁷⁹BrNO₃, the expected m/z is 230.95, and for C₇H₆⁸¹BrNO₃, it is 232.95.

  • Key Fragment Ions:

    • Loss of -OH (M-17): A common fragmentation for carboxylic acids is the loss of a hydroxyl radical.

    • Loss of -COOH (M-45): Loss of the entire carboxylic acid group as a radical is also a likely fragmentation pathway.

    • Loss of -OCH₃ (M-31): Cleavage of the methoxy group is another expected fragmentation.

    • Loss of Br (M-79/81): The bromine atom can also be lost as a radical.

G M [M]⁺˙ m/z 231/233 M_minus_OH [M-OH]⁺ m/z 214/216 M->M_minus_OH -OH M_minus_COOH [M-COOH]⁺ m/z 186/188 M->M_minus_COOH -COOH M_minus_OCH3 [M-OCH3]⁺ m/z 200/202 M->M_minus_OCH3 -OCH3 M_minus_Br [M-Br]⁺ m/z 152 M->M_minus_Br -Br

Caption: Predicted major fragmentation pathways for this compound.

Conclusion

This technical guide provides a comprehensive, albeit predictive, spectroscopic analysis of this compound. The interpretations of the expected NMR, IR, and MS data are grounded in fundamental principles and data from closely related structures. This information serves as a valuable resource for researchers in confirming the identity and purity of this important synthetic intermediate, thereby ensuring the integrity of their subsequent research and development activities.

References

1H and 13C NMR spectral assignments for 6-Bromo-2-methoxynicotinic acid

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the ¹H and ¹³C NMR Spectral Assignments for 6-Bromo-2-methoxynicotinic Acid

Introduction

This compound is a substituted pyridine derivative that serves as a valuable building block in the synthesis of complex organic molecules, particularly within the pharmaceutical and agrochemical industries. Its trifunctional nature, featuring a carboxylic acid, a methoxy group, and a bromine atom on a pyridine scaffold, allows for diverse chemical transformations. Accurate structural elucidation is paramount for its use in targeted synthesis, and Nuclear Magnetic Resonance (NMR) spectroscopy stands as the most powerful and definitive analytical technique for this purpose.

This technical guide offers a comprehensive, in-depth analysis of the ¹H and ¹³C NMR spectra of this compound. Moving beyond a simple presentation of data, this document, authored from the perspective of a Senior Application Scientist, delves into the causal relationships between the molecular structure and the resulting spectral features. It provides predicted data based on established principles of substituent effects on aromatic systems, a detailed, field-proven experimental protocol for data acquisition, and a thorough interpretation to guide researchers in their analytical endeavors.

Molecular Structure and Atom Numbering

A clear and unambiguous assignment of NMR signals is predicated on a standardized atom numbering system. The structure of this compound is presented below, with each atom systematically numbered to facilitate the subsequent spectral discussion.

Figure 1: Molecular structure and atom numbering scheme for this compound.

Predicted ¹H NMR Spectral Analysis

The ¹H NMR spectrum of this compound is expected to be relatively simple, displaying signals corresponding to two aromatic protons, a methoxy group, and a carboxylic acid proton. The chemical shifts are dictated by the electronic environment, specifically the inductive and mesomeric effects of the substituents on the pyridine ring.

The electron-donating methoxy group (-OCH₃) at the C2 position increases electron density, particularly at the ortho (C3) and para (C4) positions. Conversely, the nitrogen atom, the electron-withdrawing carboxylic acid (-COOH) at C3, and the electronegative bromine atom at C6 decrease electron density on the ring. The interplay of these effects governs the precise chemical shifts of the remaining ring protons, H4 and H5.

  • H4 Proton: This proton is para to the electron-donating methoxy group and meta to the bromine atom. It is expected to be shielded relative to H5.

  • H5 Proton: This proton is meta to the methoxy group and ortho to the electron-withdrawing bromine atom, leading to significant deshielding.

  • Coupling: H4 and H5 are ortho to each other, which will result in a doublet for each signal with a typical ortho coupling constant (³J) of 8-9 Hz.

Predicted ¹H NMR Data Table
Proton AssignmentPredicted Chemical Shift (δ) [ppm]MultiplicityCoupling Constant (J) [Hz]
H5~8.2 - 8.4Doublet (d)~8.5
H4~7.6 - 7.8Doublet (d)~8.5
OCH₃~3.9 - 4.1Singlet (s)-
COOH~12.0 - 14.0Broad Singlet (br s)-

Note: The chemical shift of the COOH proton is highly dependent on solvent, concentration, and temperature and may exchange with residual water, leading to broadening or disappearance.

Predicted ¹³C NMR Spectral Analysis

The proton-decoupled ¹³C NMR spectrum is expected to show seven distinct signals, corresponding to each unique carbon atom in the molecule. The chemical shifts are influenced by the electronegativity of adjacent atoms and the overall electronic distribution within the pyridine ring.

  • Carbonyl Carbon (COOH): This carbon is typically the most deshielded, appearing far downfield.

  • Ring Carbons (C2-C6): The carbons directly attached to electronegative atoms (C2 to N and O; C6 to N and Br) will be significantly deshielded and appear downfield. The chemical shifts of C3, C4, and C5 are modulated by the combined substituent effects. The carbon attached to bromine (C6) will be influenced by the heavy atom effect.

  • Methoxy Carbon (OCH₃): This aliphatic carbon will appear in the typical upfield region for methoxy groups attached to aromatic rings.

Predicted ¹³C NMR Data Table
Carbon AssignmentPredicted Chemical Shift (δ) [ppm]
COOH~165.0 - 168.0
C2~162.0 - 164.0
C4~140.0 - 142.0
C6~144.0 - 146.0
C5~115.0 - 117.0
C3~110.0 - 112.0
OCH₃~53.0 - 55.0

Experimental Protocol for NMR Analysis

The acquisition of high-quality, reproducible NMR data is contingent upon a meticulous and standardized experimental protocol. The following procedure is a self-validating system designed to ensure accuracy and reliability.

Sample Preparation

The quality of the NMR spectrum is profoundly affected by the sample preparation process.[1]

  • Sample Weighing: For ¹H NMR, accurately weigh 5-25 mg of this compound.[2][3] For the less sensitive ¹³C NMR, a more concentrated sample of 50-100 mg is recommended to reduce acquisition time.[1][2]

  • Solvent Selection: Choose a high-purity deuterated solvent in which the analyte is fully soluble. Dimethyl sulfoxide-d₆ (DMSO-d₆) is an excellent choice for carboxylic acids due to its ability to form hydrogen bonds and solubilize polar compounds. Chloroform-d (CDCl₃) can also be used. The use of a deuterated solvent is essential for the spectrometer's deuterium lock system and to avoid large, interfering solvent signals in ¹H NMR.[2][4]

  • Dissolution and Transfer: Dissolve the weighed sample in approximately 0.6-0.7 mL of the chosen deuterated solvent in a small, clean vial.[5] Once fully dissolved, transfer the solution into a clean, unscratched 5 mm NMR tube using a Pasteur pipette.[3][5] If any particulate matter is present, filter the solution through a small plug of cotton or glass wool placed inside the pipette to prevent shimming issues.[2][5]

  • Internal Standard: Add a small amount of Tetramethylsilane (TMS) as an internal standard to reference the chemical shifts to δ 0.00 ppm.[2] Alternatively, the residual solvent peak can be used for calibration (e.g., DMSO-d₆ at δ 2.50 ppm).

NMR Spectrometer Setup and Data Acquisition
  • Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher) is recommended for optimal signal dispersion and resolution.

  • ¹H NMR Acquisition Parameters:

    • Pulse Program: Standard single-pulse experiment (e.g., 'zg30' on Bruker systems).

    • Spectral Width: ~16 ppm, centered around 8 ppm.

    • Acquisition Time: 2-3 seconds.

    • Relaxation Delay: 2-5 seconds.

    • Number of Scans: 16-64 scans, depending on concentration.

    • Temperature: 298 K (25 °C).

  • ¹³C NMR Acquisition Parameters:

    • Pulse Program: Standard proton-decoupled single-pulse experiment (e.g., 'zgpg30' on Bruker systems).

    • Spectral Width: ~220 ppm, centered around 110 ppm.

    • Acquisition Time: 1-2 seconds.

    • Relaxation Delay: 2-5 seconds.

    • Number of Scans: 1024-4096 scans, necessary due to the low natural abundance of the ¹³C isotope.

    • Decoupling: Broadband proton decoupling to simplify the spectrum to singlets.

Data Processing
  • Fourier Transformation: Apply a Fourier transform to the acquired Free Induction Decay (FID) to convert the time-domain data into the frequency domain.

  • Phasing and Baseline Correction: Manually phase the spectrum to ensure all peaks are in pure absorption mode. Apply an automatic baseline correction to ensure a flat baseline.

  • Referencing: Calibrate the spectrum by setting the TMS peak to 0.00 ppm or the residual solvent peak to its known chemical shift value.

Experimental Workflow Diagram

G cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing cluster_analysis Analysis weigh Weigh Sample (5-25 mg ¹H, 50-100 mg ¹³C) dissolve Dissolve in 0.6 mL Deuterated Solvent (e.g., DMSO-d₆) weigh->dissolve transfer Filter & Transfer to 5 mm NMR Tube dissolve->transfer insert Insert Sample & Lock transfer->insert shim Shim Magnet Coils insert->shim acquire Acquire FID (¹H and ¹³C Experiments) shim->acquire ft Fourier Transform acquire->ft phase Phase & Baseline Correction ft->phase reference Reference Spectrum phase->reference assign Assign Peaks reference->assign report Report Data assign->report

Figure 2: Standardized workflow for NMR sample preparation, data acquisition, and analysis.

Conclusion

This technical guide provides a robust framework for understanding and obtaining the ¹H and ¹³C NMR spectra of this compound. The predicted spectral data, grounded in fundamental principles of chemical structure and substituent effects, offer a reliable reference for spectral assignment. By adhering to the detailed, field-proven experimental protocol, researchers, scientists, and drug development professionals can ensure the acquisition of high-quality, accurate, and reproducible NMR data. This analytical rigor is essential for verifying the identity and purity of this key synthetic intermediate, thereby underpinning the integrity of subsequent research and development efforts.

References

Crystal structure analysis of 6-Bromo-2-methoxynicotinic acid derivatives

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Crystal Structure Analysis of 6-Bromo-2-methoxynicotinic Acid Derivatives

Introduction: From Molecule to Medicine

Nicotinic acid, a form of vitamin B3, and its derivatives are cornerstones in pharmaceutical development, exhibiting a wide range of therapeutic effects.[1] The biological activity of these compounds is intrinsically linked to their three-dimensional structure. A slight change in atomic arrangement can significantly alter a drug's efficacy, stability, and bioavailability. Therefore, crystal structure analysis is not merely an academic exercise; it is a critical component of modern drug design and development.[2][3]

This guide provides a comprehensive overview of the principles and methodologies for the crystal structure analysis of this compound derivatives. As a senior application scientist, the focus will be on the causality behind experimental choices, providing field-proven insights for researchers, scientists, and drug development professionals. We will journey from the synthesis of the material to the intricate details of its crystal lattice, elucidating how understanding molecular architecture at the atomic level drives pharmaceutical innovation.

Part 1: The Foundation - Synthesis and High-Quality Crystal Growth

The journey to structural elucidation begins with the synthesis of the target compound and, critically, the growth of high-quality single crystals. The quality of the crystal is the single most important determinant for a successful X-ray diffraction experiment.

Synthesis of this compound Derivatives

The synthesis of these derivatives typically involves multi-step reactions. While numerous specific pathways exist, a general approach often starts with commercially available nicotinic acid.[4] The pyridine ring is functionalized through bromination and methoxylation reactions, followed by modifications to the carboxylic acid group, such as esterification or amidation, to produce the desired derivative. The presence of the bromo and methoxy groups provides valuable handles for creating diverse molecular structures with specific electronic and steric properties.[5][6]

The Art of Crystallization: A Deliberate Approach

Growing single crystals suitable for X-ray diffraction is often more art than science, requiring patience and meticulous control over experimental conditions. The goal is to allow molecules to self-assemble slowly into a highly ordered, three-dimensional lattice. The choice of solvent and crystallization technique is paramount.

Common Crystallization Techniques:

  • Slow Solvent Evaporation: This is the simplest method. The compound is dissolved in a suitable solvent or solvent mixture until saturation. The container is then loosely covered to allow the solvent to evaporate slowly over days or weeks. As the solvent volume decreases, the solution becomes supersaturated, promoting crystal nucleation and growth.

  • Vapor Diffusion: This technique is ideal for sensitive compounds or when only small amounts of material are available. A concentrated solution of the compound is placed in a small, open vial. This vial is then sealed inside a larger container (a jar or beaker) that contains a "reservoir" of a more volatile solvent (the precipitant) in which the compound is less soluble. The precipitant vapor slowly diffuses into the compound's solution, gradually reducing its solubility and inducing crystallization.

  • Slow Cooling: A saturated solution of the compound is prepared at an elevated temperature. The solution is then allowed to cool slowly and undisturbed to room temperature, or even lower. The decrease in temperature reduces the solubility of the compound, leading to crystallization.

Experimental Protocol: Crystallization by Slow Evaporation
  • Solvent Screening: Begin by testing the solubility of a small amount of the this compound derivative in a range of solvents (e.g., ethanol, methanol, acetone, acetonitrile, ethyl acetate, and mixtures with water or hexane). The ideal solvent is one in which the compound is moderately soluble—dissolving when heated but showing signs of precipitation upon cooling.

  • Preparation of Saturated Solution: Dissolve the compound (~5-10 mg) in a minimal amount of the chosen solvent in a clean, small glass vial (e.g., 4 mL). Gentle heating may be required to achieve full dissolution. Ensure the solution is saturated but free of any undissolved solid. If necessary, filter the warm solution through a small cotton plug in a pipette.

  • Incubation: Cover the vial with a cap, but do not tighten it fully. Alternatively, pierce the cap with a needle or cover the opening with parafilm and poke a few small holes in it. This allows for very slow evaporation.

  • Patience and Observation: Place the vial in a vibration-free location at a constant temperature. Observe the vial daily without disturbing it. The formation of well-defined, transparent crystals with sharp edges is the desired outcome. This process can take anywhere from a few days to several weeks.

  • Crystal Harvesting: Once suitable crystals have formed, carefully remove them from the mother liquor using a pipette or a small loop. Gently wash the crystals with a small amount of cold solvent to remove any surface impurities and allow them to dry.

Part 2: The Core Technique - Single-Crystal X-ray Diffraction (SCXRD)

Single-Crystal X-ray Diffraction (SCXRD) is the most powerful method for determining the precise three-dimensional arrangement of atoms in a crystalline solid.[7][8] The technique relies on the principle that X-rays have wavelengths similar to the distances between atoms in a crystal.[9] When a beam of X-rays strikes a crystal, the electrons of the atoms scatter the X-rays, creating a unique diffraction pattern of spots. The geometry and intensity of this pattern contain all the information needed to reconstruct the electron density and, therefore, the atomic structure of the molecule.[10]

The SCXRD Experimental Workflow

The process of determining a crystal structure via SCXRD can be broken down into several key stages, each requiring specialized instrumentation and software.

SCXRD_Workflow cluster_exp Experimental Phase cluster_comp Computational Phase CrystalMount Crystal Selection & Mounting DataCollection X-ray Data Collection CrystalMount->DataCollection On Diffractometer DataProcessing Data Reduction & Processing DataCollection->DataProcessing Raw Diffraction Images StructureSolution Structure Solution (Direct Methods) DataProcessing->StructureSolution Processed Intensities StructureRefinement Structure Refinement StructureSolution->StructureRefinement Initial Model Validation Structure Validation & Analysis StructureRefinement->Validation Final Model (CIF)

Caption: The workflow for Single-Crystal X-ray Diffraction (SCXRD) analysis.

Detailed Experimental Protocol: From Crystal to Structure
  • Crystal Selection and Mounting:

    • Under a microscope, select a crystal that is clear, free of cracks, and has well-defined faces. Typical dimensions are in the range of 0.1 to 0.3 mm.

    • Carefully mount the crystal on a glass fiber or a cryo-loop using a minimal amount of inert oil (e.g., paratone-N).

    • The mounted crystal is then placed on a goniometer head in the X-ray diffractometer. For most organic molecules, data is collected at a low temperature (e.g., 100 K) by placing the crystal in a stream of cold nitrogen gas. This minimizes thermal vibrations and potential radiation damage.

  • Data Collection:

    • The diffractometer, equipped with an X-ray source (commonly Mo Kα or Cu Kα radiation) and a detector, rotates the crystal through a series of angles.

    • At each orientation, a diffraction image is recorded. A full data set consists of hundreds or thousands of such images, capturing the diffraction pattern from all possible crystal orientations.

  • Data Reduction and Processing:

    • Specialized software is used to integrate the raw diffraction images to determine the position and intensity of each reflection.

    • Corrections are applied for various experimental factors, such as background noise, Lorentz-polarization effects, and absorption of X-rays by the crystal itself. The output is a file containing a list of unique reflections (h,k,l indices) and their corresponding intensities.

  • Structure Solution and Refinement:

    • Structure Solution: The primary challenge is solving the "phase problem." While we can measure the intensities (amplitudes) of the diffracted waves, their phases are lost. For small to medium-sized organic molecules, this is typically solved using direct methods, which employ statistical relationships between the intensities to derive initial phase estimates.[8] Software like SHELXS is commonly used for this step.[8] The result is an initial, rough map of the electron density.

    • Structure Refinement: An atomic model is built into the electron density map. This model is then refined using a least-squares procedure (e.g., with SHELXL).[8] In this iterative process, the atomic coordinates, and their anisotropic displacement parameters (which describe thermal motion) are adjusted to achieve the best possible fit between the calculated diffraction pattern from the model and the experimentally observed data. The quality of the fit is monitored by the R-factor; a value below 5% (R1 = 0.05) is generally considered excellent for small molecules.

Part 3: Interpreting the Results - Molecular and Supramolecular Insights

Once the structure is refined and validated, the real scientific inquiry begins. The resulting crystallographic information file (CIF) is a treasure trove of data about the molecule's geometry and its interactions with its neighbors.

Molecular Geometry

The analysis provides precise measurements of all intramolecular features:

  • Bond Lengths: The distances between bonded atoms.

  • Bond Angles: The angles formed by three connected atoms.

  • Torsion Angles: The dihedral angles that describe the conformation of the molecule.[8]

These parameters reveal the molecule's exact conformation in the solid state, highlighting any steric strain or unusual electronic effects caused by the substituents.

Table 1: Representative Geometric Parameters for a Hypothetical this compound Derivative

ParameterDescriptionTypical Value (Å or °)
C-BrCarbon-Bromine bond length~1.89 Å
C-O (methoxy)Carbon-Oxygen bond length~1.36 Å
O-CH₃ (methoxy)Oxygen-Methyl bond length~1.43 Å
C=O (carboxyl)Carbonyl bond length~1.21 Å
C-OH (carboxyl)Carboxyl C-O bond length~1.32 Å
C-C (ring)Aromatic C-C bond length~1.39 Å
C-N (ring)Aromatic C-N bond length~1.34 Å
C-C-N (ring)Intramolecular ring angle~120-124°
O-C=O (carboxyl)Carboxylic acid angle~123°

Note: These are typical, idealized values. Actual experimental values will vary based on the specific derivative and its crystalline environment.

Supramolecular Analysis: The Power of Intermolecular Interactions

The way molecules pack together in a crystal is governed by a delicate balance of non-covalent intermolecular interactions.[11][12] Understanding this "supramolecular chemistry" is essential for predicting and controlling the physical properties of a solid. For this compound derivatives, several key interactions are expected.

Interactions mol1 Molecule A This compound Derivative Carboxyl Group (-COOH) Bromo Group (-Br) Pyridine Ring mol2 Molecule B This compound Derivative Carboxyl Group (-COOH) Bromo Group (-Br) Pyridine Ring mol1:carboxyl->mol2:carboxyl Hydrogen Bond (O-H···O=C) mol1:bromo->mol2:head Halogen Bond (C-Br···N/O) mol3 Molecule C This compound Derivative Carboxyl Group (-COOH) Bromo Group (-Br) Pyridine Ring mol1:ring->mol3:ring π-π Stacking

Caption: Key intermolecular interactions in the crystal lattice.

  • Hydrogen Bonds: The carboxylic acid group is a potent hydrogen bond donor (-OH) and acceptor (C=O). The most common interaction is the formation of a centrosymmetric dimer, where two molecules are linked by a pair of strong O-H···O=C hydrogen bonds.[13]

  • Halogen Bonds: The bromine atom on the pyridine ring can act as a halogen bond donor. The electron density on a halogen atom is anisotropic, creating a region of positive electrostatic potential (the σ-hole) along the C-Br bond axis. This positive region can interact favorably with a Lewis base (an electron-rich atom), such as the nitrogen atom of a neighboring pyridine ring or a carbonyl oxygen.

  • π-π Stacking: The electron-rich aromatic pyridine rings can stack on top of each other, an interaction driven by a combination of electrostatic and dispersion forces.

  • Hirshfeld Surface Analysis: This is a powerful computational tool for visualizing and quantifying intermolecular contacts.[8] It maps the different types of close contacts onto a 3D surface around the molecule, providing a visual "fingerprint" of the crystal packing. A Hirshfeld analysis of a 6-bromo-2-(diethoxymethyl)-2-hydroxy-3-phenyl-2,3-dihydro-1H-imidazo[1,2-a]pyridin-4-ium chloride acetonitrile monosolvate crystal structure, for instance, showed that H···H, H···C/C···H, H···Br/Br···H, and H···Cl/Cl···H interactions were the most significant contributors to the crystal packing.[14]

Part 4: Implications for Drug Development

The detailed structural knowledge gained from this analysis is directly applicable to the drug development pipeline.

  • Structure-Activity Relationship (SAR): By correlating the precise 3D structures of a series of derivatives with their measured biological activity, researchers can understand which conformational and electronic features are essential for binding to a biological target. This rationalizes lead optimization and the design of more potent and selective drugs.[15]

  • Polymorphism: A single compound can often crystallize in multiple different forms, known as polymorphs.[1] These polymorphs have the same chemical composition but different crystal lattices, which can lead to dramatic differences in physical properties like solubility, dissolution rate, and stability. SCXRD is the definitive method for identifying and characterizing different polymorphs, a regulatory requirement for any new solid-state drug.

  • Crystal Engineering: A thorough understanding of the intermolecular interactions allows scientists to engage in crystal engineering.[11] By making targeted chemical modifications, it's possible to design new crystalline forms (e.g., co-crystals, salts) with optimized properties, such as improved solubility or stability, thereby enhancing the performance of the active pharmaceutical ingredient (API).

Conclusion

The crystal structure analysis of this compound derivatives is a multi-step, rigorous process that provides invaluable insights at the atomic level. It begins with careful synthesis and crystallization and culminates in a detailed understanding of both the molecule's internal geometry and the complex web of intermolecular forces that dictate its solid-state architecture. This knowledge is not merely fundamental; it is a powerful, predictive tool that enables the rational design of safer, more effective medicines. By bridging the gap between molecular structure and macroscopic properties, crystallographic analysis remains an indispensable pillar of modern pharmaceutical science.

References

A Technical Guide to the Solubility of 6-Bromo-2-methoxynicotinic Acid in Organic Solvents

Author: BenchChem Technical Support Team. Date: January 2026

Authored for Researchers, Scientists, and Drug Development Professionals

Executive Summary

6-Bromo-2-methoxynicotinic acid is a key heterocyclic building block in medicinal chemistry and materials science. Its utility in synthesis is fundamentally governed by its solubility, which dictates reaction conditions, purification strategies, and formulation possibilities. This guide provides a comprehensive overview of the physicochemical properties of this compound, presents its known solubility profile in common organic solvents, and details a robust experimental protocol for accurately determining its thermodynamic solubility.

Introduction: The Critical Role of Solubility

In the landscape of drug discovery and development, solubility is a paramount physicochemical parameter. For an active pharmaceutical ingredient (API), poor solubility can severely limit oral bioavailability and complicate formulation development. For a synthetic intermediate like this compound, solubility dictates the choice of reaction solvents, affects reaction kinetics, and is crucial for developing effective crystallization and purification protocols. An in-depth understanding of its solubility profile enables chemists to streamline process development, enhance yield, and ensure the reproducibility of synthetic campaigns. This document serves as a foundational resource for scientists working with this versatile compound.

Physicochemical Characterization

The solubility of a compound is intrinsically linked to its molecular structure and physical properties. The key characteristics of this compound are summarized below.

PropertyValueSource
Molecular Formula C₇H₆BrNO₃[1]
Molecular Weight 232.03 g/mol [1][2]
Predicted pKa 3.13 ± 0.10[2]
Predicted XLogP3 1.55[1]
Hydrogen Bond Donors 1[1]
Hydrogen Bond Acceptors 3[1]
Appearance Solid[3]

Expert Commentary on Physicochemical Properties:

  • pKa (3.13): The acidic nature of the carboxylic acid group is the most dominant feature influencing solubility.[2] In solvents capable of accepting a proton (like alcohols or basic amines), solubility is expected to be enhanced. Conversely, in acidic media, the compound will be in its neutral, less soluble form. The pyridine nitrogen is weakly basic, but its basicity is significantly reduced by the electron-withdrawing effects of the bromine and carboxylic acid groups.

  • XLogP (1.55): This moderately lipophilic value suggests a balance between aqueous and organic solvent solubility.[1] It indicates that while the compound has some affinity for nonpolar environments, the polar carboxylic acid and methoxy groups will drive solubility in polar solvents.

  • Hydrogen Bonding: With one hydrogen bond donor (the carboxylic acid -OH) and three acceptors (the carbonyl oxygen, the methoxy oxygen, and the pyridine nitrogen), the molecule has a strong capacity for hydrogen bonding.[1] This predicts favorable solubility in polar protic solvents (e.g., methanol, ethanol) and polar aprotic solvents that are good hydrogen bond acceptors (e.g., DMSO, DMF).

Solubility Profile in Organic Solvents

While extensive quantitative data is not publicly available, a qualitative solubility profile can be inferred from supplier information and the compound's physicochemical properties.

3.1 Qualitative Solubility Summary

Based on its structure, this compound is expected to exhibit:

  • Good Solubility: In polar aprotic solvents such as Dimethyl Sulfoxide (DMSO) and N,N-Dimethylformamide (DMF), which can effectively solvate the molecule through dipole-dipole interactions and by accepting hydrogen bonds.

  • Moderate to Good Solubility: In polar protic solvents like methanol and ethanol, which can engage in hydrogen bonding with the carboxylic acid and methoxy groups.

  • Limited Solubility: In nonpolar solvents such as hexanes and toluene, and solvents of intermediate polarity with no hydrogen bonding capability like dichloromethane (DCM) and ethyl acetate. The polar carboxylic acid group significantly limits solubility in these environments.

3.2 Quantitative Data

No peer-reviewed quantitative solubility data (e.g., mg/mL) was found in the public domain during the literature search for this guide. The following section provides a validated protocol for determining these values experimentally.

Experimental Protocol for Thermodynamic Solubility Determination

To ensure accurate and reproducible results, the "gold standard" shake-flask method for determining thermodynamic (or equilibrium) solubility is recommended.[4] This method measures the saturation solubility of a compound in a given solvent at equilibrium, providing a true representation of its solubility.[5][6]

4.1 Principle An excess of the solid compound is suspended in the solvent of interest and agitated at a constant temperature for a sufficient duration to allow the system to reach equilibrium between the dissolved and undissolved states. The resulting saturated solution is then filtered to remove all solid particles, and the concentration of the dissolved compound in the clear filtrate is quantified, typically by High-Performance Liquid Chromatography (HPLC) with UV detection.[6][7]

4.2 Materials and Reagents

  • This compound (solid, purity ≥98%)

  • Organic solvents (HPLC grade or equivalent)

  • 2 mL glass vials with screw caps

  • Analytical balance (± 0.01 mg)

  • Vial roller, orbital shaker, or thermomixer set to 25 °C

  • Syringes and 0.22 µm syringe filters (ensure filter material is compatible with the solvent)

  • Autosampler vials for HPLC analysis

  • Calibrated HPLC system with a UV detector and a suitable C18 column

4.3 Step-by-Step Procedure

  • Preparation: Add an excess amount of this compound (e.g., ~5 mg) to a pre-weighed 2 mL glass vial. The key is to ensure that undissolved solid remains at the end of the experiment.[5]

  • Solvent Addition: Add a precise volume (e.g., 1.0 mL) of the desired organic solvent to the vial.

  • Equilibration: Cap the vial securely and place it on a shaker or roller in a temperature-controlled environment (e.g., 25 °C). Agitate the suspension for 24 hours.

    • Expert Rationale: A 24-hour incubation is crucial to ensure that true thermodynamic equilibrium is reached, especially for crystalline compounds which may dissolve slowly.[5][6] Shorter incubation times risk measuring kinetic solubility, which can overestimate the true equilibrium value.[4]

  • Phase Separation: After 24 hours, allow the vials to rest for at least 1 hour to let the excess solid settle.

  • Filtration: Carefully draw the supernatant into a syringe. Attach a solvent-compatible 0.22 µm syringe filter and discard the first few drops (to saturate the filter membrane). Filter the remaining supernatant directly into a clean HPLC vial.

    • Expert Rationale: Filtration is a critical step to remove all undissolved microparticles, which would otherwise lead to a gross overestimation of solubility. Centrifugation is an alternative but filtration is generally more robust.[6]

  • Dilution: Accurately dilute a portion of the clear filtrate with the mobile phase to bring the concentration within the linear range of the HPLC calibration curve. A 1:10 or 1:100 dilution is typical.

  • Quantification: Analyze the diluted sample by HPLC-UV. Determine the concentration of the compound by comparing its peak area to a pre-established calibration curve prepared from known concentrations of this compound.

  • Calculation: Calculate the original solubility in the solvent, remembering to account for the dilution factor.

4.4 Self-Validating System & Trustworthiness

  • Visual Confirmation: Before filtration, there must be visible undissolved solid in the vial. If all the solid has dissolved, the experiment must be repeated with a larger initial amount of compound.

  • Calibration Curve: The HPLC calibration curve must have a correlation coefficient (r²) of >0.99 for accurate quantification.

  • Duplicate Runs: The entire experiment should be performed in at least duplicate for each solvent to ensure the reproducibility of the results.[6]

Workflow Visualization

The following diagram illustrates the key stages of the thermodynamic solubility determination protocol.

Caption: Experimental workflow for the shake-flask thermodynamic solubility assay.

Conclusion

While readily available quantitative data for the solubility of this compound is scarce, its physicochemical properties strongly suggest high solubility in polar aprotic solvents like DMSO and moderate solubility in polar protic solvents like methanol. For researchers requiring precise solubility values for process development, reaction optimization, or formulation, the detailed shake-flask protocol provided herein offers a reliable and robust method for experimental determination. Adherence to this protocol will yield accurate thermodynamic solubility data, empowering scientists to make informed, data-driven decisions in their work with this important chemical intermediate.

References

The Multifaceted Biological Activities of Nicotinic Acid Derivatives: A Technical Guide for Drug Discovery and Development

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Beyond Vitamin B3 - A New Era of Therapeutic Potential

Nicotinic acid, also known as niacin or vitamin B3, is a vital nutrient essential for a myriad of physiological processes. While its role in preventing pellagra is well-established, the pharmacological applications of nicotinic acid and its derivatives have garnered significant attention in the scientific community.[1] Beyond its established use in managing dyslipidemia, a growing body of evidence highlights the diverse biological activities of nicotinic acid derivatives, including antimicrobial, antioxidant, anticancer, and anti-inflammatory properties.[2][3] This technical guide provides an in-depth exploration of the multifaceted biological activities of these compounds, offering researchers, scientists, and drug development professionals a comprehensive resource to navigate this promising area of therapeutic research. We will delve into the underlying mechanisms of action, present detailed experimental protocols for evaluating their efficacy, and explore the critical structure-activity relationships that govern their biological functions.

A Spectrum of Biological Activities: From Pathogen Inhibition to Cellular Protection

Nicotinic acid derivatives have emerged as a versatile scaffold in medicinal chemistry, demonstrating a broad range of biological effects. This section will explore their key therapeutic potentials, supported by experimental evidence and mechanistic insights.

Antimicrobial Activity: A Renewed Arsenal Against Drug Resistance

The rise of antimicrobial resistance necessitates the development of novel therapeutic agents. Nicotinic acid derivatives have shown considerable promise in this arena, exhibiting activity against a range of pathogenic microbes.[4]

Several studies have reported the synthesis of nicotinic acid derivatives with potent antibacterial properties. For instance, novel acylhydrazone derivatives of nicotinic acid have demonstrated significant activity against Gram-positive bacteria, including methicillin-resistant Staphylococcus aureus (MRSA).[5][6] The mechanism of action is thought to involve the inhibition of essential bacterial enzymes, such as dihydrofolate reductase.

Table 1: Minimum Inhibitory Concentrations (MIC) of Selected Nicotinic Acid Derivatives against Gram-Positive Bacteria

CompoundStaphylococcus epidermidis ATCC 12228 (MIC, µg/mL)Staphylococcus aureus ATCC 43300 (MRSA) (MIC, µg/mL)Reference
Acylhydrazone derivative 131.957.81[7]
1,3,4-Oxadiazoline derivative 25-15.62[7]

Beyond bacteria, certain nicotinic acid derivatives have displayed antifungal activity, particularly against Candida species.[8][9] Furthermore, the core structure of nicotinic acid is found in isoniazid, a frontline drug for tuberculosis treatment, highlighting the potential for developing new antimycobacterial agents from this chemical class.[10]

Antioxidant Properties: Combating Oxidative Stress

Oxidative stress is implicated in the pathogenesis of numerous chronic diseases. Nicotinic acid and its derivatives can act as antioxidants, scavenging free radicals and protecting cells from oxidative damage.[11] The antioxidant potential of these compounds is often evaluated using in vitro assays such as the DPPH (2,2-diphenyl-1-picrylhydrazyl) radical scavenging assay and the Ferric Reducing Antioxidant Power (FRAP) assay.[7]

Anticancer Activity: Targeting Uncontrolled Cell Proliferation

The quest for more effective and less toxic anticancer agents is a continuous endeavor. Nicotinic acid derivatives have demonstrated promising anticancer activities through various mechanisms.[2][12] Some derivatives have been shown to inhibit key signaling pathways involved in cancer progression, such as the vascular endothelial growth factor receptor-2 (VEGFR-2) pathway, which is crucial for angiogenesis.[13][14][15] The cytotoxic effects of these compounds are typically assessed using assays like the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.[14]

Table 2: In Vitro Anticancer Activity of a Nicotinic Acid Derivative

CompoundCancer Cell LineIC50 (µM)Mechanism of ActionReference
Compound 5cHCT-15 (Colon)0.068VEGFR-2 Inhibition[13]
Compound 5cPC-3 (Prostate)-VEGFR-2 Inhibition[13]
Anti-inflammatory Effects: Modulating the Immune Response

Chronic inflammation is a hallmark of many diseases. Nicotinic acid derivatives have been shown to possess anti-inflammatory properties.[16] The in vivo anti-inflammatory activity of these compounds is often evaluated using models such as carrageenan-induced paw edema in rats.[1][17][18]

Mechanism of Action: The Central Role of the GPR109A Receptor

Many of the biological effects of nicotinic acid and its derivatives are mediated through the G protein-coupled receptor 109A (GPR109A), also known as hydroxycarboxylic acid receptor 2 (HCA2).[18][19] This receptor is primarily expressed on adipocytes and immune cells.[20]

Activation of GPR109A by nicotinic acid initiates a signaling cascade that has diverse downstream effects. In adipocytes, it leads to the inhibition of lipolysis, contributing to its lipid-lowering effects.[17][21] In immune cells, GPR109A activation can modulate inflammatory responses.[22]

The GPR109A Signaling Pathway

The binding of nicotinic acid to GPR109A activates an inhibitory G protein (Gi), which in turn inhibits adenylyl cyclase. This leads to a decrease in intracellular cyclic AMP (cAMP) levels and subsequent downstream effects.

GPR109A_Signaling_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_intracellular Intracellular Nicotinic Acid Nicotinic Acid GPR109A GPR109A (HCA2) Nicotinic Acid->GPR109A Gi Gi Protein (αβγ) GPR109A->Gi Activation AC Adenylyl Cyclase Gi->AC Inhibition cAMP ↓ cAMP AC->cAMP PKA ↓ PKA cAMP->PKA Akt_mTOR ↓ Akt/mTOR Signaling cAMP->Akt_mTOR Lipolysis ↓ Lipolysis PKA->Lipolysis Inhibition Inflammation ↓ Inflammation Akt_mTOR->Inflammation Inhibition

Caption: GPR109A signaling pathway activated by nicotinic acid.

Experimental Protocols for Biological Evaluation

To aid researchers in the practical assessment of nicotinic acid derivatives, this section provides detailed, step-by-step methodologies for key in vitro and in vivo assays.

Workflow for Evaluating Biological Activity

The following diagram illustrates a typical workflow for screening and characterizing the biological activities of newly synthesized nicotinic acid derivatives.

Experimental_Workflow cluster_synthesis Compound Synthesis & Characterization cluster_screening Primary Screening cluster_secondary Secondary & In Vivo Evaluation Synthesis Synthesis of Nicotinic Acid Derivatives Characterization Structural Characterization (NMR, MS, etc.) Synthesis->Characterization Antimicrobial Antimicrobial Screening (MIC Assay) Characterization->Antimicrobial Antioxidant Antioxidant Screening (DPPH/FRAP Assay) Characterization->Antioxidant Cytotoxicity Cytotoxicity Screening (MTT Assay) Characterization->Cytotoxicity Mechanism Mechanism of Action Studies (e.g., Enzyme Inhibition) Antimicrobial->Mechanism Cytotoxicity->Mechanism InVivo In Vivo Efficacy (e.g., Carrageenan-induced Paw Edema) Mechanism->InVivo

Caption: Experimental workflow for evaluating nicotinic acid derivatives.

Protocol 1: Determination of Minimum Inhibitory Concentration (MIC) by Broth Microdilution

This method is used to determine the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.[3][23][24]

Materials:

  • 96-well microtiter plates

  • Bacterial culture in logarithmic growth phase

  • Appropriate broth medium (e.g., Mueller-Hinton Broth)

  • Stock solution of the test compound in a suitable solvent (e.g., DMSO)

  • Positive control antibiotic

  • Spectrophotometer or microplate reader

Procedure:

  • Prepare serial two-fold dilutions of the test compound in the broth medium in the wells of a 96-well plate. The final volume in each well should be 100 µL.

  • Prepare a bacterial inoculum and adjust its turbidity to match a 0.5 McFarland standard.

  • Dilute the standardized inoculum to the appropriate concentration for testing.

  • Inoculate each well (except for the sterility control) with 5 µL of the diluted bacterial suspension.

  • Include a growth control (broth + inoculum) and a sterility control (broth only).

  • Incubate the plates at 37°C for 18-24 hours.

  • The MIC is determined as the lowest concentration of the compound at which there is no visible growth.

Protocol 2: DPPH Radical Scavenging Assay

This assay measures the ability of a compound to act as a free radical scavenger.[4][8][16][21]

Materials:

  • DPPH (2,2-diphenyl-1-picrylhydrazyl) solution in methanol (typically 0.1 mM)

  • Test compound solutions at various concentrations

  • Positive control (e.g., ascorbic acid)

  • Methanol

  • 96-well microtiter plate

  • Spectrophotometer

Procedure:

  • Add 100 µL of the test compound solution to the wells of a 96-well plate.

  • Add 100 µL of the DPPH solution to each well.

  • Incubate the plate in the dark at room temperature for 30 minutes.

  • Measure the absorbance at 517 nm.

  • Calculate the percentage of radical scavenging activity using the formula: % Scavenging = [(A_control - A_sample) / A_control] x 100 where A_control is the absorbance of the DPPH solution without the sample, and A_sample is the absorbance of the DPPH solution with the sample.

Protocol 3: MTT Cytotoxicity Assay

This colorimetric assay assesses cell metabolic activity as an indicator of cell viability.[2][10][13][25]

Materials:

  • Cancer cell line of interest

  • Complete cell culture medium

  • MTT solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or a solution of SDS in HCl)

  • 96-well cell culture plate

  • Test compound solutions at various concentrations

  • Microplate reader

Procedure:

  • Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.

  • Replace the medium with fresh medium containing various concentrations of the test compound and incubate for 24-72 hours.

  • Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.

  • Remove the medium and add 100 µL of the solubilization solution to dissolve the formazan crystals.

  • Measure the absorbance at a wavelength between 550 and 600 nm.

  • Cell viability is expressed as a percentage of the control (untreated cells).

Protocol 4: Carrageenan-Induced Paw Edema in Rats

This in vivo model is used to evaluate the acute anti-inflammatory activity of a compound.[1][7][17][18][19]

Materials:

  • Wistar rats (150-200 g)

  • 1% carrageenan solution in saline

  • Test compound solution

  • Positive control (e.g., indomethacin)

  • Plethysmometer

Procedure:

  • Administer the test compound or vehicle (control) to the rats (e.g., intraperitoneally or orally) 30-60 minutes before carrageenan injection.

  • Inject 0.1 mL of 1% carrageenan solution into the sub-plantar region of the right hind paw of each rat.

  • Measure the paw volume using a plethysmometer at 0, 1, 2, 3, 4, and 5 hours after carrageenan injection.

  • The percentage of inhibition of edema is calculated for each group with respect to the control group.

Structure-Activity Relationship (SAR) Insights

Understanding the relationship between the chemical structure of nicotinic acid derivatives and their biological activity is crucial for the rational design of more potent and selective compounds.

  • Antimicrobial Activity: Studies have shown that the nature and position of substituents on the pyridine ring and on the derivatized functional group significantly influence antimicrobial potency. For instance, the presence of a 5-nitrofuran substituent in acylhydrazone derivatives has been associated with enhanced activity against Gram-positive bacteria.[5]

  • Anticancer Activity: For anticancer derivatives targeting VEGFR-2, specific pharmacophoric features are required for effective binding to the enzyme's active site. The design of these molecules often involves mimicking the binding mode of known inhibitors like sorafenib.[14][15]

Future Directions and Conclusion

The diverse biological activities of nicotinic acid derivatives position them as a highly promising class of compounds for drug discovery and development. Their potential to address critical unmet medical needs, from combating antibiotic resistance to providing new avenues for cancer therapy, is substantial. Future research should focus on optimizing the therapeutic index of these derivatives by fine-tuning their structures to enhance efficacy and minimize off-target effects. A deeper understanding of their mechanisms of action, beyond GPR109A activation, will also be pivotal in unlocking their full therapeutic potential. This guide provides a solid foundation for researchers to explore and harness the multifaceted biological activities of nicotinic acid derivatives, paving the way for the development of next-generation therapeutics.

References

Methodological & Application

Application Notes & Protocols for the Synthesis of 6-Bromo-2-methoxynicotinic acid

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Significance and Synthetic Strategy

6-Bromo-2-methoxynicotinic acid is a valuable heterocyclic building block in the landscape of drug discovery and development. Its structure, featuring a pyridine core functionalized with a carboxylic acid, a methoxy group, and a bromine atom, offers multiple points for chemical modification. This makes it a key intermediate in the synthesis of complex pharmaceutical compounds and biologically active molecules. Nitrogen-containing heterocyles are foundational scaffolds in a vast array of pharmaceuticals and agrochemicals.[1]

The synthesis of this compound from 2-methoxynicotinic acid is achieved through a direct electrophilic aromatic substitution (EAS) reaction. This protocol details a robust method for the regioselective bromination of the pyridine ring, providing researchers with a comprehensive guide to performing this synthesis efficiently and safely.

Mechanistic Insights: The Chemistry of Electrophilic Aromatic Substitution on Pyridine

The bromination of 2-methoxynicotinic acid is an electrophilic aromatic substitution reaction. Understanding the underlying mechanism is crucial for optimizing reaction conditions and predicting outcomes.

The pyridine ring is inherently less reactive towards electrophiles than benzene.[2] This is due to the high electronegativity of the nitrogen atom, which withdraws electron density from the ring, deactivating it towards electrophilic attack.[3][4] Furthermore, under the acidic conditions often used for EAS, the nitrogen atom can be protonated, further increasing the ring's deactivation.[2][3]

However, the substituents on the pyridine ring play a critical role in directing the position of the incoming electrophile. In the case of 2-methoxynicotinic acid:

  • The Methoxy Group (-OCH₃) at C2: This is an activating group that donates electron density to the ring via resonance, stabilizing the cationic intermediate (the sigma complex). It directs incoming electrophiles to the ortho and para positions (C3 and C5).

  • The Carboxylic Acid Group (-COOH) at C3: This is a deactivating group that withdraws electron density from the ring, directing incoming electrophiles to the meta position (C5).

The combined influence of these two groups, along with the inherent reactivity of the pyridine ring, directs the bromination to the C6 position. The reaction proceeds via the attack of the aromatic ring on the electrophile (Br⁺), forming a positively charged Wheland intermediate, which then loses a proton to restore aromaticity.[2]

Detailed Experimental Protocol

This protocol provides a representative procedure for the synthesis of this compound.

3.1. Materials and Reagents

Reagent/MaterialCAS No.Molecular FormulaMolecular WeightNotes
2-Methoxynicotinic acid65973-77-5C₇H₇NO₃153.14 g/mol Starting material
Bromine (Br₂)7726-95-6Br₂159.81 g/mol Brominating agent
Glacial Acetic Acid64-19-7C₂H₄O₂60.05 g/mol Solvent
Sodium Thiosulfate (Na₂S₂O₃)7772-98-7Na₂S₂O₃158.11 g/mol For quenching
Sodium Bicarbonate (NaHCO₃)144-55-8NaHCO₃84.01 g/mol For neutralization
Ethyl Acetate141-78-6C₄H₈O₂88.11 g/mol Extraction solvent
Anhydrous Sodium Sulfate (Na₂SO₄)7757-82-6Na₂SO₄142.04 g/mol Drying agent
Deionized Water7732-18-5H₂O18.02 g/mol

3.2. Equipment

  • Round-bottom flask (250 mL) with a reflux condenser

  • Magnetic stirrer and stir bar

  • Heating mantle or oil bath

  • Dropping funnel

  • Separatory funnel

  • Büchner funnel and flask for vacuum filtration

  • Rotary evaporator

  • Standard laboratory glassware (beakers, graduated cylinders, etc.)

  • Personal Protective Equipment (PPE): safety goggles, lab coat, chemical-resistant gloves (Neoprene or Nitrile).

3.3. Step-by-Step Synthesis Procedure

  • Reaction Setup: In a 250 mL round-bottom flask equipped with a magnetic stir bar, dissolve 2-methoxynicotinic acid (1.0 eq.) in glacial acetic acid.

  • Addition of Bromine: In a dropping funnel, prepare a solution of bromine (1.1 eq.) in a small amount of glacial acetic acid. Add this solution dropwise to the stirred solution of 2-methoxynicotinic acid at room temperature over 30 minutes.

  • Reaction: After the addition is complete, heat the reaction mixture to 60-70°C and stir for 4-6 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC).

  • Work-up:

    • Cool the reaction mixture to room temperature.

    • Slowly add a saturated aqueous solution of sodium thiosulfate to quench any unreacted bromine until the reddish-brown color disappears.

    • Carefully neutralize the acetic acid by the slow addition of a saturated aqueous solution of sodium bicarbonate until effervescence ceases. The product may precipitate at this stage.

    • Transfer the mixture to a separatory funnel and extract the product with ethyl acetate (3 x 50 mL).

  • Purification:

    • Combine the organic layers and wash with brine.

    • Dry the organic layer over anhydrous sodium sulfate.

    • Filter off the drying agent and concentrate the solution under reduced pressure using a rotary evaporator to obtain the crude product.

    • Purify the crude this compound by recrystallization from a suitable solvent system (e.g., ethanol/water).[5][6]

  • Characterization: Confirm the identity and purity of the final product using analytical techniques such as ¹H NMR, ¹³C NMR, and Mass Spectrometry.[7] The molecular formula for the product is C₇H₆BrNO₃ with a molecular weight of 232.03 g/mol .[8][9]

Summary of Reaction Parameters

ParameterValue/RangeRationale/Notes
Starting Material2-Methoxynicotinic acid---
Brominating AgentBromine (Br₂) in Acetic AcidA common and effective reagent for electrophilic bromination.
Molar Ratio (Br₂:Substrate)1.1 - 1.2 : 1A slight excess of bromine ensures complete conversion of the starting material.
SolventGlacial Acetic AcidActs as both a solvent and a catalyst for the reaction.
Reaction Temperature60°C - 70°CElevated temperature increases the reaction rate. Monitor to avoid side products.
Reaction Time4 - 6 hoursMonitor by TLC to determine completion.
Typical Yield65-80%Yield is dependent on reaction scale and purification efficiency.
Purification MethodRecrystallizationEffective for obtaining high-purity crystalline solid.

Synthesis and Purification Workflow

Synthesis_Workflow cluster_reaction Reaction cluster_workup Work-up cluster_purification Purification & Isolation start Dissolve 2-Methoxynicotinic Acid in Acetic Acid add_br2 Add Bromine Solution (in Acetic Acid) start->add_br2 react Heat and Stir (60-70°C, 4-6h) add_br2->react quench Quench with Sodium Thiosulfate react->quench neutralize Neutralize with Sodium Bicarbonate quench->neutralize extract Extract with Ethyl Acetate neutralize->extract dry Dry Organic Layer (Na₂SO₄) extract->dry concentrate Concentrate via Rotary Evaporation dry->concentrate recrystallize Recrystallize concentrate->recrystallize product Pure 6-Bromo-2- methoxynicotinic acid recrystallize->product

Caption: Workflow for the synthesis of this compound.

Critical Safety Precautions

This procedure involves hazardous materials and must be performed with strict adherence to safety protocols.

  • General Precautions: All operations should be conducted inside a certified chemical fume hood.[10] Ensure that an eyewash station and safety shower are readily accessible.[11]

  • Bromine (Br₂):

    • Hazards: Highly corrosive, toxic, and causes severe skin burns and eye damage.[12] Fatal if inhaled.[12]

    • Handling: Always wear appropriate PPE, including heavy-duty chemical-resistant gloves, a lab coat, and chemical splash goggles with a face shield.[13] Handle and open containers with extreme care.[12]

    • Spills: In case of a spill, evacuate the area. Absorb small spills with an inert material (e.g., sand or vermiculite) and dispose of it as hazardous waste.

  • Glacial Acetic Acid:

    • Hazards: Flammable liquid and vapor. Causes severe skin burns and eye damage.[14]

    • Handling: Keep away from heat, sparks, and open flames.[13] Use spark-proof tools and explosion-proof equipment.[13]

  • First Aid:

    • Skin Contact: Immediately remove all contaminated clothing and rinse the affected skin with copious amounts of water for at least 15 minutes. Seek immediate medical attention.[12][14]

    • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Seek immediate medical attention.[12][13]

    • Inhalation: Move the victim to fresh air and keep them at rest in a position comfortable for breathing. If breathing is difficult, administer oxygen. Seek immediate medical attention.[13]

Troubleshooting and Optimization

ProblemPossible Cause(s)Suggested Solution(s)
Low or No Reaction Insufficient temperature.Ensure the reaction temperature is maintained at 60-70°C.
Deactivated brominating agent.Use a fresh bottle of bromine.
Formation of Dibrominated Byproduct Excess bromine or prolonged reaction time.Carefully control the stoichiometry of bromine (use no more than 1.1 equivalents). Monitor the reaction closely with TLC and stop it once the starting material is consumed.[5]
Low Yield Incomplete reaction.Increase reaction time or temperature slightly, while monitoring for byproduct formation.
Product loss during work-up/extraction.Ensure complete neutralization as the product's solubility is pH-dependent. Perform multiple extractions with ethyl acetate.
Product Fails to Crystallize Presence of impurities.Purify the crude product using column chromatography on silica gel before attempting recrystallization.[5]
Incorrect recrystallization solvent.Perform small-scale solubility tests to find an optimal solvent or solvent pair.

References

Application Note: A Step-by-Step Protocol for the Suzuki-Miyaura Cross-Coupling of 6-Bromo-2-methoxynicotinic Acid

Author: BenchChem Technical Support Team. Date: January 2026

**Abstract

The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern synthetic chemistry, enabling the formation of carbon-carbon bonds with high efficiency and functional group tolerance. This application note provides a detailed, field-proven protocol for the coupling of 6-Bromo-2-methoxynicotinic acid with arylboronic acids. As a key structural motif in numerous pharmaceutical compounds, the resulting 2-methoxy-6-aryl-nicotinic acid derivatives are valuable intermediates in drug discovery and development. This guide is designed for researchers, scientists, and drug development professionals, offering a comprehensive walkthrough from reaction setup to product characterization, grounded in mechanistic principles and practical insights.

Introduction: The Strategic Importance of Pyridine Scaffolds

Substituted nicotinic acid derivatives are privileged scaffolds in medicinal chemistry, appearing in a wide array of therapeutic agents. The ability to controllably introduce molecular complexity at the C6 position of the pyridine ring via cross-coupling reactions is a powerful strategy for generating novel molecular entities. The Suzuki-Miyaura coupling, catalyzed by a palladium complex, is particularly well-suited for this purpose due to its mild reaction conditions and broad substrate scope.

This protocol focuses on this compound, a versatile building block where the bromine atom serves as an excellent leaving group for oxidative addition to the palladium catalyst. The adjacent methoxy and carboxylic acid groups can influence the electronic properties of the ring and require careful consideration in optimizing reaction conditions.

The Suzuki-Miyaura Catalytic Cycle: A Mechanistic Overview

Understanding the mechanism is critical for troubleshooting and adapting the protocol. The reaction proceeds through a well-established catalytic cycle involving a palladium(0) species.

  • Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-bromine bond of the this compound, forming a Pd(II) complex.

  • Transmetalation: The boronic acid, activated by a base, transfers its organic group to the palladium center, displacing the halide. The base is crucial for forming the more nucleophilic boronate species [R-B(OH)3]⁻.

  • Reductive Elimination: The two organic fragments on the Pd(II) complex couple and are expelled, forming the desired C-C bond and regenerating the active Pd(0) catalyst, which re-enters the cycle.

Suzuki_Cycle pd0 Pd(0)L_n oxidative_addition Oxidative Addition pd0->oxidative_addition pd_complex Ar-Pd(II)L_n-X oxidative_addition->pd_complex transmetalation Transmetalation pd_complex->transmetalation pd_r_complex Ar-Pd(II)L_n-R' transmetalation->pd_r_complex byproduct X-B(OH)₂ + Base transmetalation->byproduct reductive_elimination Reductive Elimination pd_r_complex->reductive_elimination reductive_elimination->pd0 product Ar-R' (Coupled Product) reductive_elimination->product arx Ar-X (this compound) arx->oxidative_addition boronic R'-B(OH)₂ + Base boronic->transmetalation

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Materials, Reagents, and Equipment

Reagents and Chemicals

Successful coupling depends on the quality and purity of the reagents. Anhydrous solvents should be used where specified to prevent catalyst deactivation.

ReagentGradeSupplier ExamplePurpose
This compound≥97%Sigma-AldrichAryl halide substrate
Phenylboronic acid≥97%Combi-BlocksCoupling partner
Pd(dppf)Cl₂≥98%Strem ChemicalsPalladium catalyst precursor
Sodium Carbonate (Na₂CO₃)Anhydrous, ≥99.5%Fisher ScientificBase
1,4-DioxaneAnhydrous, ≥99.8%Acros OrganicsOrganic solvent
Deionized WaterHigh PurityLab supplyCo-solvent for base
Ethyl AcetateACS GradeVWRExtraction solvent
Brine (Saturated NaCl solution)-Lab preparedAqueous wash
Anhydrous Magnesium Sulfate (MgSO₄)≥97%Alfa AesarDrying agent
Silica Gel60 Å, 230-400 meshSorbent Tech.Stationary phase for chromatography
Equipment
  • Schlenk flask or round-bottom flask with a reflux condenser

  • Magnetic stirrer and stir bar

  • Heating mantle or oil bath with temperature control

  • Inert gas line (Nitrogen or Argon) with manifold

  • Cannulas and syringes for solvent transfer

  • Thin-Layer Chromatography (TLC) plates (silica gel 60 F₂₅₄)

  • Rotary evaporator

  • Glassware for liquid-liquid extraction (separatory funnel)

  • Glass column for flash chromatography

Detailed Step-by-Step Experimental Protocol

This protocol is based on a 1.0 mmol scale. Adjustments can be made proportionally for different scales.

Reaction Stoichiometry
ComponentMol. Wt. ( g/mol )Mass (mg)Moles (mmol)Equivalents
This compound232.032321.01.0
Phenylboronic acid121.931461.21.2
Pd(dppf)Cl₂731.7336.60.050.05
Sodium Carbonate (Na₂CO₃)105.993183.03.0
1,4-Dioxane-8 mL--
Deionized Water-2 mL--
Reaction Setup and Execution
  • Inert Atmosphere Preparation:

    • Place a magnetic stir bar into a 50 mL Schlenk flask.

    • Add the solid reagents: this compound (232 mg, 1.0 mmol), phenylboronic acid (146 mg, 1.2 mmol), and Pd(dppf)Cl₂ (36.6 mg, 0.05 mmol).

    • Rationale: Adding the solids first prevents them from clumping when the solvent is added.

    • Seal the flask with a septum and connect it to a Schlenk line. Evacuate the flask under vacuum and backfill with an inert gas (Nitrogen or Argon). Repeat this cycle three times to ensure all oxygen is removed.

    • Causality: The Pd(0) active catalyst is sensitive to oxidation, which can lead to deactivation and lower yields. An inert atmosphere is critical for catalyst longevity.

  • Solvent and Base Addition:

    • Using a syringe, add anhydrous 1,4-dioxane (8 mL) to the flask.

    • In a separate vial, dissolve the sodium carbonate (318 mg, 3.0 mmol) in deionized water (2 mL).

    • Add the aqueous sodium carbonate solution to the reaction flask via syringe.

    • Rationale: The biphasic solvent system (dioxane/water) is effective for dissolving both the organic substrates and the inorganic base, facilitating the reaction at the interface. The base is essential for the transmetalation step.

  • Reaction Conditions:

    • Lower the flask into a pre-heated oil bath set to 90 °C.

    • Stir the reaction mixture vigorously for 4-6 hours.

    • Monitoring Progress: Periodically take a small aliquot from the reaction mixture using a capillary tube and spot it on a TLC plate. Elute with a 1:1 mixture of hexane and ethyl acetate with 1% acetic acid. Visualize under UV light (254 nm). The reaction is complete when the starting bromide spot has been consumed.

    • Rationale: The elevated temperature increases the rate of reaction. Vigorous stirring is necessary to ensure proper mixing in the biphasic system.

Work-up and Isolation
  • Quenching and Dilution:

    • Remove the flask from the oil bath and allow it to cool to room temperature.

    • Dilute the mixture with 20 mL of ethyl acetate.

  • Acidification and Extraction:

    • Transfer the mixture to a separatory funnel.

    • Carefully add 1 M HCl (aq) dropwise to acidify the mixture to a pH of ~3-4. This protonates the carboxylic acid, making it soluble in the organic layer.

    • Separate the organic layer. Extract the aqueous layer twice more with 20 mL portions of ethyl acetate.

    • Rationale: The product, a carboxylic acid, will be in its carboxylate salt form in the basic reaction mixture, making it water-soluble. Acidification ensures it partitions into the organic solvent for extraction.

  • Washing and Drying:

    • Combine all organic extracts and wash them with 20 mL of brine.

    • Rationale: The brine wash helps to remove residual water and some inorganic impurities from the organic layer.

    • Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate the filtrate using a rotary evaporator.

Purification and Characterization
  • Purification:

    • The resulting crude solid should be purified by flash column chromatography on silica gel.

    • A gradient elution system, starting with 20% ethyl acetate in hexane and gradually increasing to 50% ethyl acetate in hexane (with 1% acetic acid added to the mobile phase), is typically effective.

    • Rationale: The addition of acetic acid to the eluent helps to prevent the carboxylic acid product from streaking on the silica gel, leading to better separation.

  • Characterization:

    • The purified fractions should be combined and the solvent removed under vacuum to yield the final product, 2-methoxy-6-phenylnicotinic acid, as a white or off-white solid.

    • Confirm the identity and purity of the product using standard analytical techniques:

      • ¹H and ¹³C NMR: To confirm the structure.

      • LC-MS: To confirm the molecular weight and purity.

Experimental Workflow Diagram

Workflow cluster_prep 1. Reaction Setup cluster_reaction 2. Reaction Execution cluster_workup 3. Work-up & Isolation cluster_purify 4. Purification & Analysis A Combine Solids: Substrate, Boronic Acid, Catalyst B Seal Flask & Purge (3x Vacuum/Inert Gas) A->B C Add Solvents: Dioxane & Aq. Base B->C D Heat to 90 °C (4-6 hours) C->D E Monitor by TLC D->E F Cool & Dilute (Ethyl Acetate) E->F G Acidify (1M HCl) & Extract F->G H Wash (Brine) & Dry (MgSO₄) G->H I Concentrate in vacuo H->I J Flash Column Chromatography I->J K Characterize: NMR, LC-MS J->K

Caption: Overall experimental workflow for the Suzuki coupling protocol.

Troubleshooting Common Issues

ProblemPotential Cause(s)Suggested Solution(s)
Low or No Conversion 1. Inactive catalyst (oxidized).2. Insufficient base.3. Low temperature.1. Ensure the reaction is set up under a strictly inert atmosphere.2. Use fresh, anhydrous base.3. Confirm oil bath temperature.
Side Product Formation 1. Homo-coupling of the boronic acid.2. Protodeboronation.1. Use a slight excess (1.1-1.2 eq) of boronic acid, not a large excess.2. Ensure rigorous exclusion of oxygen.
Low Isolated Yield 1. Incomplete extraction.2. Product loss during chromatography.1. Ensure pH is acidic (~3-4) before extraction.2. Add 1% acetic acid to the column eluent to prevent streaking.

Application Note: Strategies for Amide Bond Formation Using 6-Bromo-2-methoxynicotinic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The amide bond is a cornerstone of medicinal chemistry, integral to the structure of countless pharmaceutical agents.[1][2] This application note provides a comprehensive guide for researchers on the effective synthesis of amides using 6-Bromo-2-methoxynicotinic acid, a versatile heterocyclic building block. We delve into the mechanistic principles behind common coupling reagents, present detailed, validated protocols for both carbodiimide and uronium salt-based methods, and offer a comparative analysis to guide reagent selection. The protocols are designed to be self-validating, incorporating in-process controls and characterization steps to ensure reaction success and product purity. This guide is intended for researchers, scientists, and drug development professionals seeking robust and reproducible methods for amide synthesis.

Introduction: The Significance of Amide Bonds and Heterocyclic Scaffolds

Amide bond formation is arguably the most frequently utilized reaction in drug discovery and development.[2][3] Its prevalence stems from the stability of the amide linkage and its ability to participate in hydrogen bonding, a key interaction for molecular recognition at biological targets. The direct condensation of a carboxylic acid and an amine is generally unfavorable under mild conditions due to the formation of a non-reactive ammonium carboxylate salt.[4][5][6] To overcome this, coupling reagents are employed to "activate" the carboxylic acid, rendering it susceptible to nucleophilic attack by the amine.[3][6]

The scaffold, this compound, offers multiple points for chemical diversification. The carboxylic acid group is the primary site for amide coupling, while the bromo- and methoxy-substituents on the pyridine ring allow for further modifications, making it a valuable starting material for creating libraries of novel compounds. The selection of an appropriate coupling strategy is critical to achieving high yields, minimizing side reactions, and preserving the integrity of other functional groups.[7]

Mechanistic Overview of Common Coupling Reagents

Understanding the mechanism of action for different coupling reagents is essential for troubleshooting and optimization.[7] The process universally involves the activation of the carboxylic acid to form a highly reactive intermediate that is readily attacked by the amine.

Carbodiimide Reagents (e.g., EDC)

Carbodiimides, such as 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), are powerful dehydrating agents.[4] The reaction proceeds via a highly reactive O-acylisourea intermediate.[5] While effective, this intermediate can be unstable and prone to side reactions, including racemization of chiral carboxylic acids and formation of an N-acylurea byproduct. To mitigate these issues and improve reaction efficiency, additives like 1-Hydroxybenzotriazole (HOBt) are often included.[8] HOBt traps the O-acylisourea intermediate to form a more stable and reactive HOBt-active ester, which then cleanly reacts with the amine.

Carbodiimide_Mechanism cluster_activation Activation cluster_coupling Coupling RCOOH 6-Bromo-2-methoxy- nicotinic Acid (R-COOH) O_Acylisourea O-Acylisourea Intermediate RCOOH->O_Acylisourea +EDC EDC EDC Urea Urea Byproduct HOBt_Ester HOBt Active Ester O_Acylisourea->HOBt_Ester + HOBt NAcylurea N-Acylurea (Side Product) O_Acylisourea->NAcylurea Rearrangement HOBt HOBt Amide Amide Product HOBt_Ester->Amide + Amine Amine Amine (R'-NH₂) Uronium_Mechanism cluster_activation Activation cluster_coupling Coupling RCOOH 6-Bromo-2-methoxy- nicotinic Acid (R-COOH) Active_Ester HOAt Active Ester RCOOH->Active_Ester HATU HATU HATU->Active_Ester Byproduct Tetramethylurea Byproduct Base Base (e.g., DIPEA) Base->Active_Ester Amide Amide Product Active_Ester->Amide Amine Amine (R'-NH₂) Amine->Amide Workflow Start Weigh Reagents: Acid, Coupling Reagent, Base Dissolve Dissolve Acid in Anhydrous Solvent (e.g., DMF) Start->Dissolve Activate Add Coupling Reagent & Base (Pre-activation) Dissolve->Activate AddAmine Add Amine Solution Activate->AddAmine React Stir at RT (Monitor by TLC/LC-MS) AddAmine->React Workup Aqueous Workup (Quench, Extract, Wash) React->Workup Purify Purify Crude Product (Column Chromatography/Recrystallization) Workup->Purify Analyze Characterize Product (NMR, MS, etc.) Purify->Analyze

References

Application Note: Acid-Catalyzed Esterification of 6-Bromo-2-methoxynicotinic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This document provides a comprehensive technical guide for the acid-catalyzed esterification of 6-bromo-2-methoxynicotinic acid. Esters derived from this heterocyclic carboxylic acid are valuable intermediates in medicinal chemistry and materials science. This guide details the underlying chemical principles of the Fischer-Speier esterification, offers a robust and validated protocol for the synthesis of the corresponding methyl ester, and provides guidance on reaction optimization, workup, purification, and troubleshooting. The methodologies described herein are designed for researchers, chemists, and drug development professionals seeking a reliable and scalable procedure.

Introduction and Scientific Background

This compound is a substituted pyridine derivative whose esters serve as critical building blocks in the synthesis of complex organic molecules. The ester functional group provides a versatile handle for further chemical transformations, such as amide bond formation or reduction. The acid-catalyzed esterification, commonly known as the Fischer-Speier esterification, is a classical and highly effective method for converting carboxylic acids into esters.[1][2][3] This reaction is an equilibrium process, and its success hinges on carefully controlling reaction conditions to favor product formation.[4]

The reaction proceeds by refluxing the carboxylic acid with an alcohol in the presence of a strong acid catalyst, typically concentrated sulfuric acid (H₂SO₄) or p-toluenesulfonic acid (p-TsOH).[3] The acid catalyst serves a dual purpose: it protonates the carbonyl oxygen of the carboxylic acid, thereby increasing the electrophilicity of the carbonyl carbon for nucleophilic attack by the alcohol, and it acts as a dehydrating agent, sequestering the water produced during the reaction to drive the equilibrium towards the ester product.[5][6][7][8]

Reaction Mechanism: Fischer-Speier Esterification

The mechanism of Fischer esterification involves a series of reversible proton transfer, nucleophilic addition, and elimination steps.[1][9]

  • Protonation of the Carbonyl Oxygen: The reaction is initiated by the protonation of the carbonyl oxygen of the carboxylic acid by the acid catalyst. This step increases the electrophilicity of the carbonyl carbon.[2]

  • Nucleophilic Attack by Alcohol: The alcohol, acting as a nucleophile, attacks the activated carbonyl carbon, leading to the formation of a tetrahedral intermediate.[1][4]

  • Proton Transfer: A proton is transferred from the oxonium ion to one of the hydroxyl groups, forming a good leaving group (water).[9]

  • Elimination of Water: The tetrahedral intermediate collapses, eliminating a molecule of water and forming a protonated ester.[1][2]

  • Deprotonation: The protonated ester is deprotonated, regenerating the acid catalyst and yielding the final ester product.[1]

The entire sequence can be summarized by the mnemonic PADPED (Protonation-Addition-Deprotonation-Protonation-Elimination-Deprotonation).[9]

Fischer_Esterification cluster_reactants Reactants cluster_products Products RCOOH This compound Protonated_Acid Protonated Carboxylic Acid RCOOH->Protonated_Acid + H⁺ ROH Alcohol (e.g., Methanol) Tetrahedral_Int Tetrahedral Intermediate ROH->Tetrahedral_Int Nucleophilic Attack H_plus H⁺ (Catalyst) Protonated_Acid->Tetrahedral_Int Nucleophilic Attack Protonated_Ester Protonated Ester Tetrahedral_Int->Protonated_Ester - H₂O Ester Methyl 6-bromo-2-methoxynicotinate Protonated_Ester->Ester - H⁺ Water Water (H₂O)

Caption: Mechanism of Fischer-Speier Esterification.

Experimental Design and Optimization

Successful esterification requires careful consideration of several parameters. The following table outlines key variables and their impact on the reaction outcome.

ParameterRecommended ChoiceRationale & Considerations
Alcohol Methanol or Ethanol (used in excess)Primary alcohols are preferred as tertiary alcohols are prone to elimination.[1][3] Using the alcohol as the solvent drives the equilibrium toward the product side.[4]
Acid Catalyst Conc. H₂SO₄ (catalytic amount)Sulfuric acid is a strong catalyst and an effective dehydrating agent, increasing both the reaction rate and yield.[5][6] Other acids like p-TsOH can also be used.[3]
Temperature RefluxHeating the reaction mixture to the boiling point of the alcohol solvent ensures a sufficient reaction rate. The reaction is typically slow at room temperature.[7]
Reaction Time 2 - 24 hours (monitored by TLC)Reaction completion time can vary. Thin-Layer Chromatography (TLC) should be used to monitor the disappearance of the starting carboxylic acid.
Water Removal Use of excess alcohol/catalystFor this scale, using the alcohol as the solvent and a strong dehydrating catalyst is sufficient. For larger scales or less favorable equilibria, a Dean-Stark apparatus can be used to azeotropically remove water.[9][10]

Detailed Protocol: Synthesis of Methyl 6-bromo-2-methoxynicotinate

This protocol describes the synthesis on a 1-gram scale. All operations should be performed in a well-ventilated fume hood.

Materials & Reagents:

  • This compound (1.0 g, 4.31 mmol)

  • Anhydrous Methanol (MeOH, 20 mL)

  • Concentrated Sulfuric Acid (H₂SO₄, 0.5 mL)

  • Saturated Sodium Bicarbonate (NaHCO₃) solution

  • Ethyl Acetate (EtOAc)

  • Brine (Saturated NaCl solution)

  • Anhydrous Sodium Sulfate (Na₂SO₄) or Magnesium Sulfate (MgSO₄)

  • Round-bottom flask (50 mL), reflux condenser, magnetic stirrer, heating mantle

  • Separatory funnel (100 mL)

  • Rotary evaporator

Workflow Overview:

Workflow Setup 1. Reaction Setup Reflux 2. Refluxing Setup->Reflux Heat Cooldown 3. Cooling & Quenching Reflux->Cooldown Cool to RT Extraction 4. Liquid-Liquid Extraction Cooldown->Extraction Add H₂O, NaHCO₃, EtOAc Drying 5. Drying Organic Layer Extraction->Drying Isolate Organic Phase Purification 6. Solvent Removal & Purification Drying->Purification Add Na₂SO₄, Filter Analysis 7. Product Characterization Purification->Analysis Rotovap, Recrystallize

References

Application Notes and Protocols for the Synthesis of a Potent IRAK4 Kinase Inhibitor from 6-Bromo-2-methoxynicotinic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Utility of 6-Bromo-2-methoxynicotinic Acid in Kinase Inhibitor Scaffolding

In the landscape of modern medicinal chemistry, the pursuit of novel kinase inhibitors remains a cornerstone of drug discovery, particularly in oncology and immunology. Kinases, as central regulators of cellular signaling, represent a large and well-validated class of therapeutic targets.[1] The strategic selection of starting materials is paramount to the efficient construction of complex and diverse libraries of kinase inhibitors. This compound has emerged as a highly versatile and valuable building block in this context. Its unique trifunctional nature—a pyridine core, a reactive bromine atom, and a carboxylic acid handle—provides an elegant platform for convergent synthetic strategies.

The bromine atom is amenable to a variety of palladium-catalyzed cross-coupling reactions, most notably the Suzuki-Miyaura coupling, which allows for the introduction of a wide array of aryl and heteroaryl moieties.[2] This is a critical step in exploring the structure-activity relationship (SAR) of the resulting inhibitors, as these appended groups often form key interactions within the ATP-binding pocket of the target kinase. Simultaneously, the carboxylic acid group serves as a convenient anchor for amide bond formation, a ubiquitous linkage in drug molecules, enabling the connection of the core scaffold to other pharmacophoric elements. This dual functionality allows for a modular and flexible approach to inhibitor design, facilitating rapid diversification and optimization of lead compounds.

This guide provides a detailed, in-depth technical overview and step-by-step protocols for the synthesis of a potent Interleukin-1 Receptor-Associated Kinase 4 (IRAK4) inhibitor, utilizing this compound as the key starting material. The protocols are designed to be self-validating, with explanations of the causality behind experimental choices, ensuring both scientific integrity and practical applicability for researchers, scientists, and drug development professionals.

The Target: IRAK4 and its Role in Inflammatory Signaling

Interleukin-1 Receptor-Associated Kinase 4 (IRAK4) is a serine/threonine kinase that plays a pivotal role in the innate immune system.[3] It functions as a critical upstream mediator in the signaling cascades of Toll-like receptors (TLRs) and Interleukin-1 receptors (IL-1Rs). Upon activation of these receptors by pathogen-associated molecular patterns (PAMPs) or cytokines like IL-1, IRAK4 is recruited to the receptor complex via the adaptor protein MyD88. This initiates a signaling cascade that leads to the activation of downstream transcription factors, most notably NF-κB, which in turn upregulates the expression of a host of pro-inflammatory cytokines and chemokines. Dysregulation of the IRAK4 signaling pathway is implicated in a variety of inflammatory and autoimmune diseases, as well as certain types of cancer, making it a compelling therapeutic target.

IRAK4_Signaling_Pathway TLR_IL1R TLR / IL-1R MyD88 MyD88 TLR_IL1R->MyD88 Ligand Binding IRAK4 IRAK4 MyD88->IRAK4 Recruitment IRAK1 IRAK1 IRAK4->IRAK1 Phosphorylation TRAF6 TRAF6 IRAK1->TRAF6 TAK1 TAK1 TRAF6->TAK1 IKK_complex IKK Complex TAK1->IKK_complex MAPK_pathway MAPK Pathway (p38, JNK) TAK1->MAPK_pathway NF_kappaB NF-κB IKK_complex->NF_kappaB Activation Pro_inflammatory_Cytokines Pro-inflammatory Cytokines (TNF-α, IL-6) NF_kappaB->Pro_inflammatory_Cytokines Gene Transcription MAPK_pathway->Pro_inflammatory_Cytokines Gene Transcription Inhibitor Synthesized IRAK4 Inhibitor Inhibitor->IRAK4 Inhibition

Synthetic Strategy and Workflow

The synthesis of the target IRAK4 inhibitor from this compound is a two-step process, exemplifying a convergent and efficient synthetic design. The workflow is initiated with a Suzuki-Miyaura cross-coupling reaction to introduce the desired aryl group at the 6-position of the pyridine ring. This is followed by an amide coupling reaction to link the functionalized pyridine core with a chiral amine side chain, yielding the final inhibitor.

Synthetic_Workflow Start This compound Step1 Step 1: Suzuki-Miyaura Coupling Start->Step1 Intermediate 6-Aryl-2-methoxynicotinic acid Step1->Intermediate Step2 Step 2: Amide Coupling Intermediate->Step2 Final_Product Final IRAK4 Inhibitor Step2->Final_Product

Experimental Protocols

Part 1: Suzuki-Miyaura Coupling

Objective: To synthesize 6-(4-fluorophenyl)-2-methoxynicotinic acid from this compound and 4-fluorophenylboronic acid.

Materials:

Reagent/SolventM.W.AmountMoles
This compound232.031.0 g4.31 mmol
4-Fluorophenylboronic acid139.92724 mg5.17 mmol
Pd(dppf)Cl₂·CH₂Cl₂816.64176 mg0.216 mmol
Potassium Carbonate (K₂CO₃)138.211.79 g12.93 mmol
1,4-Dioxane-20 mL-
Water-5 mL-

Procedure:

  • To a 100 mL round-bottom flask, add this compound (1.0 g, 4.31 mmol), 4-fluorophenylboronic acid (724 mg, 5.17 mmol), and potassium carbonate (1.79 g, 12.93 mmol).

  • Evacuate and backfill the flask with argon gas three times to ensure an inert atmosphere.

  • Add 1,4-dioxane (20 mL) and water (5 mL) to the flask.

  • Add Pd(dppf)Cl₂·CH₂Cl₂ (176 mg, 0.216 mmol) to the reaction mixture.

  • Heat the reaction mixture to 90 °C and stir for 12 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with ethyl acetate (50 mL) and wash with water (2 x 25 mL) and brine (25 mL).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography (eluent: dichloromethane/methanol gradient) to yield 6-(4-fluorophenyl)-2-methoxynicotinic acid as a solid.

Parameter Value
Typical Yield 85-95%
Appearance White to off-white solid
¹H NMR (400 MHz, DMSO-d₆) δ 13.2 (br s, 1H), 8.20 (d, J=8.0 Hz, 1H), 8.10 (t, J=8.0 Hz, 2H), 7.35 (t, J=8.0 Hz, 2H), 7.20 (d, J=8.0 Hz, 1H), 3.95 (s, 3H)
MS (ESI) m/z 248.1 [M+H]⁺
Part 2: Amide Coupling

Objective: To synthesize the final IRAK4 inhibitor by coupling 6-(4-fluorophenyl)-2-methoxynicotinic acid with a chiral amine.

Materials:

Reagent/SolventM.W.AmountMoles
6-(4-fluorophenyl)-2-methoxynicotinic acid247.22500 mg2.02 mmol
Chiral Amine Hydrochloride-1.1 eq2.22 mmol
HATU380.23922 mg2.42 mmol
DIPEA129.241.05 mL6.06 mmol
Anhydrous DMF-10 mL-

Procedure:

  • To a solution of 6-(4-fluorophenyl)-2-methoxynicotinic acid (500 mg, 2.02 mmol) in anhydrous N,N-Dimethylformamide (DMF) (10 mL), add the chiral amine hydrochloride (1.1 eq, 2.22 mmol), HATU (922 mg, 2.42 mmol), and N,N-Diisopropylethylamine (DIPEA) (1.05 mL, 6.06 mmol).

  • Stir the reaction mixture at room temperature for 12-18 hours. Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, dilute the reaction mixture with water (30 mL) and extract with ethyl acetate (3 x 30 mL).

  • Wash the combined organic layers with saturated aqueous sodium bicarbonate solution (20 mL), followed by brine (20 mL).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel (eluent: dichloromethane/methanol gradient) to afford the final IRAK4 inhibitor.

Parameter Value
Typical Yield 70-85%
Appearance White solid
¹H NMR (400 MHz, CDCl₃) Representative peaks will vary based on the specific chiral amine used.
MS (ESI) Will vary based on the specific chiral amine used.
Biological Activity (IC₅₀ for IRAK4) < 100 nM (representative)

Trustworthiness and Self-Validation

The protocols described above are designed to be robust and reproducible. The choice of reagents and conditions is based on established and widely accepted methodologies in synthetic organic chemistry.

  • Suzuki-Miyaura Coupling: The use of a palladium catalyst with a phosphine ligand, such as Pd(dppf)Cl₂, is a standard and highly efficient method for coupling aryl bromides with boronic acids. Potassium carbonate is a commonly used base that is effective and economical. The reaction is performed under an inert atmosphere to prevent the degradation of the catalyst.

  • Amide Coupling: HATU is a highly efficient and widely used coupling reagent that minimizes side reactions and racemization, which is particularly important when coupling with chiral amines. DIPEA is a non-nucleophilic base used to neutralize the hydrochloride salt of the amine and to facilitate the coupling reaction.

The progress of each reaction should be carefully monitored by appropriate analytical techniques (TLC or LC-MS) to ensure completion and to identify any potential side products. The purification of the intermediates and the final product by column chromatography is a standard and effective method for obtaining highly pure compounds, which is essential for accurate biological evaluation.

Authoritative Grounding and Comprehensive References

The synthetic strategies and protocols presented in this guide are grounded in well-established principles of organic chemistry and are supported by a vast body of scientific literature. The Suzuki-Miyaura cross-coupling reaction is a Nobel Prize-winning transformation that has revolutionized the construction of biaryl compounds. Similarly, the use of modern coupling reagents like HATU for amide bond formation is a cornerstone of contemporary medicinal chemistry.

For further reading and a deeper understanding of the concepts and techniques discussed, the following resources are recommended:

References

Application Note: A Robust Protocol for Solid-Phase Synthesis Utilizing 6-Bromo-2-methoxynicotinic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This guide provides a comprehensive, field-proven protocol for the solid-phase synthesis (SPS) of small molecules and peptide derivatives using 6-Bromo-2-methoxynicotinic acid as a key building block. This versatile heterocyclic scaffold is of significant interest in medicinal chemistry due to the synthetic handles it offers for diversification. The protocol details a step-by-step workflow from resin preparation and amide bond formation to final cleavage and purification. Emphasis is placed on the rationale behind reagent selection, in-process controls for reaction monitoring, and troubleshooting common challenges. This document is intended for researchers, scientists, and drug development professionals engaged in chemical biology and drug discovery.

Introduction and Scientific Context

Solid-phase synthesis (SPS) is a cornerstone of modern medicinal chemistry, enabling the rapid assembly of compound libraries for high-throughput screening. The choice of building blocks is critical, and heterocyclic carboxylic acids offer a gateway to structurally diverse and biologically relevant molecules. This compound is a particularly valuable scaffold. The carboxylic acid allows for straightforward amide bond formation to a solid support or an amine-containing molecule. The methoxy group can modulate electronic properties, while the bromine atom serves as a versatile handle for post-synthetic modifications, such as Suzuki or Sonogashira cross-coupling reactions, thereby expanding the accessible chemical space.

This application note presents a reliable and reproducible protocol for the immobilization of this compound onto an amine-functionalized resin, followed by cleavage to yield the final product. The described methodology is grounded in established principles of Fmoc-based solid-phase chemistry.

Principles of the Workflow

The overall synthetic strategy involves several key stages:

  • Resin Preparation: An appropriate solid support (e.g., Rink Amide resin) is selected and prepared to ensure optimal reactivity. The resin is swelled in a suitable solvent to expose the reactive amine sites.

  • Carboxylic Acid Activation: The carboxylic acid of the nicotinic acid derivative is activated to facilitate amide bond formation. This is a critical step, and the choice of coupling reagent directly impacts efficiency and potential side reactions.[1][2] Here, we utilize HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxide hexafluorophosphate), a highly efficient uronium-type coupling reagent known for rapid reaction kinetics and suppression of racemization.[3][4][5]

  • Coupling to Solid Support: The activated this compound is coupled to the free primary amine groups on the swelled resin.

  • Reaction Monitoring: The completeness of the coupling reaction is monitored using a qualitative colorimetric test, such as the Kaiser test, which detects the presence of free primary amines.[6][7][8]

  • Cleavage and Deprotection: The synthesized molecule is cleaved from the solid support, and any acid-labile protecting groups are removed simultaneously using a cleavage cocktail, typically containing a strong acid like trifluoroacetic acid (TFA).[9]

  • Product Isolation and Purification: The crude product is precipitated, isolated, and purified, typically by reverse-phase high-performance liquid chromatography (RP-HPLC).

Experimental Workflow Diagram

The following diagram outlines the key stages of the solid-phase synthesis protocol.

SPS_Workflow cluster_prep Phase 1: Preparation cluster_coupling Phase 2: Coupling Reaction cluster_verify Phase 3: Verification & Cleavage cluster_final Phase 4: Final Product Resin Rink Amide Resin Swell Swell Resin in DMF Resin->Swell 1. Select Deprotect Fmoc Deprotection (20% Piperidine/DMF) Swell->Deprotect 2. Prepare Couple Couple to Resin Deprotect->Couple Activate Activate Acid with HATU / DIPEA Activate->Couple Wash_Couple Wash Resin (DMF) Couple->Wash_Couple Kaiser Kaiser Test (Check for free amines) Wash_Couple->Kaiser Acid 6-Bromo-2-methoxy- nicotinic acid Acid->Activate Cleave Cleavage from Resin (TFA Cocktail) Kaiser->Cleave If Negative Precipitate Precipitate in Cold Ether Purify Purify by RP-HPLC Precipitate->Purify Analyze Analyze (LC-MS) Purify->Analyze

Caption: Workflow for solid-phase synthesis using this compound.

Detailed Protocols

4.1. Materials and Reagents

  • Resin: Rink Amide MBHA Resin (or similar Fmoc-protected, acid-labile resin)

  • Building Block: this compound

  • Solvents: N,N-Dimethylformamide (DMF, peptide synthesis grade), Dichloromethane (DCM), Methyl tert-butyl ether (MTBE, cold)

  • Coupling Reagents: HATU, N,N-Diisopropylethylamine (DIPEA)

  • Deprotection Reagent: 20% (v/v) Piperidine in DMF

  • Cleavage Cocktail (Reagent B): Trifluoroacetic acid (TFA, 88%), Phenol (5%), Water (5%), Triisopropylsilane (TIS, 2%)[10]

  • Kaiser Test Reagents:

    • Reagent A: 1.0 mL of 16.5 mg/mL KCN in water, diluted to 50 mL with pyridine.[7]

    • Reagent B: 1.0 g ninhydrin in 20 mL of n-butanol.[7]

    • Reagent C: 40 g phenol in 20 mL of n-butanol.[7]

4.2. Step-by-Step Methodology

Step 1: Resin Swelling and Fmoc Deprotection

  • Place the desired amount of Rink Amide resin in a solid-phase synthesis vessel.

  • Add DMF to cover the resin and allow it to swell for 30-60 minutes with gentle agitation.[3]

  • Drain the DMF.

  • To remove the Fmoc protecting group from the resin's amine terminus, add a solution of 20% piperidine in DMF. Agitate for 3 minutes, then drain.[3]

  • Repeat the piperidine treatment for an additional 10-15 minutes to ensure complete deprotection.[3]

  • Wash the resin thoroughly with DMF (5-7 times) to remove all traces of piperidine.

Step 2: Activation and Coupling of this compound Causality: HATU is chosen as the coupling reagent because it rapidly converts the carboxylic acid into a highly reactive OAt-active ester.[5][11] DIPEA, a non-nucleophilic base, is required to deprotonate the carboxylic acid, forming the carboxylate anion needed to initiate the reaction with HATU, and also to neutralize the resulting hexafluorophosphate salt.[5]

  • In a separate vial, dissolve this compound (3 equivalents relative to resin loading), HATU (2.95 equivalents), in DMF.

  • Add DIPEA (6 equivalents) to the solution and vortex briefly. The solution may change color.

  • Allow the activation mixture to pre-activate for 5-10 minutes.

  • Add the activated acid solution to the deprotected resin from Step 1.

  • Agitate the mixture at room temperature for 1-2 hours.

Step 3: Reaction Monitoring (Kaiser Test) Trustworthiness: The Kaiser test is a critical in-process control to validate the completion of the coupling reaction.[8] A negative result (colorless/yellow beads) indicates that all primary amines on the resin have been acylated, confirming a successful coupling. A positive result (dark blue beads) signifies incomplete reaction, requiring a second coupling step.[6][7][12]

  • Remove a small sample of resin beads (10-15 beads) and wash them thoroughly with DMF and then ethanol.

  • Place the beads in a small glass test tube.

  • Add 2-3 drops each of Kaiser test reagents A, B, and C.[7]

  • Heat the tube at 110-120°C for 5 minutes.[7]

  • Observe the color of the beads and the solution.

    • Negative (Complete Coupling): Beads and solution are colorless or yellowish.

    • Positive (Incomplete Coupling): Beads are dark blue. If positive, drain the reaction vessel and repeat the coupling procedure (Step 2).

Step 4: Cleavage and Product Isolation Causality: The cleavage cocktail contains a high concentration of TFA, a strong acid that cleaves the acid-labile linker attaching the synthesized molecule to the resin.[9] Scavengers are included to trap reactive cationic species (like tert-butyl cations) that are generated during the cleavage of side-chain protecting groups, preventing them from reacting with the desired product.[13][14] Triisopropylsilane (TIS) is a particularly effective scavenger for this purpose.[10]

  • Once the final synthetic step is complete and verified, wash the resin thoroughly with DMF, followed by DCM, and dry the resin under a stream of nitrogen.

  • Prepare the cleavage cocktail (Reagent B) immediately before use.

  • Add the cleavage cocktail to the dried resin (approx. 10 mL per gram of resin).

  • Agitate the mixture at room temperature for 2-3 hours.

  • Filter the resin and collect the filtrate into a centrifuge tube.

  • Wash the resin with a small additional volume of TFA and combine the filtrates.

  • Precipitate the crude product by adding the TFA filtrate dropwise to a large volume of cold (0-4°C) methyl tert-butyl ether (approx. 10 times the volume of the filtrate).

  • Centrifuge the mixture to pellet the precipitated solid. Decant the ether.

  • Wash the solid pellet with cold ether two more times to remove residual scavengers.

  • Dry the crude product under vacuum.

Data Summary and Troubleshooting

ParameterRecommended ValueRationale
Resin Loading 0.4 - 0.8 mmol/gBalances yield against potential steric hindrance issues.
Acid Equivalents 3 eq.Ensures the reaction is driven to completion.
HATU Equivalents 2.95 eq.A slight sub-stoichiometric amount relative to the acid prevents waste.
DIPEA Equivalents 6 eq.Sufficient base to facilitate activation and neutralize salts.[5]
Coupling Time 1 - 2 hoursTypically sufficient for HATU-mediated couplings.[3] Monitor with Kaiser test.
Cleavage Time 2 - 3 hoursEnsures complete cleavage from the Rink Amide linker.

Troubleshooting Guide:

IssuePossible CauseRecommended Solution
Positive Kaiser Test Incomplete coupling due to steric hindrance or poor reagent quality.Double couple: Filter, wash the resin, and repeat the coupling step.
Low Crude Yield Incomplete cleavage; product precipitation issues.Extend cleavage time to 4 hours. Ensure ether is sufficiently cold for precipitation.
Side Products in LC-MS Scavenger-related adducts; incomplete deprotection.Ensure adequate scavengers (TIS) in cleavage cocktail. Confirm full Fmoc removal.

Conclusion

The protocol described herein provides a robust and validated method for the solid-phase synthesis of molecules incorporating the this compound scaffold. By employing HATU for efficient activation and the Kaiser test for in-process validation, researchers can confidently synthesize target compounds. The bromine functionality of the incorporated building block offers significant potential for subsequent library generation through cross-coupling chemistry, making this protocol a valuable starting point for diverse drug discovery programs.

References

Application Note: A Protocol for the Purification of 6-Bromo-2-methoxynicotinic Acid via Recrystallization

Author: BenchChem Technical Support Team. Date: January 2026

Abstract: This document provides a comprehensive, step-by-step protocol for the purification of 6-Bromo-2-methoxynicotinic acid, a key intermediate in pharmaceutical synthesis. The purification is achieved through recrystallization, a robust technique for enhancing the purity of solid organic compounds. This guide delves into the fundamental principles of recrystallization, solvent selection, and the subsequent analytical methods used to validate the purity of the final product, such as High-Performance Liquid Chromatography (HPLC) and melting point analysis. The causality behind each procedural step is explained to provide researchers with a deep, functional understanding of the process.

The Foundational Principle: Recrystallization

Recrystallization is a paramount technique for the purification of nonvolatile organic solids.[1] The core principle hinges on the differential solubility of a compound in a given solvent at varying temperatures.[2][3][4] An ideal recrystallization process involves dissolving the impure solid in a minimal amount of a suitable hot solvent to create a saturated or near-saturated solution. As this solution gradually cools, the solubility of the desired compound decreases, leading to a supersaturated state from which pure crystals form.[5] Soluble impurities, being present in lower concentrations, remain in the cold solvent (mother liquor) and are subsequently separated by filtration.[1]

The success of this technique is critically dependent on the selection of an appropriate solvent. An ideal solvent should exhibit a high-temperature coefficient for the solute, meaning it should dissolve the compound well at high temperatures but poorly at low temperatures.[1] Additionally, the solvent should either dissolve impurities readily at all temperatures or not at all, and it must be chemically inert with respect to the compound being purified.[1]

Characterization of this compound

This compound (C₇H₆BrNO₃) is a substituted pyridine carboxylic acid derivative.[6][7] Understanding its physicochemical properties is crucial for developing an effective purification strategy.

PropertyValueSource
Molecular Weight 232.03 g/mol
CAS Number 1060806-62-3
Predicted pKa 3.13 ± 0.10[8]
Predicted Boiling Point 327.0 ± 42.0 °C[8]
Storage Conditions 2-8°C under inert gas[8]

Given its structure—an aromatic carboxylic acid—it is expected to be a crystalline solid at room temperature.[9] The presence of the carboxylic acid group suggests that its solubility will be pH-dependent and that it will dissolve in alkaline aqueous solutions.[10] The aromatic ring and bromo-substituent confer a degree of non-polarity, suggesting solubility in various organic solvents.

Detailed Recrystallization Protocol

This protocol is designed for the purification of approximately 5 grams of crude this compound. Adjustments may be necessary for different scales.

Solvent Selection Rationale

For aromatic carboxylic acids, solvent systems like aqueous alcohols or mixtures of a polar solvent with a non-polar anti-solvent are often effective.[10] Based on the principle of "like dissolves like," a moderately polar solvent is a good starting point.[4] Ethanol or a mixture of ethanol and water is a promising candidate. Ethanol can dissolve the organic structure, while the addition of water can modulate the polarity to decrease solubility upon cooling, thereby maximizing crystal yield.

Experimental Workflow

Recrystallization_Workflow cluster_prep Preparation cluster_dissolution Dissolution cluster_crystallization Crystallization cluster_collection Collection & Drying start Weigh 5g of Crude This compound dissolve Place in 250 mL Erlenmeyer Flask start->dissolve add_solvent Add 50 mL Ethanol dissolve->add_solvent heat Heat Gently on Hot Plate (to ~60-70°C) add_solvent->heat hot_water Add Hot Water Dropwise until Full Dissolution heat->hot_water hot_filtration Perform Hot Gravity Filtration (if insoluble impurities exist) hot_water->hot_filtration Optional cool_slow Allow to Cool Slowly to Room Temperature hot_water->cool_slow hot_filtration->cool_slow ice_bath Place in Ice Bath for 30 min cool_slow->ice_bath vacuum_filtration Collect Crystals via Vacuum Filtration ice_bath->vacuum_filtration wash Wash with Cold Ethanol/Water (1:1) vacuum_filtration->wash dry Dry Crystals in Vacuum Oven (40-50°C) wash->dry end Obtain Pure Product & Determine Yield and Purity dry->end

Caption: Workflow for the recrystallization of this compound.

Step-by-Step Methodology
  • Dissolution:

    • Place 5.0 g of crude this compound into a 250 mL Erlenmeyer flask containing a magnetic stir bar.

    • Add approximately 50 mL of ethanol.

    • Gently heat the mixture on a hot plate with stirring. Do not boil. Organic solvents should never be heated with an open flame.

    • Once the solution is warm, add hot deionized water dropwise until the solid just completely dissolves. The goal is to use the minimum amount of hot solvent to form a saturated solution. Causality: Using minimal solvent is crucial for maximizing the yield, as some product will always remain dissolved in the mother liquor even after cooling.[3]

  • Hot Filtration (Optional):

    • If any insoluble impurities are observed in the hot solution, perform a hot gravity filtration. This involves pouring the hot solution through a fluted filter paper in a pre-warmed funnel into a clean, pre-warmed flask. Causality: This step removes impurities that are insoluble in the chosen solvent system.[2] Pre-warming the apparatus prevents premature crystallization in the funnel.[11]

  • Crystallization:

    • Cover the flask with a watch glass and allow the solution to cool slowly and undisturbed to room temperature. Causality: Slow cooling is essential for the formation of large, pure crystals.[5][11] Rapid cooling can trap impurities within the crystal lattice.[11]

    • Once the flask has reached room temperature and crystal formation appears to have ceased, place it in an ice-water bath for at least 30 minutes to maximize crystal formation. Causality: The solubility of the compound is further decreased at 0°C, leading to a higher recovery of the purified solid.[3]

  • Collection and Drying:

    • Collect the crystals by vacuum filtration using a Büchner funnel.

    • Wash the collected crystals with a small amount of a cold 1:1 ethanol/water mixture to rinse away any adhering mother liquor containing soluble impurities.

    • Dry the crystals in a vacuum oven at 40-50°C until a constant weight is achieved.

Purity Assessment and Validation

A successful purification must be verified by analytical methods. The primary techniques for assessing the purity of a small molecule like this compound are melting point analysis and HPLC.[12][13]

Melting Point Analysis

The melting point is a sensitive indicator of purity.[14][15] Pure crystalline compounds melt over a sharp, narrow temperature range (typically 0.5–1°C), whereas impure compounds exhibit a depressed and broadened melting range.[12][14][16]

  • Protocol:

    • Ensure the crystalline sample is thoroughly dry.[17]

    • Pack a small amount (1-3 mm) of the sample into a capillary tube.[17]

    • Determine the melting range using a calibrated melting point apparatus. Record the temperature at which the first drop of liquid appears and the temperature at which the entire sample becomes liquid.

High-Performance Liquid Chromatography (HPLC)

HPLC is a powerful technique for separating, identifying, and quantifying components in a mixture.[18][19] For purity analysis, a sample of the compound is analyzed, and the area of the main peak is compared to the total area of all peaks in the chromatogram.

  • Typical Conditions (Reversed-Phase HPLC):

    • Column: C18 stationary phase

    • Mobile Phase: A gradient of acidified water (e.g., 0.1% formic acid) and an organic solvent like acetonitrile or methanol.

    • Detection: UV detector set to an appropriate wavelength for the compound.

    • Analysis: The purity is often expressed as a percentage of the area of the main product peak relative to the total peak area.

Expected Results

The following table presents hypothetical data illustrating a successful purification.

AnalysisCrude MaterialRecrystallized ProductRationale for Improvement
Appearance Off-white to tan powderWhite crystalline solidRemoval of colored impurities.
Melting Range 135-140 °C142-143 °CPurer compounds have higher and sharper melting points.[15]
HPLC Purity 94.5%99.8%Impurities are removed into the mother liquor.[13]

Troubleshooting

  • No Crystals Form Upon Cooling: Too much solvent was likely added.[1] Try evaporating some of the solvent to concentrate the solution and then allow it to cool again. If that fails, scratching the inside of the flask with a glass rod or adding a seed crystal can induce crystallization.

  • Oiling Out: The compound may be precipitating as a liquid oil instead of a solid. This can happen if the boiling point of the solvent is higher than the melting point of the solute or if the solution is cooled too rapidly. Reheat the solution to dissolve the oil and allow it to cool more slowly. Adding slightly more solvent may also help.

  • Low Recovery: This can be caused by using too much solvent, premature crystallization during a hot filtration step, or washing the final crystals with a solvent that is too warm.[3]

Conclusion

Recrystallization is a powerful and accessible technique for the purification of this compound. By carefully selecting a solvent system and controlling the rate of cooling, a significant increase in purity can be achieved. The validation of this purity through methods like melting point analysis and HPLC is a critical final step to ensure the material is suitable for its intended use in research and drug development.

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of 6-Bromo-2-methoxynicotinic acid

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 6-Bromo-2-methoxynicotinic acid. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges and impurities encountered during the synthesis of this important chemical intermediate. As Senior Application Scientists, we provide not just protocols, but the underlying chemical principles and troubleshooting logic to empower your research.

Frequently Asked Questions (FAQs)

This section addresses the most common issues and questions that arise during the synthesis and purification of this compound.

Q1: What are the most common impurities I should expect when synthesizing this compound?

A1: The impurity profile of your final product is intrinsically linked to the synthetic route employed. Assuming a common pathway involving the bromination of 2-methoxynicotinic acid, you can anticipate several classes of impurities. Understanding their origin is the first step toward prevention and removal.

Table 1: Common Process-Related Impurities and Their Origins

Impurity NameStructureTypical Origin
2-Methoxynicotinic acid C₇H₇NO₃Unreacted starting material from an incomplete bromination reaction.
Dibromo-2-methoxynicotinic acids C₇H₅Br₂NO₃Over-bromination of the pyridine ring due to excess brominating agent or prolonged reaction time.[1]
6-Bromo-2-hydroxynicotinic acid C₆H₄BrNO₃Hydrolysis of the 2-methoxy group, often during aqueous workup or under acidic/basic conditions.[1]
Succinimide C₄H₅NO₂Byproduct from the use of N-Bromosuccinimide (NBS) as the brominating agent.[2]
Isomeric Bromides C₇H₆BrNO₃Non-selective bromination leading to bromine substitution at other positions on the pyridine ring.
Residual Solvents N/ASolvents used during the reaction or purification (e.g., Acetic Acid, Dichloromethane, Ethanol).[3]
Q2: My LC-MS analysis shows a significant peak corresponding to a dibrominated product. How can I prevent this?

A2: The formation of dibromo-2-methoxynicotinic acid is a classic example of over-reaction. The pyridine ring, activated by the methoxy group, is susceptible to further electrophilic substitution.

Causality: An excess of the brominating agent (e.g., N-Bromosuccinimide or Br₂) or reaction conditions that are too harsh (high temperature, long duration) can lead to a second bromination event.[1]

Troubleshooting & Optimization:

  • Stoichiometry Control: Precisely control the molar equivalents of your brominating agent. A slight excess (1.05-1.1 equivalents) is often sufficient to drive the reaction to completion without significant over-bromination.[2]

  • Controlled Addition: Add the brominating agent portion-wise or as a solution via a dropping funnel over an extended period. This maintains a low instantaneous concentration of the electrophile, favoring mono-bromination.[1]

  • Temperature Management: Perform the reaction at the lowest temperature that allows for a reasonable reaction rate. Starting at 0°C and allowing the reaction to slowly warm to room temperature can significantly improve selectivity.[1]

  • Reaction Monitoring: Use Thin-Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to monitor the consumption of the starting material. Quench the reaction as soon as the starting material is consumed to prevent the formation of di-substituted products.[2]

Q3: I've identified 6-Bromo-2-hydroxynicotinic acid as a major impurity. What causes this and how can I avoid it?

A3: The presence of the 2-hydroxy analog is a result of the hydrolysis of the methoxy ether linkage.

Causality: The methoxy group at the 2-position of the pyridine ring is susceptible to nucleophilic substitution, particularly by water. This hydrolysis is often catalyzed by acidic or basic conditions present during the reaction workup or purification.[1][4] The resulting 2-hydroxy compound exists in a tautomeric equilibrium with its 2-pyridone form.

Preventative Measures:

  • Anhydrous Conditions: Ensure all glassware is thoroughly dried and use anhydrous solvents to minimize the presence of water during the reaction.[1]

  • Neutral Workup: During workup, carefully neutralize the reaction mixture. Avoid exposure to strong acids or bases, especially at elevated temperatures. If an acid or base wash is necessary, perform it quickly and at low temperatures.

  • Temperature Control: Keep the temperature low during all aqueous extraction and washing steps.

Q4: How can I effectively remove unreacted starting material and other impurities from my final product?

A4: Purification is critical for obtaining high-purity this compound. Recrystallization is typically the most effective method for removing small amounts of structurally similar impurities.

  • Recrystallization: This technique relies on the differences in solubility between the desired product and impurities in a given solvent system at varying temperatures. The key is to find a solvent (or solvent pair) that dissolves the product well when hot but poorly when cold, while impurities remain soluble or insoluble under these conditions.

    • Solvent Screening: Good starting points for screening include ethanol/water, ethyl acetate/hexanes, or isopropanol.[2][5]

  • Column Chromatography: If recrystallization fails to provide the desired purity, silica gel column chromatography is a viable alternative. A gradient elution, starting with a non-polar mobile phase (e.g., hexanes) and gradually increasing the polarity with a more polar solvent (e.g., ethyl acetate), can effectively separate the product from less polar (e.g., dibrominated) and more polar (e.g., starting material, hydroxylated) impurities.[5]

Q5: What analytical techniques are best for identifying and quantifying these impurities?

A5: A combination of chromatographic and spectroscopic techniques is essential for robust quality control.

  • High-Performance Liquid Chromatography (HPLC): This is the workhorse for purity assessment. An HPLC method with UV detection can accurately quantify the desired product and its impurities by comparing peak areas.[6][7]

  • Liquid Chromatography-Mass Spectrometry (LC-MS): Coupling LC with a mass spectrometer is invaluable for impurity identification. It provides the molecular weight of the components in each chromatographic peak, allowing for the confident identification of impurities like over-brominated products or hydrolyzed byproducts.[7][8]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are definitive for structural confirmation of the final product. NMR can also be used to identify and quantify impurities if their signals are resolved from the main product's signals. It is particularly useful for distinguishing between isomers that may have the same mass.[7]

Visual Troubleshooting Guide

The following workflow provides a logical pathway for diagnosing and resolving common issues encountered during the synthesis.

G cluster_start Analysis cluster_issues Impurity Identification cluster_solutions Corrective Actions start Crude Product Analysis (LC-MS / NMR) dibromo Dibrominated Impurity (M+78/80) start->dibromo High Mass Peak hydroxy Hydroxylated Impurity (M-14) start->hydroxy Low Mass Peak sm Starting Material (M-79/81) start->sm Low Mass Peak sol_dibromo Refine Synthesis: 1. Control Stoichiometry 2. Slow Reagent Addition 3. Lower Temperature dibromo->sol_dibromo Cause: Over-reaction sol_hydroxy Refine Workup: 1. Use Anhydrous Solvents 2. Maintain Neutral pH 3. Low Temperature Wash hydroxy->sol_hydroxy Cause: Hydrolysis sol_sm Refine Synthesis & Purification: 1. Increase Reaction Time/Temp 2. Optimize Recrystallization 3. Column Chromatography sm->sol_sm Cause: Incomplete Reaction

Caption: Troubleshooting workflow for common synthesis impurities.

Key Impurity Formation Pathways

This diagram illustrates the desired synthetic route from 2-methoxynicotinic acid and the competing side reactions that lead to common impurities.

G SM 2-Methoxynicotinic Acid Product 6-Bromo-2-methoxy -nicotinic acid SM->Product + Br+ (Desired Reaction) OverBrom Dibromo-2-methoxy -nicotinic acid Product->OverBrom + Br+ (Excess Reagent/ High Temp) Hydrolysis 6-Bromo-2-hydroxy -nicotinic acid Product->Hydrolysis + H2O (Acid/Base Workup)

References

Technical Support Center: Strategies for Mitigating Decarboxylation of 6-Bromo-2-methoxynicotinic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to our dedicated technical support guide for researchers, chemists, and process development professionals working with 6-Bromo-2-methoxynicotinic acid. This resource provides in-depth, experience-driven answers to the critical challenge of preventing unwanted decarboxylation during high-temperature synthetic transformations. Our focus is on explaining the underlying chemical principles to empower you to make informed decisions in your experimental design.

Understanding the Challenge: Why Does this compound Decarboxylate?

Before addressing preventative measures, it is crucial to understand the inherent reactivity of the molecule. Nicotinic acids, and pyridinecarboxylic acids in general, are susceptible to losing carbon dioxide (CO₂) upon heating. This process, known as decarboxylation, is often the primary pathway for degradation and impurity formation in high-temperature reactions such as cross-couplings or aminations.

The mechanism for the decarboxylation of pyridinecarboxylic acids can be complex. It is generally understood to proceed through the formation of a zwitterionic or isoelectric intermediate, where the pyridine nitrogen is protonated.[1] This places a positive charge on the ring, which acts as an electron sink, stabilizing the negative charge that develops on the ring carbon as the C-C bond to the carboxyl group breaks. The electron-withdrawing nature of the bromine atom on this compound can further influence this process.

A key takeaway from mechanistic studies is that both strongly acidic and strongly basic conditions can facilitate decarboxylation, particularly at elevated temperatures.[2] Therefore, careful control of reaction pH and temperature is paramount.

Frequently Asked Questions & Troubleshooting Guide

Here we address specific issues and questions that our users frequently encounter during their work.

Q1: I am seeing significant amounts of 2-Bromo-6-methoxypyridine as a byproduct in my Suzuki coupling reaction. What is happening and how can I stop it?

This is a classic sign of thermal decarboxylation. At the elevated temperatures often required for cross-coupling reactions (typically 80-110°C), the carboxylic acid group is being cleaved off as CO₂, leaving behind the 2-Bromo-6-methoxypyridine impurity.[2][3]

Troubleshooting Flowchart for Decarboxylation in Cross-Coupling Reactions

G start High Decarboxylation Observed (e.g., >10%) strategy1 Strategy 1: Protect the Carboxylic Acid start->strategy1 Primary Recommendation strategy2 Strategy 2: Optimize Reaction Conditions start->strategy2 Alternative/Concurrent Approach esterify Convert to Methyl or Ethyl Ester strategy1->esterify lower_temp Lower Reaction Temperature (Screen 70-90°C) strategy2->lower_temp run_coupling Perform Suzuki Coupling on Ester esterify->run_coupling hydrolyze Hydrolyze Ester Post-Coupling (e.g., LiOH, THF/H2O) run_coupling->hydrolyze check_yield Analyze Yield and Purity hydrolyze->check_yield catalyst_screen Screen More Active Catalysts/Ligands (e.g., Pd(dppf)Cl2, SPhos, XPhos) lower_temp->catalyst_screen If reaction is too slow base_screen Use a Milder Base (e.g., K2CO3, Cs2CO3 instead of NaOt-Bu) catalyst_screen->base_screen base_screen->check_yield

Caption: Troubleshooting workflow for mitigating decarboxylation.

Q2: What is the most reliable method to prevent decarboxylation during high-temperature reactions?

The most robust and widely applicable strategy is to protect the carboxylic acid functional group by converting it to an ester (e.g., a methyl or ethyl ester).[4][5] Esters are significantly more thermally stable than their corresponding carboxylic acids and do not undergo decarboxylation under typical cross-coupling conditions. After the high-temperature step is complete, the ester can be easily hydrolyzed back to the carboxylic acid under mild conditions.

StrategyDescriptionAdvantagesDisadvantages
Ester Protection Convert the carboxylic acid to a methyl or ethyl ester prior to the high-temperature reaction.Highly effective at preventing decarboxylation; well-established chemistry.Adds two steps to the synthetic sequence (esterification and hydrolysis).
Condition Optimization Lowering reaction temperature, screening catalysts and ligands for higher activity at lower temperatures.Fewer synthetic steps.May not be sufficient to completely prevent decarboxylation; can be time-consuming to optimize.
Catalyst Selection Using modern, highly active catalysts (e.g., palladium pre-catalysts with bulky phosphine ligands) that can operate at lower temperatures.[3][6]Can significantly lower required reaction temperatures, thus reducing decarboxylation.Can be more expensive; requires screening for optimal catalyst/ligand combination.

Experimental Protocols

Protocol 1: Esterification of this compound (Protective Step)

This protocol describes a standard procedure for converting the carboxylic acid to its methyl ester, a crucial step for protecting it against thermal decarboxylation.

Materials:

  • This compound

  • Methanol (anhydrous)

  • Sulfuric acid (concentrated) or Thionyl chloride (SOCl₂)

  • Sodium bicarbonate (saturated aqueous solution)

  • Ethyl acetate

  • Brine (saturated aqueous NaCl)

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure (using Acid Catalysis):

  • Suspend this compound (1.0 eq) in anhydrous methanol (approx. 0.1 M concentration) in a round-bottom flask equipped with a condenser.

  • Carefully add concentrated sulfuric acid (0.1 eq) dropwise to the stirred suspension at room temperature.

  • Heat the mixture to reflux (approx. 65°C) and maintain for 4-16 hours. Monitor the reaction progress by TLC or LC-MS until the starting material is consumed.

  • Cool the reaction mixture to room temperature and remove the methanol under reduced pressure.

  • Dissolve the residue in ethyl acetate and carefully wash with a saturated solution of sodium bicarbonate to neutralize the acid.

  • Wash the organic layer sequentially with water and brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the methyl 6-bromo-2-methoxynicotinate.

Process Flow for Protection Strategy

G cluster_0 Protection Phase cluster_1 High-Temp Reaction cluster_2 Deprotection Phase start 6-Bromo-2-methoxy- nicotinic Acid ester Methyl 6-bromo-2- methoxynicotinate start->ester Esterification (MeOH, H2SO4, Reflux) coupled_ester Coupled Ester Product ester->coupled_ester Suzuki or Buchwald-Hartwig (e.g., Pd catalyst, Base, 80-110°C) final_product Final Coupled Acid Product coupled_ester->final_product Saponification (LiOH, THF/H2O, RT)

Caption: Workflow showing the protect-react-deprotect strategy.

Protocol 2: Optimized Buchwald-Hartwig Amination with Minimized Decarboxylation

If proceeding without protection, careful optimization is key. This protocol provides a starting point for the amination of this compound itself, using conditions designed to minimize thermal degradation.

Materials:

  • This compound (1.0 eq)

  • Amine coupling partner (1.2 eq)

  • Palladium catalyst (e.g., XantPhos Pd G3, 2-5 mol%)

  • Base (e.g., Cs₂CO₃, 2.0 eq)

  • Anhydrous, degassed solvent (e.g., Dioxane or Toluene)

Procedure:

  • To a dry Schlenk flask, add this compound, the amine, the base, and the palladium catalyst.

  • Evacuate and backfill the flask with an inert gas (Argon or Nitrogen) three times.

  • Add the degassed solvent via syringe.

  • Heat the reaction mixture to the lowest effective temperature (start by screening 80-90°C).

  • Monitor the reaction closely by LC-MS, checking for both product formation and the appearance of the decarboxylated byproduct (2-Bromo-6-methoxypyridine).

  • Upon completion, cool the reaction to room temperature, dilute with a suitable solvent like ethyl acetate, and filter through a pad of celite to remove inorganic salts and the catalyst.

  • Proceed with standard aqueous work-up and purification.

ParameterRecommended ConditionRationale
Temperature 80 - 100 °CThe lowest temperature that provides a reasonable reaction rate should be used to minimize decarboxylation.[3]
Base Cs₂CO₃, K₂CO₃, K₃PO₄Milder inorganic bases are often preferred over strong alkoxides like NaOt-Bu, which can promote side reactions.[3]
Catalyst/Ligand Pd(OAc)₂ with XantPhos or other bulky phosphine ligandsHighly active catalyst systems can enable lower reaction temperatures.[7]
Atmosphere Inert (Nitrogen or Argon)Essential for catalyst stability and to prevent oxidative side reactions.[3]

Final Recommendations

For critical applications where purity is paramount, we strongly recommend implementing the ester protection strategy . While it involves additional steps, it provides the most reliable and highest-yielding route to the desired product by effectively shutting down the decarboxylation pathway during the critical high-temperature transformation. If optimizing for step-economy, a careful screening of modern, highly active catalyst systems at reduced temperatures is the most promising alternative.

References

Technical Support Center: Synthesis of 6-Bromo-2-methoxynicotinic acid

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 6-bromo-2-methoxynicotinic acid. This guide is designed for researchers, scientists, and professionals in drug development. Here, we address common challenges and frequently asked questions to help you troubleshoot and optimize your synthetic route, ensuring higher yields and purity.

Troubleshooting Guide: Overcoming Low Yields

Low yield is a frequent issue in multi-step organic syntheses. This section provides a structured approach to identifying and resolving the root causes of diminished yields in the synthesis of this compound.

Problem 1: Initial Lithiation of 2,6-Dibromopyridine is Inefficient

A common starting point for this synthesis involves the monolithiation of 2,6-dibromopyridine. Poor yield in this initial step will invariably lead to a low overall yield.

Possible Causes & Solutions:

  • Atmospheric Moisture and Oxygen Contamination: Organolithium reagents like n-butyllithium (n-BuLi) are extremely sensitive to moisture and oxygen.[1]

    • Solution: Ensure all glassware is rigorously flame-dried or oven-dried and cooled under a stream of an inert gas such as argon or nitrogen. Use anhydrous solvents and maintain a positive pressure of inert gas throughout the experiment.[1]

  • Incorrect Reaction Temperature: The lithium-halogen exchange is a rapid reaction, but side reactions are minimized at very low temperatures.[1]

    • Solution: Maintain a strict reaction temperature of -78 °C using a dry ice/acetone bath. It is crucial that the internal temperature does not rise significantly during the addition of n-BuLi.[1]

  • Inaccurate Reagent Stoichiometry: The formation of 2,6-dilithiopyridine can occur if an excess of n-BuLi is used.[1]

    • Solution: Use a precise amount of freshly titrated n-BuLi (typically 1.0 to 1.1 equivalents for monolithiation). Add the n-BuLi dropwise to a cooled solution of the dibromopyridine.[1]

  • Poor Quality Starting Material: Impurities in the 2,6-dibromopyridine can interfere with the reaction.

    • Solution: Ensure the starting material is pure and dry before use.

Problem 2: Formation of Multiple Products or Impurities

The presence of multiple products or impurities complicates purification and reduces the yield of the desired product.

Possible Causes & Solutions:

  • Di-lithiation: As mentioned above, the formation of 2,6-dilithiopyridine is a common side reaction.

    • Solution: Precise control of n-BuLi stoichiometry and maintaining a low reaction temperature are key to favoring monolithiation.[1]

  • Deprotonation of the Pyridine Ring: The 2-lithio-6-bromopyridine intermediate can act as a base and deprotonate the remaining 2,6-dibromopyridine, leading to undesired byproducts.

    • Solution: This can be minimized by the slow addition of n-BuLi and maintaining a very low temperature.[2]

  • Reaction with Solvent (THF): n-BuLi can react with tetrahydrofuran (THF), especially at temperatures above -78 °C.[1]

    • Solution: Conduct the reaction at or below -78 °C. For certain applications, non-coordinating solvents like toluene may be considered to influence the selectivity of the lithiation.[1]

Problem 3: Low Yield in the Final Hydrolysis Step

The final step in the synthesis is often the hydrolysis of the methyl ester to the carboxylic acid. Incomplete hydrolysis will result in a lower yield of the final product.

Possible Causes & Solutions:

  • Insufficient Reaction Time or Temperature: The hydrolysis of the ester may not have gone to completion.

    • Solution: Monitor the reaction by an appropriate method (e.g., TLC, LC-MS) and extend the reaction time or slightly increase the temperature if necessary.

  • Inadequate Hydrolysis Conditions: The concentration of the base or acid used for hydrolysis may be insufficient.

    • Solution: Ensure that a sufficient excess of the hydrolyzing agent (e.g., LiOH, NaOH, or HCl) is used to drive the reaction to completion.

Problem 4: Product Fails to Crystallize or Oils Out During Purification

Difficulty in isolating a solid product can be due to persistent impurities.

Possible Causes & Solutions:

  • Presence of Impurities: Impurities can disrupt the crystal lattice formation.

    • Solution: Before crystallization, consider an additional purification step such as a liquid-liquid extraction or passing a solution of the crude product through a short plug of silica gel.[3]

  • Inappropriate Solvent System: The chosen solvent may not be suitable for the product's solubility profile.

    • Solution: Experiment with different solvent systems for crystallization. A good starting point is a solvent in which the product is soluble at high temperatures but sparingly soluble at room temperature or below.

Frequently Asked Questions (FAQs)

Q1: What are the common synthetic routes for this compound?

A1: A prevalent method involves the initial monolithiation of 2,6-dibromopyridine followed by reaction with an electrophile like dimethyl carbonate to introduce the methoxycarbonyl group. Subsequent hydrolysis then yields the desired carboxylic acid. Another approach could involve the direct bromination of 2-methoxynicotinic acid or its ester, although this may present challenges with regioselectivity.

Q2: How can I confirm that di-lithiation has occurred?

A2: The formation of a symmetrical 2,6-disubstituted product after quenching with an electrophile is a strong indicator of di-lithiation. This can be confirmed by spectroscopic methods such as NMR and mass spectrometry.

Q3: What is the best way to titrate n-BuLi?

A3: A reliable method for titrating n-BuLi is crucial for accurate stoichiometry. A common method involves using a known amount of a standard, such as diphenylacetic acid, in THF at 0 °C with a colorimetric indicator like triphenylmethane.

Q4: What are the recommended methods for purifying the final product?

A4: The most common and effective purification technique is crystallization.[3] The choice of solvent is critical and should be determined through small-scale solubility tests. Column chromatography can also be used if crystallization is not effective.

Q5: My isolated product is a dark color. What could be the cause?

A5: A dark-colored product often indicates the presence of degradation products. This can be caused by overheating during the reaction or work-up, or by exposure to air and light if the intermediates or final product are sensitive. Conducting the reaction under an inert atmosphere and using activated charcoal during work-up can help to remove colored impurities.[3]

Experimental Protocols

Optimized Protocol for the Synthesis of this compound

This protocol outlines a reliable method for the synthesis, emphasizing critical control points to maximize yield and purity.

Step 1: Monolithiation of 2,6-Dibromopyridine and Reaction with Dimethyl Carbonate

  • Reaction Setup: To a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a thermometer, and a nitrogen inlet, add 2,6-dibromopyridine (1.0 eq). Dissolve it in anhydrous THF.

  • Cooling: Cool the solution to -78 °C using a dry ice/acetone bath.

  • n-BuLi Addition: Slowly add a freshly titrated solution of n-BuLi (1.05 eq) dropwise to the stirred solution over 30 minutes, ensuring the internal temperature does not rise above -75 °C.

  • Stirring: Stir the resulting mixture at -78 °C for 1 hour to ensure complete lithium-halogen exchange.

  • Electrophile Addition: Add dimethyl carbonate (1.2 eq) dropwise to the reaction mixture at -78 °C.

  • Reaction: Allow the reaction to stir at -78 °C for an additional 2 hours, then let it slowly warm to room temperature and stir overnight.

  • Quenching: Cool the reaction mixture to 0 °C and slowly add a saturated aqueous solution of NH₄Cl to quench any remaining organolithium species.

  • Work-up: Extract the mixture with ethyl acetate. Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure to obtain the crude methyl 6-bromo-2-methoxynicotinate.

Step 2: Hydrolysis to this compound

  • Reaction Setup: Dissolve the crude methyl 6-bromo-2-methoxynicotinate in a mixture of THF and water.

  • Base Addition: Add LiOH (2.0 eq) to the solution.

  • Reaction: Stir the mixture at room temperature and monitor the reaction progress by TLC or LC-MS until the starting material is consumed.

  • Work-up: Acidify the reaction mixture to pH 2-3 with 1M HCl.

  • Isolation: The product will precipitate out of the solution. Collect the solid by vacuum filtration, wash with cold water, and dry under vacuum to yield this compound.

Data Presentation
ParameterValue/RangeNotes
Starting Material2,6-DibromopyridineEnsure high purity and anhydrous conditions.
Lithiating Agentn-Butyllithium (n-BuLi)Freshly titrated solution is essential.
Molar Ratio (n-BuLi:Starting Material)1.05 : 1A slight excess helps drive the reaction to completion.
ElectrophileDimethyl Carbonate---
Reaction Temperature (Lithiation)-78 °CCritical for minimizing side reactions.[1]
Reaction Time (Lithiation)1 hourMonitor by TLC or LC-MS for completion.
Hydrolysis AgentLithium Hydroxide (LiOH)---
Typical Yield60-75% (overall)Yields are dependent on strict adherence to anhydrous and low-temperature conditions.
Purification MethodCrystallizationThe choice of solvent is crucial for high purity.

Visualizations

Synthesis_Workflow cluster_step1 Step 1: Formation of Methyl Ester cluster_step2 Step 2: Hydrolysis 2,6-Dibromopyridine 2,6-Dibromopyridine Lithiation Lithiation 2,6-Dibromopyridine->Lithiation  n-BuLi, THF -78 °C 2-Lithio-6-bromopyridine 2-Lithio-6-bromopyridine Lithiation->2-Lithio-6-bromopyridine Electrophilic\nAddition Electrophilic Addition 2-Lithio-6-bromopyridine->Electrophilic\nAddition  (MeO)2CO -78 °C to RT Methyl 6-bromo-2-methoxynicotinate Methyl 6-bromo-2-methoxynicotinate Electrophilic\nAddition->Methyl 6-bromo-2-methoxynicotinate Hydrolysis Hydrolysis Methyl 6-bromo-2-methoxynicotinate->Hydrolysis  LiOH, THF/H2O  then H+ This compound This compound Hydrolysis->this compound

Caption: Synthetic workflow for this compound.

Troubleshooting_Flowchart start Low Yield Observed check_lithiation Check Lithiation Step start->check_lithiation lithiation_ok Lithiation OK check_lithiation->lithiation_ok Yes lithiation_issue 1. Ensure anhydrous conditions. 2. Verify n-BuLi titration. 3. Maintain -78 °C. 4. Check starting material purity. check_lithiation->lithiation_issue No check_hydrolysis Check Hydrolysis Step hydrolysis_ok Hydrolysis OK check_hydrolysis->hydrolysis_ok Yes hydrolysis_issue 1. Increase reaction time/temp. 2. Ensure sufficient base. 3. Monitor by TLC/LC-MS. check_hydrolysis->hydrolysis_issue No check_purity Check Product Purity purity_ok Purity OK check_purity->purity_ok Yes purity_issue 1. Re-crystallize with different solvent. 2. Use charcoal treatment. 3. Consider column chromatography. check_purity->purity_issue No lithiation_ok->check_hydrolysis lithiation_issue->check_lithiation hydrolysis_ok->check_purity hydrolysis_issue->check_hydrolysis end_point Yield Optimized purity_ok->end_point purity_issue->check_purity

Caption: Troubleshooting flowchart for low yield.

References

Technical Support Center: Optimizing Suzuki Coupling for 6-Bromo-2-methoxynicotinic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support resource for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting advice and answers to frequently asked questions (FAQs) regarding the Suzuki-Miyaura cross-coupling of 6-Bromo-2-methoxynicotinic acid. Our goal is to move beyond simple protocols and explain the underlying chemical principles, empowering you to diagnose issues and rationally optimize your reaction conditions.

The substrate , this compound, presents a unique set of challenges that require careful consideration. These include the electron-deficient nature of the pyridine ring, the potential for the pyridine nitrogen to coordinate with and inhibit the palladium catalyst, and the presence of a carboxylic acid group which complicates the choice of base. This guide is structured to address these specific issues head-on.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: My Suzuki coupling reaction with this compound shows no conversion or very low yield. What are the most critical initial checks?

A1: When a Suzuki reaction fails, it's essential to first verify the integrity of the fundamental reaction components and setup before moving to more complex optimization. Low yields are often traced back to a few common culprits.[1][2]

Initial Troubleshooting Checklist:

  • Inert Atmosphere Integrity: The active Pd(0) catalyst is highly sensitive to oxygen. Incomplete degassing allows oxygen to oxidatively add to Pd(0), deactivating it and promoting undesirable side reactions like the homocoupling of your boronic acid.[3][4]

    • Action: Ensure all solvents are rigorously degassed using methods like freeze-pump-thaw or by sparging with an inert gas (Argon or Nitrogen) for at least 30 minutes.[5] Assemble your reaction glassware under a positive pressure of inert gas.

  • Reagent Quality and Purity:

    • Boronic Acid/Ester: Boronic acids are susceptible to degradation over time, particularly protodeboronation, where the C-B bond is cleaved and replaced by a C-H bond.[3][6] This is a very common failure mode. Use a fresh bottle or a recently purchased, properly stored boronic acid. The purity of the boronic acid is critical, as impurities can poison the catalyst.

    • Palladium Catalyst: Palladium (II) precatalysts like Pd(OAc)₂ or PdCl₂(dppf) must be reduced in situ to the active Pd(0) species. If the catalyst has degraded, this reduction may fail. Starting with a Pd(0) source like Pd(PPh₃)₄ or Pd₂(dba)₃ can sometimes be a good diagnostic test.[1][7]

    • Base: The base should be a dry, finely powdered solid. Clumped or old base may have absorbed moisture, which can affect its activity and introduce unwanted water.

  • Solvent Purity: Ensure solvents are anhydrous (unless water is an intended co-solvent) and free of peroxides, especially when using ethers like THF or dioxane.

Q2: I'm observing significant starting material consumption, but the yield of my desired product is low. What are the likely side reactions and how can I mitigate them?

A2: This scenario points towards competing reaction pathways. With this compound and its coupling partners, several side reactions are common.

  • Protodeboronation: This is the protonolysis of the boronic acid, replacing the boron moiety with a hydrogen atom. It is a well-known undesired side reaction in Suzuki couplings.[6]

    • Cause: Often catalyzed by residual acid or base under aqueous conditions. Some heteroaromatic boronic acids are particularly unstable.[3]

    • Solution: Consider using a more stable boronic acid derivative, such as a pinacol boronate ester or a potassium trifluoroborate salt. These act as "slow-release" sources of the boronic acid, keeping its concentration low throughout the reaction and minimizing decomposition.[6][8][9][10]

  • Homocoupling of the Boronic Acid: This side reaction forms a biaryl species from two molecules of your boronic acid coupling partner.

    • Cause: Often mediated by Pd(II) species and exacerbated by the presence of oxygen.[3][11]

    • Solution: Rigorous degassing is the first line of defense. Using a direct Pd(0) source or adding a mild reducing agent can sometimes suppress this pathway.[4]

  • Dehalogenation of the Starting Material: The 6-bromo substituent is replaced by a hydrogen atom, yielding 2-methoxynicotinic acid.

    • Cause: This can occur if a hydride source is present in the reaction mixture. Some bases or solvents (like alcohols) can act as hydride donors under certain conditions.[3]

    • Solution: Switch to a non-hydridic base (e.g., K₃PO₄, Cs₂CO₃) and ensure you are using an aprotic solvent.[1]

Troubleshooting_Low_Yield Start Low Yield with SM Consumption CheckSideProducts Analyze Crude Mixture by LC-MS/NMR Identify Major Side Products Start->CheckSideProducts Protodeboronation Protodeboronation Product Found? CheckSideProducts->Protodeboronation Homocoupling Boronic Acid Homocoupling Product? CheckSideProducts->Homocoupling Dehalogenation Dehalogenated Starting Material? CheckSideProducts->Dehalogenation Other Other Issues (e.g., Product Decomposition) CheckSideProducts->Other Sol_Protodeboronation Use Boronate Ester (Pinacol, MIDA) or Trifluoroborate Salt (Slow Release Strategy) Protodeboronation->Sol_Protodeboronation Yes Sol_Homocoupling Improve Degassing Protocol Use Direct Pd(0) Source Consider Mild Reductant Homocoupling->Sol_Homocoupling Yes Sol_Dehalogenation Switch to Aprotic Solvent Use Non-Hydridic Base (e.g., K3PO4, Cs2CO3) Dehalogenation->Sol_Dehalogenation Yes

Q3: The carboxylic acid on my substrate is causing issues. How do I choose the right base?

A3: Base selection is absolutely critical for this substrate. The base has two primary roles in the Suzuki-Miyaura catalytic cycle: to activate the boronic acid, forming a more nucleophilic boronate species, and to facilitate the regeneration of the Pd(0) catalyst.[12][13][14] With an acidic proton present, an inappropriate base can lead to salt formation, solubility issues, and failure of the reaction.

  • Avoid Strong Hydroxide Bases (NaOH, KOH): These are generally too harsh and can lead to side reactions or decomposition.

  • Recommended Bases: Inorganic bases are typically the most effective.

    • Potassium Carbonate (K₂CO₃): A good starting point. It's a moderately strong base that is effective in many cases.

    • Potassium Phosphate (K₃PO₄): Often an excellent choice for heteroaromatic couplings and substrates with sensitive functional groups. It is a stronger base than K₂CO₃ but is generally not nucleophilic.

    • Caesium Carbonate (Cs₂CO₃): A highly effective but more expensive option. The larger, softer caesium cation can improve solubility and accelerate the catalytic cycle.[15]

  • Avoid Amine Bases (e.g., Et₃N, DIPEA): Triethylamine and other amine bases are generally poor choices for Suzuki couplings as they can coordinate to the palladium center and inhibit catalysis.[15]

Base_Selection Start Select Base for This compound CheckProton Does substrate have an acidic proton (COOH)? Start->CheckProton Yes Yes CheckProton->Yes AvoidHydroxides Avoid Strong Bases (NaOH, KOH) Risk of side reactions Yes->AvoidHydroxides AvoidAmines Avoid Amine Bases (Et3N, DIPEA) Risk of catalyst inhibition Yes->AvoidAmines ChooseInorganic Select an Inorganic Base Yes->ChooseInorganic K2CO3 K2CO3 (Good starting point) ChooseInorganic->K2CO3 K3PO4 K3PO4 (Excellent for heteroaryls) ChooseInorganic->K3PO4 Cs2CO3 Cs2CO3 (High performance, higher cost) ChooseInorganic->Cs2CO3

Q4: My reaction is sluggish. How do I select the optimal catalyst and ligand?

A4: The pyridine nitrogen in your substrate can act as a ligand for the palladium center, leading to catalyst poisoning or the formation of inactive complexes.[16][17] Overcoming this requires a carefully chosen ligand that can outcompete the substrate's coordination while still promoting the key steps of the catalytic cycle.

Ligand & Catalyst Recommendations:

Catalyst SystemClassRationale & Key Features
PdCl₂(dppf) Ferrocene-based PhosphineA robust, general-purpose starting point. Dppf provides a good balance of steric bulk and electron-donating character. Often effective for standard couplings.[18][19]
Pd(OAc)₂ + SPhos/XPhos Buchwald Ligands (Biarylphosphines)Highly electron-rich and sterically hindered. Excellent for challenging couplings, including those with heteroaryl chlorides/bromides and for overcoming catalyst inhibition.[2]
Pd₂(dba)₃ + P(t-Bu)₃ Bulky AlkylphosphineA highly active system. The tri-tert-butylphosphine ligand is very electron-donating and promotes rapid oxidative addition, which is often the rate-limiting step.
Pd(PPh₃)₄ Tetrakis(triphenylphosphine)palladium(0)A classic Pd(0) catalyst. Can be effective, but often less active than modern ligand systems for challenging substrates. Useful as a diagnostic tool.[7]

Experimental Approach: A parallel screen of 2-3 different ligand types is the most efficient way to identify an optimal system for your specific coupling partners.

Suzuki_Catalytic_Cycle

Q5: I've optimized my conditions and have a good yield, but purification is difficult. Any suggestions?

A5: The acidic nature of your product, 2-methoxy-6-(aryl)nicotinic acid, can be leveraged for purification.

  • Acid-Base Extraction: After the reaction, perform a standard aqueous workup.

    • Dilute the reaction mixture with an organic solvent like ethyl acetate.

    • Wash with water or brine to remove inorganic salts.

    • Extract the organic layer with a mild aqueous base (e.g., saturated NaHCO₃ solution). Your acidic product will move into the aqueous layer as its carboxylate salt, leaving behind non-acidic impurities (like unreacted boronic acid or homocoupled byproducts) in the organic layer.

    • Carefully re-acidify the aqueous layer with a cold, dilute acid (e.g., 1M HCl) until your product precipitates.[20]

    • Collect the solid product by filtration or extract it back into an organic solvent.

  • Chromatography: If chromatography is necessary, the free carboxylic acid can cause streaking on silica gel.

    • Solution: Add a small amount of acetic acid (~0.5-1%) to your eluent system. This suppresses the deprotonation of your product on the silica surface, leading to sharper peaks and better separation.[21]

Experimental Protocol: General Starting Conditions

This protocol provides a robust starting point for the Suzuki coupling of this compound. It should be optimized based on the specific boronic acid used.

Materials:

  • This compound (1.0 equiv)

  • Arylboronic acid (1.2-1.5 equiv)

  • PdCl₂(dppf) (2-5 mol%)

  • Potassium Phosphate (K₃PO₄), finely powdered (3.0 equiv)

  • 1,4-Dioxane (solvent)

  • Water (solvent)

Procedure:

  • To a dry reaction flask equipped with a magnetic stir bar, add this compound, the arylboronic acid, and K₃PO₄.

  • Evacuate and backfill the flask with an inert gas (Argon or Nitrogen) three times.

  • Under a positive pressure of inert gas, add the palladium catalyst, PdCl₂(dppf).

  • Add degassed 1,4-dioxane and degassed water in a 4:1 to 5:1 ratio (e.g., 4 mL dioxane, 1 mL water per 0.5 mmol of starting material).

  • Seal the flask and heat the reaction mixture to 80-100 °C with vigorous stirring.

  • Monitor the reaction progress by TLC or LC-MS. Typical reaction times are 4-24 hours.

  • Upon completion, cool the reaction to room temperature and proceed with the acid-base workup described in Q5.

References

Technical Support Center: Scale-Up Synthesis of 6-Bromo-2-methoxynicotinic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

6-Bromo-2-methoxynicotinic acid is a key heterocyclic building block in the synthesis of complex organic molecules, particularly in the pharmaceutical and agrochemical industries.[1][2] Its specific substitution pattern allows for diverse downstream functionalization. While laboratory-scale synthesis provides a clear path to the molecule, transitioning to pilot-plant or industrial-scale production introduces significant challenges that can impact yield, purity, safety, and cost-effectiveness.

This guide provides researchers, process chemists, and drug development professionals with a comprehensive technical resource for navigating the common pitfalls encountered during the scale-up synthesis of this compound. We will address frequently asked questions and provide detailed troubleshooting protocols based on established chemical principles and field-proven insights.

Frequently Asked Questions (FAQs)

Q1: What is the most common and scalable synthetic route for this compound?

A1: A highly prevalent and scalable route begins with commercially available 2,6-dibromopyridine. The synthesis proceeds in two key stages:

  • Selective Methoxylation: One of the bromine atoms is selectively displaced by a methoxy group using a reagent like sodium methoxide. This yields the intermediate, 6-bromo-2-methoxypyridine.

  • Carboxylation via Halogen-Metal Exchange: The remaining bromine atom is subjected to a halogen-metal exchange, typically using an organolithium reagent like n-butyllithium (n-BuLi) at cryogenic temperatures. The resulting lithiated intermediate is then quenched with carbon dioxide (in the form of dry ice or CO₂ gas) to form the lithium carboxylate salt. An acidic workup then yields the final product, this compound. This approach is analogous to methods used for preparing similar functionalized nicotinic acids.[3]

Q2: What are the primary challenges when scaling this synthesis from the bench to a multi-kilogram scale?

A2: The main challenges are centered around the carboxylation step and include:

  • Cryogenic Temperatures: The lithiation step requires temperatures around -78 °C to ensure stability of the pyridyl anion and prevent side reactions. Maintaining this temperature in large reactors is energy-intensive and requires specialized equipment.

  • Handling of Pyrophoric Reagents: n-Butyllithium is highly pyrophoric and requires stringent handling protocols, especially at larger scales. All transfers must be conducted under a strictly inert atmosphere (e.g., argon or nitrogen).

  • Anhydrous Conditions: The reaction is extremely sensitive to moisture. Water will quench the organolithium intermediate, leading to the formation of 6-bromo-2-methoxypyridine as a major byproduct and significantly reducing yield.

  • Exothermic Quench & Work-up: The reaction of the lithiated intermediate with CO₂ and the subsequent acidic workup are highly exothermic and require careful control of addition rates and efficient heat dissipation to prevent temperature spikes and potential degradation.[4]

Q3: Are there alternative, non-cryogenic routes available for this synthesis?

A3: While the organolithium route is common, alternative strategies exist, though they may present their own scale-up issues. One potential alternative involves a Grignard-based approach where 6-bromo-2-methoxypyridine is converted to its corresponding Grignard reagent.[3] This typically requires less extreme temperatures than lithiation but can be more sluggish and may have lower yields. Palladium-catalyzed carbonylation reactions are another modern alternative but often involve expensive catalysts and ligands, which can be a barrier for large-scale production.

Troubleshooting Guide: Common Issues & Solutions

This section addresses specific problems encountered during the scale-up synthesis, their probable causes, and recommended solutions.

Problem 1: Low yield of the final product with significant recovery of the 6-bromo-2-methoxypyridine intermediate.

  • Potential Cause 1: Incomplete Halogen-Metal Exchange (Lithiation). The reaction between n-BuLi and the bromo-intermediate may not have gone to completion.

    • Recommended Solution:

      • Verify n-BuLi Titer: The actual concentration of commercial n-BuLi can decrease over time. Always titrate the reagent before use to ensure accurate stoichiometry.

      • Optimize Addition & Time: Ensure the n-BuLi is added slowly at -78 °C to maintain temperature control. After addition, allow the reaction to stir for the validated time (typically 30-60 minutes) to ensure complete metal-halogen exchange before the CO₂ quench.

  • Potential Cause 2: Quenching of Organolithium Intermediate by Moisture. This is the most common cause of this issue.

    • Recommended Solution:

      • Rigorous Drying: Ensure all glassware is oven- or flame-dried immediately before use. Solvents must be rigorously dried using appropriate methods (e.g., distillation from a drying agent or passing through an activated alumina column).

      • Inert Atmosphere: Maintain a positive pressure of a dry, inert gas like argon throughout the entire process, from reagent addition to quenching.

  • Potential Cause 3: Inefficient CO₂ Quench. The lithiated intermediate may not be reacting efficiently with the carbon dioxide.

    • Recommended Solution:

      • CO₂ Quality & Form: Use high-purity, crushed dry ice. When adding the reaction solution to the dry ice, ensure vigorous stirring to promote mixing and prevent the formation of a frozen crust that can insulate the reactants. Alternatively, bubbling CO₂ gas through the solution requires a high-efficiency gas dispersion tube and careful monitoring of the reaction temperature.

Problem 2: The final product is contaminated with a significant amount of an unknown impurity, potentially a debrominated or di-acid species.

  • Potential Cause 1: Formation of 2-Methoxynicotinic Acid (Debromination). This can occur if the initial lithiated species undergoes protonation from a trace acidic source or if there is temperature-induced decomposition.

    • Recommended Solution:

      • Strict Temperature Control: Use a reliable and calibrated cooling system. Avoid any temperature excursions above -70 °C after the n-BuLi has been added.

      • Purity of Reagents: Ensure the starting 6-bromo-2-methoxypyridine is free of any protic impurities.

  • Potential Cause 2: Hydrolysis of the Bromo Group. Under harsh workup conditions (e.g., high pH and elevated temperature), the bromine atom can be susceptible to nucleophilic substitution by hydroxide, leading to 6-hydroxy-2-methoxynicotinic acid.

    • Recommended Solution:

      • Controlled Work-up: Perform the acidic workup at low temperatures (0-10 °C). Avoid strongly basic conditions for extended periods.

Problem 3: The isolated product is an oil or fails to crystallize properly.

  • Potential Cause: Persistent Impurities. The presence of unreacted starting material or side products can disrupt the crystal lattice formation, acting as a crystallization inhibitor.

    • Recommended Solution:

      • Initial Purification: Before attempting crystallization, consider a liquid-liquid extraction workup to remove major impurities. Washing the organic solution of the product with a mild base can remove acidic impurities, while a wash with a mild acid can remove basic ones.

      • Solvent Screening: Perform small-scale solubility tests with a range of solvents to find an optimal system for recrystallization. A good system is one where the product is sparingly soluble at room temperature but highly soluble when hot.

Experimental Protocols & Data

Protocol 1: Scale-Up Synthesis of this compound

Reaction Scheme:

G cluster_0 Step 1: Methoxylation cluster_1 Step 2: Carboxylation 2,6-Dibromopyridine 6-Bromo-2-methoxypyridine 2,6-Dibromopyridine->6-Bromo-2-methoxypyridine 1. NaOMe 2. THF, Reflux Intermediate Final_Product Intermediate->Final_Product 1. n-BuLi, THF, -78 °C 2. CO2 (s) 3. H3O+

Caption: Synthetic pathway for this compound.

Step-by-Step Methodology:

  • Methoxylation:

    • Charge a reactor with anhydrous Tetrahydrofuran (THF) and 2,6-dibromopyridine (1.0 eq).

    • Under an argon atmosphere, add sodium methoxide (1.1 eq) portion-wise.

    • Heat the mixture to reflux and monitor by HPLC until consumption of the starting material is complete (typically 6-12 hours).

    • Cool the reaction, quench with water, and perform a liquid-liquid extraction with a suitable solvent (e.g., ethyl acetate).

    • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield crude 6-bromo-2-methoxypyridine. Purify by distillation or column chromatography if necessary.

  • Carboxylation:

    • Charge a cryogenically-rated reactor with the purified 6-bromo-2-methoxypyridine (1.0 eq) and anhydrous THF.

    • Cool the solution to -78 °C using a dry ice/acetone bath or a chiller.

    • Slowly add n-butyllithium (1.05 eq, 2.5 M in hexanes) via a cannula or pump, maintaining the internal temperature below -70 °C.

    • Stir the resulting deep-red solution at -78 °C for 1 hour.

    • In a separate vessel, prepare a slurry of freshly crushed dry ice in anhydrous THF.

    • Transfer the lithiated pyridine solution slowly via cannula into the vigorously stirred dry ice slurry.

    • Once the addition is complete, allow the mixture to slowly warm to room temperature.

    • Carefully quench the reaction with water and adjust the pH to ~3-4 with aqueous HCl.

    • Extract the product with ethyl acetate (3x). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate to yield the crude product.

Data Table 1: Recrystallization Solvent Screening
Solvent System (v/v)Solubility (Cold)Solubility (Hot)Crystal QualityRecommendation
Ethanol/WaterLowHighGood (Needles)Excellent
IsopropanolLowModeratePoor (Oily)Not Recommended
Ethyl Acetate/HeptaneLowHighFair (Small Plates)Good Alternative
TolueneVery LowLowN/APoor Solvent

Visual Logic Guides

Troubleshooting Workflow for Low Yield

G start_node start_node decision_node decision_node process_node process_node solution_node solution_node problem_node problem_node start Low Yield of Final Product check_sm Significant Starting Material (SM) present? start->check_sm incomplete_lith Incomplete Lithiation check_sm->incomplete_lith  Yes check_byproduct Major Byproduct is 6-bromo-2-methoxypyridine? check_sm->check_byproduct  No titrate_buli Titrate n-BuLi & Adjust Stoichiometry incomplete_lith->titrate_buli extend_time Increase Reaction Time (Post-BuLi Addition) incomplete_lith->extend_time moisture Moisture Contamination check_byproduct->moisture  Yes other_impurities Other Impurities (e.g., debromination) check_byproduct->other_impurities  No dry_reagents Rigorously Dry Solvents & Glassware moisture->dry_reagents inert_atmo Ensure Positive Inert Gas Pressure moisture->inert_atmo check_temp Check for Temperature Excursions other_impurities->check_temp analyze_workup Analyze Work-up Conditions (pH, Temp) other_impurities->analyze_workup

Caption: Decision tree for diagnosing low product yield.

References

Side reactions of 6-Bromo-2-methoxynicotinic acid and their prevention

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for 6-Bromo-2-methoxynicotinic acid. This guide is designed for researchers, scientists, and drug development professionals to provide expert insights and troubleshooting for common challenges encountered during the use of this versatile building block. The following frequently asked questions and troubleshooting guides are structured to address specific issues, explaining the underlying chemical principles and offering validated protocols to prevent common side reactions.

Frequently Asked Questions (FAQs) & Troubleshooting

Synthesis & Purification

Question 1: During the synthesis of this compound, I'm observing a significant amount of a dibrominated byproduct. What is the cause and how can I minimize it?

Answer:

The formation of a dibrominated species is a common side reaction during the synthesis of this compound, arising from over-bromination of the pyridine ring. This is typically caused by an excess of the brominating agent or prolonged reaction times at elevated temperatures.

Root Cause Analysis:

The pyridine ring, while generally less reactive than benzene, is activated by the electron-donating methoxy group, making it susceptible to further electrophilic substitution. Once the first bromine atom is introduced, the ring is somewhat deactivated, but harsh conditions can still lead to a second bromination.

Prevention Strategies:

To minimize the formation of dibrominated byproducts, precise control over the reaction conditions is crucial.

  • Stoichiometry: Carefully control the stoichiometry of the brominating agent (e.g., N-Bromosuccinimide or Br₂). A molar ratio of 1.05 to 1.1 equivalents of the brominating agent to the starting material is often sufficient.

  • Controlled Addition: Add the brominating agent portion-wise or as a solution in a suitable solvent (e.g., dichloromethane) dropwise to the reaction mixture. This maintains a low concentration of the brominating agent, favoring mono-bromination.

  • Temperature Management: Conduct the reaction at a controlled, lower temperature. Starting the reaction at 0°C and allowing it to slowly warm to room temperature can effectively control the reaction rate and selectivity.

  • Reaction Monitoring: Closely monitor the reaction progress using techniques like Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). Quench the reaction as soon as the starting material is consumed to prevent over-reaction.

Experimental Protocol: Selective Mono-bromination

ParameterRecommended Condition
Starting Material 2-Methoxynicotinic acid
Brominating Agent N-Bromosuccinimide (NBS)
Molar Ratio (NBS:Acid) 1.05 : 1
Solvent Dichloromethane (DCM)
Temperature 0°C to Room Temperature
Reaction Time 2 - 4 hours (monitor by TLC)

Detailed Steps:

  • Dissolve 2-methoxynicotinic acid in anhydrous DCM and cool the solution to 0°C in an ice bath.

  • Add NBS portion-wise over 30 minutes, ensuring the temperature does not exceed 5°C.

  • Allow the reaction to slowly warm to room temperature and stir for 2-4 hours.

  • Monitor the reaction by TLC until the starting material is no longer visible.

  • Upon completion, quench the reaction with an aqueous solution of sodium thiosulfate.

  • Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.

  • Purify the crude product by recrystallization or column chromatography.

Common Side Reactions in Subsequent Applications

Question 2: I am attempting a Suzuki-Miyaura coupling with this compound, but I'm getting a significant amount of a byproduct that appears to be the debrominated starting material. What's happening and how can I prevent it?

Answer:

The observation of the debrominated product, 2-methoxynicotinic acid, is a common side reaction in palladium-catalyzed cross-coupling reactions, known as proto-dehalogenation. This occurs when the organopalladium intermediate reacts with a proton source instead of the desired coupling partner.

Root Cause Analysis:

The catalytic cycle of the Suzuki-Miyaura coupling involves the formation of an arylpalladium(II) intermediate. If this intermediate encounters a proton source (e.g., water in the solvent or base) before transmetalation with the boronic acid can occur, it can undergo protonolysis, leading to the debrominated byproduct. This is often exacerbated by high temperatures and prolonged reaction times.

Prevention Strategies:

To suppress proto-dehalogenation, the reaction conditions should be optimized to favor the productive cross-coupling pathway.

  • Anhydrous Conditions: Use anhydrous solvents and reagents to minimize the presence of water. Drying agents such as molecular sieves can be added to the reaction mixture.

  • Choice of Base: The choice of base is critical. While a base is necessary for the reaction, some bases can contain or generate water. Using a non-hydroxide base like potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃) that has been thoroughly dried is recommended.

  • Degassing: Thoroughly degas the reaction mixture to remove dissolved oxygen, which can degrade the catalyst and promote side reactions. This can be achieved by bubbling an inert gas (e.g., argon or nitrogen) through the solvent or by freeze-pump-thaw cycles.

  • Ligand Selection: The choice of phosphine ligand can significantly influence the rate of the desired catalytic cycle. Bulky, electron-rich ligands can accelerate the reductive elimination step, favoring product formation over side reactions.

  • Temperature Control: While heating is often necessary, excessive temperatures can promote catalyst decomposition and side reactions. Aim for the lowest temperature at which the reaction proceeds at a reasonable rate.

Experimental Protocol: Optimized Suzuki-Miyaura Coupling

ParameterRecommended Condition
Catalyst Pd(PPh₃)₄ or Pd(dppf)Cl₂
Ligand (if needed) SPhos or XPhos
Base Anhydrous K₂CO₃ or Cs₂CO₃
Solvent Anhydrous Dioxane or Toluene
Temperature 80 - 100 °C
Atmosphere Inert (Argon or Nitrogen)

Detailed Steps:

  • To an oven-dried flask, add this compound, the boronic acid (1.2 equivalents), and the anhydrous base (2-3 equivalents).

  • Evacuate and backfill the flask with an inert gas three times.

  • Add the palladium catalyst and ligand (if used).

  • Add the anhydrous, degassed solvent via syringe.

  • Heat the reaction mixture to the desired temperature and monitor by TLC or LC-MS.

  • Upon completion, cool the reaction, filter off the solids, and proceed with an appropriate aqueous workup and purification.

Troubleshooting Workflow for Suzuki-Miyaura Coupling

G start Low Yield or Significant Debromination in Suzuki Coupling check_reagents Are all reagents and solvents anhydrous? start->check_reagents check_degassing Was the reaction mixture thoroughly degassed? check_reagents->check_degassing Yes solution_reagents Dry solvents and reagents. Use molecular sieves. check_reagents->solution_reagents No check_base Is the base appropriate and dry? check_degassing->check_base Yes solution_degassing Degas using inert gas sparging or freeze-pump-thaw. check_degassing->solution_degassing No check_temp Is the reaction temperature optimized? check_base->check_temp Yes solution_base Use anhydrous K2CO3 or Cs2CO3. check_base->solution_base No solution_temp Screen temperatures from 80°C to 110°C. check_temp->solution_temp No

Caption: Troubleshooting workflow for Suzuki-Miyaura coupling.

Question 3: I am performing an amide coupling with this compound and an amine, but the reaction is sluggish and gives low yields. What could be the issue?

Answer:

Low yields in amide coupling reactions with this compound can stem from several factors, including incomplete activation of the carboxylic acid, side reactions of the activated intermediate, or the inherent nucleophilicity of the amine.

Root Cause Analysis:

The direct reaction between a carboxylic acid and an amine to form an amide is generally unfavorable due to the formation of a stable ammonium carboxylate salt. Therefore, the carboxylic acid must be "activated" with a coupling reagent to form a more electrophilic species that can be readily attacked by the amine. If this activation is inefficient or if the activated intermediate is unstable, low yields will result.

Prevention and Optimization Strategies:

  • Choice of Coupling Reagent: A variety of coupling reagents are available, each with its own advantages. For sterically hindered or electron-poor amines, more potent coupling reagents may be necessary. Common choices include:

    • Carbodiimides: EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) is a common choice, often used with an additive like HOBt (Hydroxybenzotriazole) or DMAP (4-Dimethylaminopyridine) to suppress side reactions and increase efficiency.

    • Uronium/Aminium Reagents: HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) and HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate) are highly effective coupling reagents that often provide faster reaction times and higher yields, especially for challenging couplings.

  • Reaction Conditions:

    • Base: A non-nucleophilic base, such as diisopropylethylamine (DIPEA) or N-methylmorpholine (NMM), is typically required to neutralize the acid formed during the reaction and to deprotonate the amine hydrochloride salt if it is used as the starting material.

    • Solvent: Anhydrous, aprotic solvents like dimethylformamide (DMF) or dichloromethane (DCM) are standard choices.

    • Temperature: Reactions are often started at 0°C to control the initial exothermic reaction and then allowed to warm to room temperature.

  • Order of Addition: The order in which the reagents are added can be critical. Pre-activating the carboxylic acid with the coupling reagent and base for a short period before adding the amine can often improve yields.

Experimental Protocol: High-Efficiency Amide Coupling with HATU

ParameterRecommended Condition
Coupling Reagent HATU
Base Diisopropylethylamine (DIPEA)
Solvent Anhydrous DMF
Temperature 0 °C to Room Temperature

Detailed Steps:

  • Dissolve this compound in anhydrous DMF in a dry flask under an inert atmosphere.

  • Add DIPEA (2-3 equivalents) to the solution.

  • Add HATU (1.1 equivalents) and stir the mixture at room temperature for 15-20 minutes to pre-activate the acid.

  • Cool the reaction mixture to 0°C in an ice bath.

  • Add the amine (1.0-1.2 equivalents) dropwise.

  • Allow the reaction to warm to room temperature and stir until completion (monitor by TLC or LC-MS).

  • Upon completion, quench the reaction with water and extract the product with a suitable organic solvent (e.g., ethyl acetate).

  • Wash the organic layer with saturated aqueous sodium bicarbonate, water, and brine.

  • Dry the organic layer over anhydrous sodium sulfate, concentrate, and purify the product.

Amide Coupling Troubleshooting Pathway

G start Low Yield in Amide Coupling check_activation Is the coupling reagent effective for the substrates? start->check_activation check_conditions Are the reaction conditions anhydrous and basic? check_activation->check_conditions Yes solution_activation Consider a more potent coupling reagent like HATU or HBTU. check_activation->solution_activation No check_order Was the carboxylic acid pre-activated? check_conditions->check_order Yes solution_conditions Use anhydrous solvents and a non-nucleophilic base (e.g., DIPEA). check_conditions->solution_conditions No solution_order Pre-activate the acid with the coupling reagent and base before adding the amine. check_order->solution_order No

Caption: Troubleshooting pathway for amide coupling reactions.

Question 4: I'm concerned about the stability of the 2-methoxy group during my reaction. Under what conditions is it likely to be cleaved, and how can I prevent this?

Answer:

The 2-methoxy group on the pyridine ring is generally stable under neutral and basic conditions. However, it can be susceptible to hydrolysis under strongly acidic conditions, particularly at elevated temperatures, to yield the corresponding 2-pyridone derivative.

Root Cause Analysis:

The lone pair of electrons on the pyridine nitrogen can be protonated under strongly acidic conditions. This protonation activates the pyridine ring towards nucleophilic attack. Water, acting as a nucleophile, can then attack the carbon atom bearing the methoxy group, leading to the displacement of methanol and the formation of the 2-pyridone tautomer.

Prevention Strategies:

  • Avoid Strong Acids: Whenever possible, avoid using strong acids (e.g., concentrated HCl, H₂SO₄) in your reaction or workup, especially in combination with heat.

  • pH Control: If acidic conditions are necessary, use a milder acid or a buffered system to maintain a less acidic pH.

  • Temperature Management: If you must use acidic conditions, keep the temperature as low as possible to minimize the rate of hydrolysis.

  • Protecting Groups: In multi-step syntheses where harsh acidic conditions are unavoidable, consider alternative synthetic routes or the use of a more robust protecting group for the hydroxyl functionality if the 2-pyridone is the synthetic precursor.

Question 5: Can this compound undergo decarboxylation? If so, what conditions should I avoid?

Answer:

Yes, this compound can undergo decarboxylation (loss of CO₂) under certain conditions, typically at high temperatures. The presence of the electron-withdrawing bromine atom and the pyridine nitrogen can facilitate this process.

Root Cause Analysis:

Decarboxylation of heteroaromatic carboxylic acids can be promoted by heat. The stability of the resulting carbanion or the transition state leading to it is a key factor. In some cases, metal catalysts can also promote decarboxylation.

Prevention Strategies:

  • Temperature Control: The most critical factor is to avoid excessive temperatures during reactions and purification (e.g., distillation). If a reaction requires heat, use the minimum temperature necessary for the transformation to proceed at a reasonable rate.

  • Avoid Harsh Conditions: Both strongly acidic and strongly basic conditions at high temperatures can promote decarboxylation.

  • Purification Method: When purifying the final product, consider methods that do not require high temperatures, such as recrystallization from a suitable solvent system at moderate temperatures or column chromatography. If distillation is necessary, it should be performed under high vacuum to lower the boiling point.

Technical Support Center: 6-Bromo-2-methoxynicotinic acid

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for 6-Bromo-2-methoxynicotinic acid (CAS No. 1060806-62-3). This document is designed for researchers, chemists, and pharmaceutical development professionals to address common challenges associated with the purification of this critical heterocyclic building block. Ensuring high purity (≥98%) is paramount for its successful use in downstream applications, where impurities can lead to unwanted side reactions, lower yields, and compromised biological activity.[1][2]

This guide provides in-depth troubleshooting advice and answers to frequently asked questions, grounded in established chemical principles and purification techniques.

Troubleshooting Guide

This section addresses specific problems you may encounter during the purification of this compound in a question-and-answer format.

Problem 1: My final product has a low melting point and/or appears as an off-white or yellowish powder, not the expected white crystalline solid.

  • Probable Cause : This is a classic sign of persistent impurities. The discoloration may be due to residual starting materials, byproducts from the synthesis, or degradation products formed under harsh reaction or workup conditions.[3] Common synthesis routes, such as the bromination of a nicotinic acid precursor, can lead to several types of impurities.[3][4]

  • Suggested Solution :

    • Identify the Impurity : Before attempting purification, it is crucial to identify the nature of the impurity. Use analytical techniques like ¹H NMR to check for unexpected proton signals, or LC-MS to detect species with different mass-to-charge ratios.[1][5][6] Common impurities could include unreacted starting material or di-brominated byproducts.[3][7]

    • Activated Charcoal Treatment : If the issue is primarily color, it may be due to highly conjugated, colored byproducts. Dissolve the crude product in a suitable hot solvent (e.g., ethanol/water mixture) and add a small amount of activated charcoal (typically 1-2% by weight).[3] Stir the hot mixture for 5-10 minutes, then perform a hot filtration through a pad of celite to remove the charcoal.

    • Recrystallization : This is the most effective method for removing most impurities.[3] A carefully chosen solvent system is key. The ideal solvent should dissolve the compound well when hot but poorly when cold.

Problem 2: The product fails to crystallize from solution or "oils out" during recrystallization.

  • Probable Cause : "Oiling out" occurs when the solute's solubility is so high in the hot solvent that it remains a supersaturated liquid (an oil) instead of forming a crystal lattice upon cooling. This can be caused by an inappropriate solvent choice or the presence of impurities that disrupt crystallization.[3]

  • Suggested Solution :

    • Optimize the Solvent System : If using a single solvent leads to oiling, switch to a binary solvent system.[3][8] For a moderately polar compound like this compound, systems like Ethanol/Water, Ethyl Acetate/Hexane, or Dichloromethane/Hexane are excellent candidates.[3][9]

    • Controlled Cooling : Allow the hot, saturated solution to cool slowly to room temperature. Rapid cooling (e.g., plunging into an ice bath) dramatically increases the chances of oiling out. Once the solution has reached room temperature and crystals have begun to form, then you can place it in an ice bath to maximize the yield.[3]

    • Seeding : If you have a small amount of pure, crystalline product, add a single seed crystal to the cooled, supersaturated solution to induce crystallization.[3]

    • Scratching : Use a glass rod to gently scratch the inside surface of the flask at the meniscus. The microscopic imperfections on the glass can provide nucleation sites for crystal growth.

Problem 3: My mass spectrometry data shows a peak corresponding to a di-brominated species.

  • Probable Cause : This indicates over-bromination during the synthesis, a common side reaction if the stoichiometry of the brominating agent (like NBS or Br₂) is not carefully controlled or if reaction temperatures are too high.[3][7]

  • Suggested Solution :

    • Re-evaluate Synthesis : The best solution is prevention. During synthesis, use a precise molar equivalent of the brominating agent (1.0-1.1 eq) and add it slowly or in portions to maintain a low concentration at any given time.[3][7] Monitor the reaction closely by TLC or LC-MS to stop it before significant di-bromination occurs.[4]

    • Purification Strategy : Separating mono- and di-brominated products can be challenging.

      • Fractional Crystallization : This may be possible if the two compounds have sufficiently different solubilities in a particular solvent system, but it often requires multiple cycles.

      • Column Chromatography : This is often the most effective method for separating closely related compounds. A silica gel column with a gradient elution system, for example, starting with a non-polar solvent mixture (e.g., Hexane/Ethyl Acetate) and gradually increasing the polarity, should allow for separation.

Frequently Asked Questions (FAQs)

Q1: What is the best general-purpose method for purifying crude this compound?

A1: For most common impurities, recrystallization is the most efficient and scalable purification method.[3][10] It is highly effective at removing small amounts of starting materials, inorganic salts, and most side-products. For very complex impurity profiles or for separating structurally similar compounds (like positional isomers or di-brominated species), column chromatography on silica gel would be the method of choice.[4]

Q2: Which solvent systems are recommended for the recrystallization of this compound?

A2: Selecting the right solvent is critical. Based on the structure, which contains a polar carboxylic acid and a less polar bromo-methoxy-pyridine core, a solvent of intermediate polarity or a binary mixture is often ideal. Always perform small-scale solubility tests first.

Solvent SystemTypeRationale & Notes
Ethanol/Water Polar Protic MixtureExcellent choice. Dissolve the compound in a minimum of hot ethanol, then add hot water dropwise until the solution becomes faintly cloudy. Re-heat to clarify, then cool slowly. This system is effective for compounds with moderate polarity.[3]
Ethyl Acetate/Hexane Polar Aprotic / Non-polar MixtureGood for less polar impurities. Dissolve the crude product in a minimum of hot ethyl acetate and add hexane as an anti-solvent until turbidity persists.[3][11]
Methanol Polar ProticCan be effective, but the compound may be too soluble even at low temperatures, leading to poor recovery. Worth testing on a small scale.[3]
Acetic Acid Polar ProticOften used as a reaction solvent, it can also be used for recrystallization if the product is sparingly soluble at room temperature.[3]

Q3: How can I definitively assess the purity of my final product?

A3: A multi-technique approach is recommended for a comprehensive purity assessment.[1][6]

  • High-Performance Liquid Chromatography (HPLC) : This is the gold standard for quantitative purity analysis. It can separate and quantify impurities with high sensitivity and reproducibility, often reporting purity as a percentage of the main peak area.[1][12]

  • Nuclear Magnetic Resonance (¹H NMR) : Provides unambiguous structural confirmation and can identify and quantify impurities that have distinct proton signals.[2][5]

  • Mass Spectrometry (MS) : Confirms the molecular weight of the product and helps identify impurities based on their mass-to-charge ratio, including crucial checks for brominated species by observing the characteristic isotopic pattern.[5]

  • Melting Point : A sharp melting point range close to the literature value indicates high purity. Impurities typically depress and broaden the melting point range.

Q4: How should I properly store purified this compound to prevent degradation?

A4: To ensure long-term stability, the compound should be stored in a cool, dark, and dry place. A recommended storage temperature is 2-8°C.[13] It should be kept in a tightly sealed container, preferably under an inert atmosphere (e.g., nitrogen or argon), to protect it from moisture and air, which could potentially cause hydrolysis or other degradation reactions over time.[3][13]

Visualized Workflows

Troubleshooting Flowchart for Purification Issues

G start Crude Product Analysis (TLC, LC-MS, ¹H NMR) impurity_type What is the primary issue? start->impurity_type color_issue Product is colored (Yellow/Brown) impurity_type->color_issue Color oiling_out Product 'Oils Out' during crystallization impurity_type->oiling_out Physical Form known_impurity Specific impurity detected (e.g., Di-bromo species) impurity_type->known_impurity Known Byproduct low_purity General low purity/ Broad melting point impurity_type->low_purity General charcoal Perform Activated Charcoal Treatment color_issue->charcoal solvent_opt Optimize Solvent System (e.g., use binary mixture) & Ensure Slow Cooling oiling_out->solvent_opt chromatography Purify via Column Chromatography known_impurity->chromatography recrystallize2 Perform Careful Recrystallization low_purity->recrystallize2 recrystallize1 Recrystallize from Optimal Solvent charcoal->recrystallize1 final_product Pure Crystalline Product (Verify by HPLC, NMR, MS) recrystallize1->final_product solvent_opt->final_product chromatography->final_product recrystallize2->final_product

Caption: Decision tree for troubleshooting purification issues.

Optimized Recrystallization Protocol Workflow

G cluster_dissolution Dissolution cluster_filtration Hot Filtration (Optional) cluster_cooling Crystallization cluster_isolation Isolation & Drying a 1. Place crude solid in Erlenmeyer flask b 2. Add minimum amount of hot solvent to dissolve a->b c 3. If insoluble impurities or charcoal present, perform hot gravity filtration b->c d 4. Allow solution to cool slowly to RT b->d c->d e 5. Place in ice bath to maximize precipitation d->e f 6. Collect crystals by vacuum filtration e->f g 7. Wash with a small amount of cold solvent f->g h 8. Dry crystals under high vacuum g->h end end h->end Pure Product

Caption: Step-by-step workflow for a robust recrystallization.

References

Validation & Comparative

A Comparative Guide on the Reactivity of 6-Bromo-2-methoxynicotinic Acid and 6-Chloro-2-methoxynicotinic Acid

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and professionals in drug development, the selection of appropriate starting materials is a critical decision that profoundly impacts the efficiency, scalability, and success of a synthetic route. This guide provides an in-depth, objective comparison of the reactivity of two key heterocyclic building blocks: 6-Bromo-2-methoxynicotinic acid and 6-chloro-2-methoxynicotinic acid. The focus is to furnish supporting experimental data and mechanistic insights to inform the strategic selection of these reagents in complex synthetic endeavors.

Introduction: Understanding the Molecular Landscape

This compound and its chloro-analog are highly functionalized pyridine derivatives. The pyridine ring, being electron-deficient, is primed for certain types of chemical transformations. The substituents—a halogen at the 6-position, a methoxy group at the 2-position, and a carboxylic acid at the 3-position—each play a crucial role in modulating the overall reactivity of the molecule.

The primary point of differentiation lies in the nature of the halogen at the 6-position. The carbon-halogen bond is the key reactive site in many important synthetic transformations, particularly in palladium-catalyzed cross-coupling reactions and nucleophilic aromatic substitutions. The inherent differences in bond strength, polarizability, and leaving group ability between bromine and chlorine are the principal determinants of the differential reactivity of these two molecules.

Electronic and Steric Considerations

The reactivity of these halopyridines is governed by a combination of electronic and steric effects. The pyridine nitrogen is electron-withdrawing, which reduces the electron density of the ring and makes it susceptible to nucleophilic attack, especially at the 2- and 6-positions.[1][2] The methoxy group at the 2-position is an electron-donating group, which can influence the electron density of the ring and the acidity of the carboxylic acid.

The critical factor for the comparative reactivity is the carbon-halogen bond at the 6-position. The Carbon-Bromine bond is weaker and more polarizable than the Carbon-Chlorine bond. This makes the bromide a better leaving group in nucleophilic substitution reactions and facilitates the oxidative addition step in palladium-catalyzed cross-coupling reactions.

Comparative Reactivity in Key Synthetic Transformations

The differential reactivity of this compound and 6-chloro-2-methoxynicotinic acid is most pronounced in two major classes of reactions: Palladium-Catalyzed Cross-Coupling Reactions and Nucleophilic Aromatic Substitution.

Palladium-Catalyzed Cross-Coupling Reactions

These reactions are cornerstones of modern organic synthesis, enabling the formation of carbon-carbon and carbon-heteroatom bonds. The general order of reactivity for aryl halides in these reactions is I > Br > Cl > F.[2]

The Suzuki-Miyaura coupling is a versatile method for forming C-C bonds. While direct comparative data for our target molecules is scarce, data from structurally similar compounds, such as 2-bromo-6-methylisonicotinic acid, shows good reactivity, affording high yields.[2] Generally, aryl bromides are more reactive than aryl chlorides in Suzuki couplings, often requiring less forcing conditions (lower temperatures, shorter reaction times) and less sophisticated catalyst systems.[2]

Expected Reactivity Trend: this compound > 6-Chloro-2-methoxynicotinic acid

Supporting Evidence: In a comparative study of various bromopyridines, 2-bromo-6-methylisonicotinic acid demonstrated high reactivity, giving a 92% yield in a Suzuki coupling reaction.[2] While a direct comparison with the chloro analog was not provided in this specific study, the established principles of Suzuki coupling strongly support the superior reactivity of the bromo-derivative.

Table 1: Representative Conditions for Suzuki-Miyaura Coupling of Halopyridines

Halopyridine DerivativeArylboronic AcidCatalyst SystemBaseSolventTemp (°C)Time (h)Yield (%)Reference
2-Bromo-6-methylisonicotinic acid4-Methoxyphenylboronic acidPd(dppf)Cl₂K₂CO₃Dioxane/H₂O1001292[2]
6-Chloropyridin-3-aminePhenylboronic acidPd(OAc)₂ / SPhosK₃PO₄Toluene100N/AHigh[3]

This reaction is a powerful tool for the formation of C-N bonds. The higher reactivity of aryl bromides over aryl chlorides is well-documented in this transformation.[4] This is exemplified in the selective amination of 6-bromo-2-chloroquinoline, where the C-Br bond reacts preferentially over the C-Cl bond.[4]

Expected Reactivity Trend: this compound >> 6-Chloro-2-methoxynicotinic acid

Supporting Evidence: A study on 6-bromo-2-chloroquinoline demonstrated that selective Buchwald-Hartwig amination at the 6-position (C-Br) could be achieved in the presence of the 2-chloro substituent, highlighting the significantly greater reactivity of the aryl bromide.[4]

Table 2: Representative Conditions for Buchwald-Hartwig Amination of Halopyridines

Halopyridine DerivativeAmineCatalyst SystemBaseSolventTemp (°C)Time (h)Yield (%)Reference
6-Bromopyridin-3-amineMorpholinePd₂(dba)₃ / XPhosNaOtBuToluene100N/AHigh[5]
2-Bromo-6-methylpyridineCyclohexane-1,2-diaminePd₂(dba)₃ / BINAPNaOtBuToluene80460[6]
Nucleophilic Aromatic Substitution (SNAr)

In SNAr reactions, a nucleophile replaces a leaving group on an aromatic ring. The reaction typically proceeds through a two-step addition-elimination mechanism involving a Meisenheimer complex.[7][8] The rate of this reaction is influenced by the nature of the leaving group, with the general trend being F > Cl > Br > I when the initial nucleophilic attack is the rate-determining step. However, when the departure of the leaving group is rate-determining or partially rate-determining, the trend can be different, with Br being more reactive than Cl.

Given the electronic setup of our target molecules, with the electron-withdrawing pyridine nitrogen and carboxylic acid, they are susceptible to SNAr. The relative reactivity of the bromo- and chloro-derivatives will depend on the specific nucleophile and reaction conditions. In many cases, the difference in reactivity may not be as pronounced as in palladium-catalyzed reactions.

Expected Reactivity Trend: this compound ≈ 6-Chloro-2-methoxynicotinic acid (can be condition-dependent)

Experimental Protocols

The following are generalized protocols for key reactions. Optimization for specific substrates is recommended.

Protocol 1: Suzuki-Miyaura Coupling

cluster_0 Reaction Setup cluster_1 Reaction cluster_2 Work-up & Purification A Combine Halopyridine (1.0 eq), Arylboronic acid (1.2 eq), Pd catalyst (2-5 mol%), and Base (2.0 eq) in a flask. B Add degassed solvent. Heat under inert atmosphere. A->B Inert atmosphere C Cool to RT. Aqueous work-up. B->C Monitor by TLC/LC-MS D Extract with organic solvent. C->D E Dry and concentrate. D->E F Purify by chromatography. E->F

Caption: Generalized workflow for Suzuki-Miyaura coupling.

Procedure:

  • To a flame-dried flask under an inert atmosphere (Argon or Nitrogen), add the halopyridine (1.0 mmol), the arylboronic acid (1.2 mmol), the palladium catalyst (e.g., Pd(PPh₃)₄, 5 mol%), and the base (e.g., K₂CO₃, 2.0 mmol).

  • Add a degassed solvent system (e.g., 1,4-dioxane/water, 4:1, 5 mL).

  • Heat the reaction mixture to 80-100 °C with vigorous stirring.

  • Monitor the reaction progress by thin-layer chromatography (TLC) or LC-MS.

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute with water and extract with an organic solvent (e.g., ethyl acetate).

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.[9]

Protocol 2: Buchwald-Hartwig Amination

cluster_0 Reaction Setup cluster_1 Reaction cluster_2 Work-up & Purification A Combine Halopyridine (1.0 eq), Pd precatalyst (1-2 mol%), Ligand (2-4 mol%), and Base (1.4 eq) in a flask. B Add degassed solvent. Add Amine (1.1 eq). Heat under inert atmosphere. A->B Inert atmosphere C Cool to RT. Quench with NH4Cl (aq). B->C Monitor by TLC/LC-MS D Extract with organic solvent. C->D E Dry and concentrate. D->E F Purify by chromatography. E->F

Caption: Generalized workflow for Buchwald-Hartwig amination.

Procedure:

  • In a glovebox or under an inert atmosphere, add the halopyridine (1.0 mmol), the palladium precatalyst (e.g., Pd₂(dba)₃, 1-2 mol%), the phosphine ligand (e.g., Xantphos, 2-4 mol%), and the base (e.g., NaOtBu, 1.4 mmol) to an oven-dried flask.

  • Add anhydrous, degassed solvent (e.g., toluene, 5 mL).

  • Add the amine (1.1 mmol).

  • Heat the reaction mixture to 80-110 °C with vigorous stirring.

  • Monitor the reaction progress by TLC or GC-MS.

  • Upon completion, cool the reaction to room temperature.

  • Quench the reaction with a saturated aqueous solution of NH₄Cl.

  • Extract with an organic solvent, dry the combined organic layers, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.[1]

Conclusion and Recommendations

The choice between this compound and 6-chloro-2-methoxynicotinic acid is highly dependent on the specific synthetic transformation being considered.

  • For palladium-catalyzed cross-coupling reactions , such as Suzuki-Miyaura and Buchwald-Hartwig aminations, This compound is the demonstrably superior choice . Its greater reactivity allows for milder reaction conditions, shorter reaction times, and often higher yields. This can be particularly advantageous in complex, multi-step syntheses where functional group tolerance and efficiency are paramount.

  • For nucleophilic aromatic substitution reactions , the choice is less clear-cut. The reactivity difference between the bromo and chloro analogs is generally smaller and can be influenced by the nucleophile and reaction conditions. In situations where cost is a primary concern and the SNAr reaction proceeds efficiently with the chloro-derivative, it may be the more economical option.

References

A Comparative Guide to the Biological Activity of 6-Bromo-2-methoxynicotinic Acid and Its Analogs

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive comparative analysis of the biological activities of 6-Bromo-2-methoxynicotinic acid and its structural analogs. Designed for researchers, scientists, and professionals in drug development, this document synthesizes available data to elucidate structure-activity relationships and guide future research in leveraging the therapeutic potential of this class of compounds.

Introduction

Nicotinic acid, a form of vitamin B3, and its derivatives have long been a focal point of medicinal chemistry due to their diverse pharmacological properties. The pyridine carboxylic acid scaffold is a versatile template for developing novel therapeutic agents. Modifications to the pyridine ring, such as the introduction of halogen and alkoxy groups, can significantly modulate the biological activity, offering a promising avenue for the discovery of new drugs with enhanced efficacy and selectivity. This guide specifically explores the biological landscape of this compound and its analogs, focusing on their potential anticancer, antimicrobial, and anti-inflammatory activities. While direct experimental data for this compound is limited, by examining its structural analogs, we can infer its potential biological profile and highlight key structural motifs that govern its activity.

Structure-Activity Relationships: The Influence of Substituents

The biological activity of nicotinic acid derivatives is profoundly influenced by the nature and position of substituents on the pyridine ring. For the 2,6-disubstituted analogs of nicotinic acid, including our lead compound, this compound, the following structure-activity relationships (SAR) can be inferred from existing literature on related compounds:

  • Substitution at the 6-position: The introduction of a halogen, such as bromine, at the 6-position can enhance the lipophilicity of the molecule, potentially facilitating its transport across cellular membranes. Halogen atoms can also participate in halogen bonding, a type of non-covalent interaction that can influence drug-receptor binding. The nature of the halogen (F, Cl, Br, I) can fine-tune the electronic properties and steric bulk, leading to variations in biological activity.

  • Substitution at the 2-position: A methoxy group at the 2-position can influence the molecule's conformation and electronic distribution. The oxygen atom can act as a hydrogen bond acceptor, which may be crucial for interaction with biological targets. Altering the alkoxy group (e.g., ethoxy, propoxy) can modulate lipophilicity and steric hindrance, providing a means to optimize activity.

  • The Carboxylic Acid Group: The carboxylic acid at the 3-position is a key functional group, often involved in critical binding interactions with target proteins. It can act as a hydrogen bond donor and acceptor and can be ionized at physiological pH, which is important for solubility and receptor binding. Esterification or amidation of this group can create prodrugs with altered pharmacokinetic profiles.

Comparative Biological Activities

This section provides a comparative overview of the potential biological activities of this compound and its analogs based on data from structurally related compounds.

Anticancer Activity

Nicotinic acid derivatives have emerged as a promising class of anticancer agents. Their mechanisms of action are diverse and can include the inhibition of key enzymes involved in cancer cell proliferation and survival, such as histone deacetylases (HDACs) and checkpoint kinase 1 (CHK1).

Comparative Data:

Compound/Analog ClassCancer Cell Line(s)Reported Activity (IC50)Key Structural FeaturesReference(s)
Hypothetical: this compound VariousTo be determinedBromo at C6, Methoxy at C2N/A
2,6-Disubstituted-9H-purinesHT29, Hek293Potent CHK1 inhibitionPurine core with substitutions[1]
Novel Nicotinamide DerivativesB16F10, MCF-7, A549IC50 = 4.66 µM (Compound 6b in B16F10)Nicotinamide scaffold
2-Arylquinoline DerivativesHeLa, PC3, MCF-7, SKBR-3Selective cytotoxicity (e.g., IC50 = 8.3 μM for Cpd 13 in HeLa)Quinolone scaffold[2]
Nicotinic Acid-Based Cytotoxic AgentsHCT-15, PC-3IC50 = 0.098 µM (Compound 5c in HCT-15)VEGFR-2 inhibition[3]

Expert Insights: The presence of a bromine atom in this compound is anticipated to contribute to its cytotoxic potential, a feature observed in other brominated heterocyclic compounds. The methoxy group may influence its interaction with specific enzymatic targets. Further derivatization of the carboxylic acid to amides or esters could enhance anticancer efficacy, as seen in various nicotinamide-based inhibitors.

Antimicrobial Activity

The pyridine ring is a well-established pharmacophore in antimicrobial drug discovery, with isoniazid (an isonicotinic acid hydrazide) being a cornerstone of tuberculosis treatment. The introduction of lipophilic and electron-withdrawing groups can enhance the antimicrobial properties of nicotinic acid derivatives.

Comparative Data:

Compound/Analog ClassMicrobial Strain(s)Reported Activity (MIC)Key Structural FeaturesReference(s)
Hypothetical: this compound Various bacteria and fungiTo be determinedBromo at C6, Methoxy at C2N/A
Nicotinic acid-derived acylhydrazonesStaphylococcus epidermidis1.95 µg/mL (Compound 13)Acylhydrazone moiety[4]
2,6-Disubstituted thiosemicarbazone derivatives of pyridineMycobacterium tuberculosis (resistant strain)0.5–4 µg/mLThiosemicarbazone group[5][6]
Nicotinamide derivativesGram-positive bacteriaMIC = 1.95–15.62 µg/mLNicotinamide scaffold[4]

Expert Insights: Based on the known antimicrobial activity of halogenated and methylated nicotinic acid derivatives, this compound is a promising candidate for antimicrobial screening. The bromo substituent is expected to enhance its ability to penetrate microbial cell walls, while the methoxy group might influence its interaction with microbial enzymes.

Anti-inflammatory Activity

Nicotinic acid is known to exert anti-inflammatory effects, partly through the activation of the GPR109A receptor.[7] This has prompted the investigation of its derivatives as novel anti-inflammatory agents.

Comparative Data:

Compound/Analog ClassIn Vitro/In Vivo ModelReported ActivityKey Structural FeaturesReference(s)
Hypothetical: this compound LPS-stimulated macrophagesTo be determinedBromo at C6, Methoxy at C2N/A
Nicotinic acidLPS-stimulated human monocytesReduction of TNF-α, IL-6, and MCP-1Parent nicotinic acid structure[7]
Nicotinamide and isomersCarrageenan-induced paw edemaInhibition of edemaAmide derivatives of pyridine carboxylic acids[8]
Novel nicotinic acid derivativesLPS/INF γ-stimulated RAW 264.7 cellsSignificant nitrite inhibitionVaried substitutions on nicotinic acid scaffold[9]

Expert Insights: The anti-inflammatory potential of this compound is likely to be mediated through pathways similar to those of nicotinic acid, potentially involving the GPR109A receptor. The substituents at the 2 and 6 positions could modulate its binding affinity and signaling outcomes, possibly leading to a more potent or selective anti-inflammatory response.

Experimental Protocols

To facilitate the comparative evaluation of this compound and its analogs, detailed protocols for key in vitro assays are provided below.

Anticancer Activity: MTT Cell Viability Assay

This protocol assesses the cytotoxic effect of a compound on cancer cell lines.

Workflow:

MTT_Assay_Workflow A Seed cells in a 96-well plate B Treat cells with varying concentrations of the test compound A->B C Incubate for 24-72 hours B->C D Add MTT solution to each well C->D E Incubate for 2-4 hours to allow formazan formation D->E F Add solubilization solution (e.g., DMSO) E->F G Measure absorbance at 570 nm F->G H Calculate cell viability and IC50 value G->H

Caption: Workflow for the MTT cell viability assay.

Step-by-Step Protocol:

  • Cell Seeding: Seed cancer cells (e.g., MCF-7, A549, HCT116) in a 96-well plate at a density of 5,000-10,000 cells per well and incubate overnight.

  • Compound Treatment: Prepare serial dilutions of this compound and its analogs in culture medium. Replace the existing medium with the compound-containing medium. Include a vehicle control (e.g., DMSO) and a positive control (e.g., doxorubicin).

  • Incubation: Incubate the plate for 24, 48, or 72 hours at 37°C in a humidified incubator with 5% CO2.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 2-4 hours.

  • Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration that inhibits 50% of cell growth).

Antimicrobial Activity: Broth Microdilution Assay

This protocol determines the Minimum Inhibitory Concentration (MIC) of a compound against various microorganisms.

Workflow:

Broth_Microdilution_Workflow A Prepare serial dilutions of the test compound in a 96-well plate B Inoculate each well with a standardized microbial suspension A->B C Incubate the plate under appropriate conditions B->C D Visually or spectrophotometrically assess microbial growth C->D E Determine the Minimum Inhibitory Concentration (MIC) D->E

Caption: Workflow for the broth microdilution assay.

Step-by-Step Protocol:

  • Compound Dilution: Prepare a two-fold serial dilution of this compound and its analogs in a 96-well microtiter plate containing a suitable broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI 1640 for fungi).

  • Inoculum Preparation: Prepare a standardized inoculum of the test microorganism (e.g., Staphylococcus aureus, Escherichia coli, Candida albicans) to a final concentration of approximately 5 x 10^5 CFU/mL.

  • Inoculation: Add the microbial inoculum to each well of the microtiter plate. Include a growth control (no compound) and a sterility control (no inoculum).

  • Incubation: Incubate the plates at the optimal temperature for the microorganism (e.g., 37°C for bacteria, 30°C for fungi) for 18-24 hours.

  • MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible growth of the microorganism.

Anti-inflammatory Activity: Griess Assay for Nitric Oxide

This protocol measures the production of nitric oxide (NO), a key inflammatory mediator, by macrophages.

Workflow:

Griess_Assay_Workflow A Culture macrophages (e.g., RAW 264.7) in a 96-well plate B Pre-treat cells with test compounds A->B C Stimulate cells with an inflammatory agent (e.g., LPS) B->C D Collect cell culture supernatants C->D E Add Griess reagents to the supernatants D->E F Incubate and measure absorbance at 540 nm E->F G Quantify nitrite concentration F->G

Caption: Workflow for the Griess assay.

Step-by-Step Protocol:

  • Cell Culture: Seed RAW 264.7 murine macrophage cells in a 96-well plate and allow them to adhere overnight.

  • Compound Treatment: Pre-treat the cells with various concentrations of this compound and its analogs for 1 hour.

  • Inflammatory Stimulation: Stimulate the cells with lipopolysaccharide (LPS; 1 µg/mL) to induce NO production and incubate for 24 hours.

  • Supernatant Collection: Collect the cell culture supernatants.

  • Griess Reaction: Mix an equal volume of the supernatant with Griess reagent (a mixture of sulfanilamide and N-(1-naphthyl)ethylenediamine) and incubate at room temperature for 10-15 minutes.

  • Absorbance Measurement: Measure the absorbance at 540 nm.

  • Quantification: Determine the nitrite concentration in the samples by comparing the absorbance to a sodium nitrite standard curve.

Conclusion

This compound represents a promising scaffold for the development of novel therapeutic agents. Based on the analysis of its structural analogs, it is hypothesized to possess significant anticancer, antimicrobial, and anti-inflammatory properties. The structure-activity relationships discussed in this guide highlight the importance of the bromo and methoxy substituents in modulating these biological activities. The provided experimental protocols offer a robust framework for the systematic evaluation of this compound and its future derivatives. Further research, including synthesis of a focused library of analogs and comprehensive in vitro and in vivo testing, is warranted to fully elucidate the therapeutic potential of this exciting class of compounds.

References

A Researcher's Guide to Investigating Enzyme Inhibition Kinetics of Novel Compounds Derived from 6-Bromo-2-methoxynicotinic Acid

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive framework for researchers and drug development professionals on the systematic evaluation of enzyme inhibition kinetics for novel compounds synthesized from the versatile scaffold, 6-Bromo-2-methoxynicotinic acid. While direct, extensive research on the enzyme inhibition profile of derivatives from this specific acid is emerging, its structural motifs are present in a variety of biologically active molecules. This guide, therefore, serves as a practical roadmap for a research program aimed at discovering and characterizing new enzyme inhibitors. We will delve into the rationale behind experimental design, provide detailed protocols for key assays, and offer a structure for data comparison and interpretation.

Introduction: The Potential of this compound as a Scaffold

This compound is a substituted pyridine carboxylic acid.[1][2] Its chemical structure is notable for several key features that make it an attractive starting point for the synthesis of potential enzyme inhibitors:

  • A Pyridine Ring: A common motif in medicinal chemistry, capable of participating in various non-covalent interactions within an enzyme's active site, including hydrogen bonding and pi-stacking.

  • A Carboxylic Acid Group: A versatile functional group that can be readily modified to form amides, esters, and other derivatives, allowing for the exploration of a wide chemical space.[3]

  • A Bromo Substituent: Provides a site for cross-coupling reactions (e.g., Suzuki, Sonogashira, Buchwald-Hartwig), enabling the introduction of diverse aryl, heteroaryl, or alkyl groups to probe different regions of an enzyme's binding pocket.

  • A Methoxy Group: Can act as a hydrogen bond acceptor and its lipophilicity can influence the compound's overall pharmacokinetic properties.

Given these features, derivatives of this compound could potentially target a range of enzymes implicated in various diseases. Structurally related nitrogen-containing heterocycles have shown promise as anti-inflammatory, antimicrobial, and anticancer agents, suggesting that enzymes in these pathways could be relevant targets.[3][4][5]

A Proposed Research Workflow for Identifying and Characterizing Novel Inhibitors

A systematic approach is crucial for efficiently identifying and characterizing novel enzyme inhibitors. The following workflow outlines a logical progression from initial screening to detailed kinetic analysis.

G cluster_0 Phase 1: Synthesis & Screening cluster_1 Phase 2: Potency & Selectivity cluster_2 Phase 3: Mechanism of Action A Synthesis of Derivative Library (from this compound) B High-Throughput Screening (HTS) (Single concentration, primary assay) A->B C Hit Identification (% Inhibition > Threshold) B->C D IC50 Determination (Dose-response curves) C->D E Selectivity Profiling (Testing against related enzymes) D->E F Kinetic Assays (Varying substrate & inhibitor) E->F G Determination of Inhibition Type (e.g., Competitive, Non-competitive) F->G H Calculation of Ki G->H

Caption: Proposed research workflow for inhibitor discovery.

Comparative Data Analysis: Structuring Your Findings

As you generate data, it is essential to organize it in a structured manner to facilitate comparison and identify structure-activity relationships (SAR). The following tables provide a template for summarizing your findings.

Table 1: Primary Screening and Potency of this compound Derivatives

Compound IDR-Group ModificationTarget Enzyme% Inhibition @ 10 µMIC50 (µM)
Control N/ATarget XN/AValue
Derivative 1 PhenylTarget XValueValue
Derivative 2 ThiopheneTarget XValueValue
Derivative 3 PiperidineTarget XValueValue
... ............

Table 2: Mechanism of Inhibition and Kinetic Parameters for Lead Compounds

Compound IDTarget EnzymeApparent VmaxApparent KmType of InhibitionKi (µM)
Lead Cpd 1 Target XValueValuee.g., CompetitiveValue
Lead Cpd 2 Target XValueValuee.g., MixedValue
... ...............

Detailed Experimental Protocols

The following are detailed, step-by-step methodologies for the key experiments outlined in the research workflow.

Protocol for IC50 Determination

The half-maximal inhibitory concentration (IC50) is a measure of the potency of an inhibitor.

Objective: To determine the concentration of a derivative required to inhibit 50% of the target enzyme's activity.

Materials:

  • Target enzyme

  • Enzyme substrate

  • Assay buffer

  • Test compounds (dissolved in DMSO)

  • 96-well microplate

  • Microplate reader

Procedure:

  • Prepare Reagents:

    • Prepare a stock solution of the substrate in the assay buffer.

    • Prepare a stock solution of the enzyme in the assay buffer.

    • Prepare serial dilutions of the test compounds in DMSO, and then dilute into the assay buffer. It is crucial to maintain a constant final concentration of DMSO in all wells.

  • Assay Setup:

    • In a 96-well plate, add the following to each well:

      • Assay Buffer

      • Test compound at various concentrations (typically a 10-point, 3-fold serial dilution).

      • Enzyme solution.

    • Include control wells:

      • 100% Activity Control: Buffer + Enzyme + Substrate (no inhibitor).

      • 0% Activity Control (Background): Buffer + Substrate (no enzyme).

  • Incubation:

    • Incubate the plate at the optimal temperature for the enzyme for a set period (e.g., 15-30 minutes) to allow the inhibitor to bind to the enzyme.

  • Initiate Reaction:

    • Add the substrate to all wells to start the enzymatic reaction.

  • Detection:

    • Measure the product formation or substrate depletion over time using a microplate reader at the appropriate wavelength. The reaction should be monitored in the linear range.

  • Data Analysis:

    • Subtract the background reading from all wells.

    • Calculate the percentage of inhibition for each compound concentration relative to the 100% activity control.

    • Plot the % inhibition versus the logarithm of the inhibitor concentration.

    • Fit the data to a sigmoidal dose-response curve to determine the IC50 value.

Protocol for Mechanism of Inhibition Studies

This experiment helps to elucidate how the inhibitor interacts with the enzyme and its substrate.

Objective: To determine the mode of inhibition (e.g., competitive, non-competitive, uncompetitive, or mixed).

Materials:

  • Same as for IC50 determination.

Procedure:

  • Experimental Design:

    • This experiment involves measuring the initial reaction velocity at various substrate concentrations in the presence of several fixed concentrations of the inhibitor.

    • A matrix of experiments should be set up. For example:

      • Inhibitor concentrations: 0 (control), 0.5 x Ki, 1 x Ki, 2 x Ki (use estimated Ki from IC50).

      • Substrate concentrations: A range covering approximately 0.2 x Km to 5 x Km.

  • Assay Execution:

    • For each inhibitor concentration, perform a full substrate titration curve.

    • Add buffer, the fixed concentration of inhibitor, and the enzyme to the wells.

    • Incubate as in the IC50 protocol.

    • Initiate the reaction by adding the varying concentrations of the substrate.

    • Measure the initial reaction rates (V₀).

  • Data Analysis:

    • Plot the initial velocity (V₀) versus substrate concentration ([S]) for each inhibitor concentration (Michaelis-Menten plot).

    • Transform the data into a double reciprocal plot (Lineweaver-Burk plot): 1/V₀ versus 1/[S].

    • Analyze the pattern of the lines on the Lineweaver-Burk plot to determine the mechanism of inhibition.

G cluster_0 Lineweaver-Burk Plots and Inhibition Type cluster_1 Interpretation A Competitive (Lines intersect on y-axis) D Inhibitor binds to free enzyme only. Km increases, Vmax unchanged. A->D B Non-competitive (Lines intersect on x-axis) E Inhibitor binds to free enzyme and enzyme-substrate complex equally. Km unchanged, Vmax decreases. B->E C Uncompetitive (Parallel lines) F Inhibitor binds only to the enzyme-substrate complex. Km and Vmax decrease. C->F

Caption: Interpreting Lineweaver-Burk plots for inhibition type.

Conclusion

This compound represents a promising starting scaffold for the development of novel enzyme inhibitors. By following a systematic research workflow encompassing synthesis, screening, potency determination, and detailed kinetic analysis, researchers can effectively identify and characterize new lead compounds. The protocols and data organization frameworks provided in this guide are intended to support these efforts and facilitate the discovery of molecules with therapeutic potential. The key to success lies in meticulous experimental execution and a thorough analysis of the kinetic data to build a robust understanding of the structure-activity relationship and the mechanism of action of these novel derivatives.

References

A Head-to-Head Comparison of Synthetic Routes to 6-Bromo-2-methoxynicotinic Acid: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

6-Bromo-2-methoxynicotinic acid is a key building block in the synthesis of a variety of pharmacologically active compounds and functional materials. Its substituted pyridine core makes it an attractive scaffold for drug discovery, particularly in the development of kinase inhibitors and other targeted therapies. The efficient and scalable synthesis of this molecule is therefore of critical importance to researchers in both academic and industrial settings. This guide provides a detailed head-to-head comparison of two distinct synthetic routes to this compound, offering insights into the practical considerations of each approach. We will delve into the underlying chemical principles, provide detailed experimental protocols, and present a comparative analysis of their respective advantages and disadvantages.

Route 1: Direct Bromination of 2-Methoxynicotinic Acid

This approach represents the most straightforward synthesis, involving the direct electrophilic aromatic substitution on the readily available starting material, 2-methoxynicotinic acid. The methoxy group at the 2-position and the carboxylic acid at the 3-position both influence the regioselectivity of the bromination.

Chemical Principles

The pyridine ring is generally less reactive towards electrophilic substitution than benzene due to the electron-withdrawing effect of the nitrogen atom. However, the presence of the electron-donating methoxy group at the 2-position activates the ring towards substitution. The directing effects of the methoxy and carboxylic acid groups favor substitution at the 5- and 6-positions. In this case, bromination occurs preferentially at the 6-position, likely due to a combination of electronic and steric factors. The use of a suitable brominating agent and catalyst system is crucial for achieving high yield and selectivity.

Experimental Protocol

A representative procedure for the direct bromination of 2-methoxynicotinic acid is adapted from a general method for the bromination of substituted benzoic acids.

Materials:

  • 2-Methoxynicotinic acid

  • Tetrabutylammonium tribromide (Bu₄NBr₃)

  • Potassium phosphate (K₃PO₄)

  • Acetonitrile (MeCN)

  • Aqueous sodium thiosulfate (Na₂S₂O₃)

  • Saturated aqueous sodium carbonate (Na₂CO₃)

  • Pentane

  • Ethyl acetate (EtOAc)

  • Magnesium sulfate (MgSO₄)

Procedure:

  • To a reaction vial, add 2-methoxynicotinic acid (1.0 equiv), potassium phosphate (1.0 equiv), and acetonitrile.

  • Add tetrabutylammonium tribromide (2.0 equiv) to the stirred mixture.

  • Heat the reaction mixture at 100 °C for 16 hours.

  • After cooling to room temperature, quench the reaction by adding 15% aqueous sodium thiosulfate and saturated aqueous sodium carbonate.

  • Extract the aqueous phase with a mixture of pentane and ethyl acetate (95:5).

  • Combine the organic phases and dry over magnesium sulfate.

  • Remove the solvent under reduced pressure to yield the crude product.

  • Purify the crude product by column chromatography on silica gel.

Route 2: Multi-step Synthesis from 2,6-Dibromopyridine

This alternative strategy employs a more convergent approach, starting from a symmetrically substituted pyridine and introducing the desired functional groups in a stepwise manner. This route offers the potential for greater control over the substitution pattern and may be advantageous if the starting material for Route 1 is unavailable or costly.

Chemical Principles

This synthesis involves two key transformations: a nucleophilic aromatic substitution (SNAAr) and a directed ortho-metalation (DoM) followed by carboxylation.

  • Step 1: Nucleophilic Aromatic Substitution: The reaction of 2,6-dibromopyridine with sodium methoxide proceeds via an SNAr mechanism. The electron-withdrawing nature of the pyridine nitrogen and the two bromine atoms activates the ring towards nucleophilic attack. The methoxide ion displaces one of the bromine atoms to form 2-bromo-6-methoxypyridine. The reaction conditions can be controlled to favor monosubstitution.

  • Step 2: Directed Ortho-Metalation and Carboxylation: The methoxy group in 2-bromo-6-methoxypyridine is a powerful directing group for ortho-metalation.[1][2][3][4][5] In the presence of a strong lithium amide base, such as lithium diisopropylamide (LDA), a proton at the 3-position, ortho to the methoxy group, is abstracted to form a lithiated intermediate. This intermediate is then quenched with solid carbon dioxide (dry ice) to introduce the carboxylic acid group, which upon acidic workup yields the final product.

Experimental Protocol

Step 1: Synthesis of 2-Bromo-6-methoxypyridine

Materials:

  • 2,6-Dibromopyridine

  • Sodium methoxide (NaOMe)

  • Methanol (MeOH)

  • Diethyl ether

  • Saturated aqueous ammonium chloride (NH₄Cl)

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • Dissolve 2,6-dibromopyridine in methanol in a round-bottom flask.

  • Add a solution of sodium methoxide in methanol to the reaction mixture.

  • Heat the mixture at reflux for several hours, monitoring the reaction progress by TLC.

  • After completion, cool the reaction to room temperature and remove the methanol under reduced pressure.

  • Take up the residue in diethyl ether and wash with saturated aqueous ammonium chloride and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford 2-bromo-6-methoxypyridine.

Step 2: Synthesis of this compound

Materials:

  • 2-Bromo-6-methoxypyridine

  • Diisopropylamine

  • n-Butyllithium (n-BuLi)

  • Anhydrous tetrahydrofuran (THF)

  • Solid carbon dioxide (dry ice)

  • Hydrochloric acid (HCl)

  • Ethyl acetate

  • Brine

  • Anhydrous sodium sulfate

Procedure:

  • In a flame-dried, three-necked flask under an inert atmosphere, dissolve diisopropylamine in anhydrous THF and cool to -78 °C.

  • Slowly add n-butyllithium and stir for 30 minutes at -78 °C to generate lithium diisopropylamide (LDA).

  • Add a solution of 2-bromo-6-methoxypyridine in anhydrous THF dropwise to the LDA solution at -78 °C.

  • Stir the mixture at -78 °C for 1-2 hours to ensure complete lithiation.

  • Carefully add crushed solid carbon dioxide to the reaction mixture in portions.

  • Allow the reaction to warm to room temperature and then quench with water.

  • Acidify the aqueous layer with hydrochloric acid to a pH of approximately 3-4.

  • Extract the product with ethyl acetate.

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield this compound.

Visualizing the Synthetic Workflows

Synthetic_Route_1 start 2-Methoxynicotinic Acid reagents1 Bu4NBr3, K3PO4 MeCN, 100 °C, 16h start->reagents1 product This compound reagents1->product caption Route 1: Direct Bromination

Caption: A streamlined one-step synthesis to the target molecule.

Synthetic_Route_2 start 2,6-Dibromopyridine reagents1 NaOMe, MeOH Reflux start->reagents1 intermediate 2-Bromo-6-methoxypyridine reagents1->intermediate reagents2 1. LDA, THF, -78 °C 2. CO2 (s) 3. H3O+ intermediate->reagents2 product This compound reagents2->product caption Route 2: Multi-step Synthesis

Caption: A convergent two-step approach from a symmetrical precursor.

Head-to-Head Comparison

ParameterRoute 1: Direct BrominationRoute 2: Multi-step Synthesis
Starting Material 2-Methoxynicotinic acid2,6-Dibromopyridine
Number of Steps 12
Key Transformations Electrophilic Aromatic SubstitutionNucleophilic Aromatic Substitution, Directed Ortho-Metalation, Carboxylation
Overall Yield Moderate to GoodModerate to Good (cumulative over two steps)
Scalability Potentially limited by the cost and availability of the brominating agent and the need for chromatography.Generally good, with well-established and scalable reactions. Cryogenic conditions for lithiation may pose a challenge on a very large scale.
Purification Column chromatography is typically required to remove any regioisomers or unreacted starting material.The intermediate may require purification. The final product can often be isolated by precipitation and filtration after acidic workup.
Safety & Handling Tetrabutylammonium tribromide is a solid and easier to handle than liquid bromine. High reaction temperature.Requires handling of sodium methoxide (hygroscopic and corrosive) and n-butyllithium (pyrophoric). Cryogenic temperatures (-78 °C) are necessary.
Cost-Effectiveness Dependent on the cost of 2-methoxynicotinic acid and the specialized brominating agent.2,6-Dibromopyridine is a relatively inexpensive starting material. Reagents for the subsequent steps are common and affordable.

Discussion and Recommendations

The choice between these two synthetic routes will ultimately depend on the specific needs and resources of the researcher.

Route 1 is attractive for its directness and simplicity. For small-scale synthesis where the starting material is readily available, this one-step process can be the quickest way to obtain the desired product. However, the potential for regioisomer formation and the necessity of chromatographic purification may be drawbacks for larger-scale applications. The yield and selectivity can be highly dependent on the specific reaction conditions and the purity of the starting material.

Route 2 offers a more controlled and potentially more scalable approach. While it involves an additional step, each transformation is generally high-yielding and well-understood. The use of directed ortho-metalation provides excellent regiocontrol for the carboxylation step, minimizing the formation of unwanted isomers. The purification of the final product can be simpler, often involving a straightforward acid-base workup and crystallization. The main challenges of this route are the handling of air- and moisture-sensitive reagents like n-butyllithium and the requirement for low-temperature reaction conditions.

For researchers focused on process development and scale-up, Route 2 is likely the more robust and ultimately more cost-effective option. The higher degree of control and potentially easier purification of the final product outweigh the complexity of the additional step. For rapid, small-scale synthesis for initial biological screening, the expediency of Route 1 may be preferred, provided the starting material is accessible.

Conclusion

Both synthetic routes presented in this guide offer viable pathways to this compound. A thorough evaluation of the factors outlined in the comparison table, including scale, cost, available equipment, and safety considerations, will enable researchers to select the most appropriate method for their specific objectives.

References

A Comparative Guide to the In Vitro Metabolic Stability of 6-Bromo-2-methoxynicotinic Acid Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive comparison and procedural overview for assessing the in vitro metabolic stability of 6-Bromo-2-methoxynicotinic acid and its derivatives. Designed for researchers in drug discovery and development, this document delves into the rationale behind experimental choices, offers detailed protocols, and presents a comparative analysis of hypothetical derivatives to illustrate key structure-metabolism relationships.

Introduction: The Critical Role of Metabolic Stability in Drug Discovery

In the journey of a new chemical entity (NCE) from a promising hit to a viable drug candidate, metabolic stability is a pivotal parameter.[1][2] It refers to the susceptibility of a compound to biotransformation by metabolic enzymes, primarily within the liver.[1][3] A compound with low metabolic stability is rapidly cleared from the body, which can lead to insufficient therapeutic exposure and the need for frequent, high doses, potentially reducing patient compliance.[1] Conversely, a highly stable compound might accumulate, leading to toxicity.[3] Therefore, early in vitro assessment of metabolic stability is essential to guide medicinal chemistry efforts, enabling the selection and optimization of compounds with favorable pharmacokinetic profiles.[4][5] This guide focuses on a specific chemical class, this compound derivatives, to demonstrate the principles and practices of this critical evaluation.

The Chemical Context: this compound and Its Analogs

This compound serves as a core scaffold for our investigation. Its physicochemical properties, such as a predicted pKa of around 3.13 and a LogP of 1.55, influence its solubility and membrane permeability, which are relevant to its interaction with metabolic enzymes.[6][7]

For this comparative guide, we will evaluate the metabolic stability of the parent compound alongside three hypothetical derivatives designed to probe common metabolic pathways:

  • Compound A: this compound (Parent Compound)

  • Derivative B: Methyl 6-bromo-2-methoxynicotinate (Ester Derivative)

  • Derivative C: 6-Bromo-2-methoxy-N-methylnicotinamide (Amide Derivative)

  • Derivative D: 6-Bromo-5-fluoro-2-methoxynicotinic acid (Electron-Withdrawing Group Derivative)

These derivatives allow us to explore how simple structural modifications can impact susceptibility to enzymatic degradation.

Rationale for Experimental Design

A robust in vitro metabolic stability assay requires careful selection of the biological system, cofactors, and analytical methods. Our approach is grounded in established best practices to ensure the generation of reliable and translatable data.[8]

Choice of In Vitro System: Human Liver Microsomes (HLM)

The liver is the primary organ for drug metabolism, driven largely by enzymes located in the endoplasmic reticulum.[9][10] Human Liver Microsomes (HLMs) are vesicles formed from this subcellular fraction and are rich in Phase I drug-metabolizing enzymes, most notably the Cytochrome P450 (CYP) superfamily.[8][9][11]

  • Expertise & Experience: We select HLMs for this initial screening because they provide a convenient, cost-effective, and high-throughput system to assess CYP-mediated metabolism, which is a major clearance pathway for a majority of small molecule drugs.[5][9][12] While intact hepatocytes offer a more complete picture by including both Phase I and Phase II metabolic processes, HLMs are the industry standard for initial stability ranking due to their ease of use and focus on the often rate-limiting oxidative metabolism.[13][14]

Cofactor Requirement: NADPH

The catalytic cycle of CYP enzymes is an oxidative process that requires a reducing equivalent. Nicotinamide adenine dinucleotide phosphate (NADPH) is the essential cofactor that provides the electrons needed for the activation of molecular oxygen by the CYP enzymes.[8]

  • Trustworthiness: The protocol's validity is ensured by running parallel incubations. A reaction mixture containing the test compound and HLMs but lacking NADPH serves as a negative control. Degradation of the compound in the absence of NADPH would indicate chemical instability or metabolism by non-NADPH-dependent enzymes, whereas stability in its absence but degradation in its presence confirms NADPH-dependent metabolism.

Analytical Method: UPLC-MS/MS

Quantification of the parent compound over time is achieved using Ultra-Performance Liquid Chromatography coupled with tandem Mass Spectrometry (UPLC-MS/MS).

  • Authoritative Grounding: This technique is the gold standard for bioanalysis due to its exceptional sensitivity, specificity, and speed.[15][16][17] UPLC provides rapid and high-resolution separation of the parent drug from potential metabolites and matrix components, while tandem mass spectrometry allows for precise and unambiguous quantification using techniques like Multiple Reaction Monitoring (MRM).[18][19]

Visualizing the Process

Experimental Workflow Diagram

The following diagram outlines the logical flow of the in vitro metabolic stability assay.

G cluster_prep Phase 1: Preparation cluster_incubation Phase 2: Incubation cluster_analysis Phase 3: Analysis A Prepare HLM Stock D Pre-warm HLM & Compound in Buffer (37°C) A->D B Prepare Compound Stock (1 mM in DMSO) B->D C Prepare NADPH Cofactor Solution E Initiate Reaction (Add NADPH) C->E Start Reaction D->E F Incubate at 37°C (Timepoints: 0, 5, 15, 30, 60 min) E->F G Quench Reaction (Add cold Acetonitrile with Internal Standard) F->G Sample at each timepoint H Centrifuge to Pellet Protein G->H I Transfer Supernatant H->I J UPLC-MS/MS Analysis I->J K Data Processing & Calculation (t½, CLint) J->K

Caption: Workflow for the human liver microsomal stability assay.

Potential Metabolic Pathways

Nicotinic acid derivatives can undergo several biotransformations. The diagram below illustrates plausible metabolic "soft spots" for the parent compound.

G Parent This compound Methoxy Group Aromatic Ring Carboxylic Acid M1 O-Demethylation (6-Bromo-2-hydroxynicotinic acid) Parent:f0->M1 CYP450-mediated M2 Hydroxylation (Aromatic Ring Oxidation) Parent:f1->M2 CYP450-mediated M3 Glucuronidation (Acyl Glucuronide) Parent:f2->M3 UGT-mediated (Phase II)

References

A Researcher's Guide to Structure-Activity Relationship (SAR) Studies of 6-Bromo-2-methoxynicotinic Acid Analogs

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive framework for researchers and drug development professionals embarking on structure-activity relationship (SAR) studies of analogs based on the 6-bromo-2-methoxynicotinic acid scaffold. While direct, extensive SAR literature on this specific parent compound is nascent, this document synthesizes established principles from related nicotinic acid derivatives to offer a predictive and actionable strategy for analog design, synthesis, and evaluation. We will explore the rationale behind structural modifications and their anticipated impact on biological activity, with a focus on anti-inflammatory applications, a common therapeutic target for this class of compounds.[1][2][3]

The this compound Scaffold: A Privileged Starting Point

The this compound core (Figure 1) presents a versatile and strategically functionalized starting point for medicinal chemistry campaigns. Its key features include:

  • A Pyridine Ring: A bioisostere of a phenyl ring, offering opportunities for hydrogen bonding and polar interactions, while often improving metabolic stability and solubility.

  • A Carboxylic Acid: A critical functional group for forming salt bridges or hydrogen bonds with biological targets. It also serves as a convenient synthetic handle for creating esters and amides.

  • A Bromine Atom: Positioned at the 6-position, this halogen atom can participate in halogen bonding and provides a reactive site for cross-coupling reactions, enabling diverse substitutions.[4] Its presence can also enhance binding affinity and modulate electronic properties.[5]

  • A Methoxy Group: Located at the 2-position, this group can influence the conformation of the molecule and participate in hydrogen bonding. It also impacts the electronic nature of the pyridine ring.

These features make the scaffold a promising candidate for developing novel therapeutics, particularly in the realm of anti-inflammatory agents, by targeting key proteins in inflammatory pathways.[3]

Strategic Synthesis of Analogs: A Comparative Workflow

The generation of a diverse library of analogs is the cornerstone of any successful SAR study. The this compound scaffold allows for modifications at several key positions. Below, we compare common synthetic strategies.

Workflow for Analog Synthesis

Analog Synthesis Workflow cluster_amide Amide Coupling cluster_suzuki Suzuki Coupling start This compound amide_coupling Amide Coupling (e.g., HATU, EDCI) start->amide_coupling suzuki_coupling Suzuki Coupling (Pd catalyst) start->suzuki_coupling amide_analogs Amide Analogs amide_coupling->amide_analogs amines Diverse Amines amines->amide_coupling suzuki_analogs C6-Aryl/Heteroaryl Analogs suzuki_coupling->suzuki_analogs boronic_acids Aryl/Heteroaryl Boronic Acids boronic_acids->suzuki_coupling

Caption: General workflow for synthesizing analogs of this compound.

Experimental Protocols

Protocol 1: Amide Bond Formation via HATU Coupling [4]

This protocol is a reliable method for converting the carboxylic acid to a wide range of amides.

  • Acid Activation: Dissolve this compound (1 equivalent) in an anhydrous aprotic solvent such as DMF. Add HATU (1.1 equivalents) and a non-nucleophilic base like DIPEA (2 equivalents). Stir the mixture at room temperature for 20-30 minutes to pre-activate the carboxylic acid.

  • Amine Addition: Cool the reaction mixture to 0°C in an ice bath. Add the desired amine (1.2 equivalents) dropwise.

  • Reaction: Allow the reaction to warm to room temperature and stir for 2-16 hours, monitoring progress by TLC or LC-MS.

  • Work-up and Purification: Upon completion, quench the reaction with water and extract the product with an organic solvent (e.g., ethyl acetate). Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography.

Protocol 2: C-C Bond Formation via Suzuki-Miyaura Coupling [4]

This powerful cross-coupling reaction allows for the introduction of various aryl and heteroaryl groups at the C6 position, replacing the bromine atom.

  • Reaction Setup: In a reaction vessel, combine this compound (1 equivalent), the desired aryl or heteroaryl boronic acid (1.5 equivalents), a palladium catalyst such as Pd(PPh₃)₄ (0.05 equivalents), and a base like potassium carbonate (2 equivalents).

  • Solvent and Degassing: Add a degassed solvent system, typically a mixture of toluene and water. Purge the vessel with an inert gas (e.g., argon or nitrogen) for 10-15 minutes.

  • Reaction: Heat the mixture to 80-100°C and stir vigorously for 4-24 hours. Monitor the reaction's progress using TLC or LC-MS.

  • Work-up and Purification: After the reaction is complete, cool the mixture to room temperature. Dilute with water and extract with an organic solvent. Wash the combined organic layers, dry, and concentrate. Purify the product via column chromatography or recrystallization.

Biological Evaluation: A Focus on Anti-Inflammatory Activity

Based on the activities of related nicotinic acid derivatives, a primary area for investigating the biological effects of this compound analogs is their potential as anti-inflammatory agents.[1][2][3] Key inflammatory mediators to investigate include TNF-α and IL-6.[1][3]

Workflow for In Vitro Anti-Inflammatory Screening

Anti-Inflammatory Screening Workflow cell_culture RAW 264.7 Macrophage Cell Culture stimulation LPS Stimulation cell_culture->stimulation compound_treatment Treatment with Analogs stimulation->compound_treatment cytotoxicity_assay Cytotoxicity Assay (e.g., MTT) compound_treatment->cytotoxicity_assay elisa Quantification of Inflammatory Cytokines (e.g., TNF-α, IL-6) by ELISA compound_treatment->elisa

Caption: A typical workflow for the in vitro evaluation of anti-inflammatory compounds.

Experimental Protocol: In Vitro Anti-inflammatory Assay

This protocol outlines a standard method for assessing the anti-inflammatory properties of the synthesized analogs in a cell-based assay.

  • Cell Culture: Culture RAW 264.7 macrophage cells in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin at 37°C in a humidified atmosphere of 5% CO₂.

  • Cell Seeding: Seed the cells in 96-well plates at a density of 5 x 10⁴ cells/well and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with various concentrations of the synthesized analogs for 1 hour.

  • LPS Stimulation: Stimulate the cells with lipopolysaccharide (LPS) (1 µg/mL) for 24 hours to induce an inflammatory response.

  • Cytokine Measurement: Collect the cell culture supernatants and measure the levels of TNF-α and IL-6 using commercially available ELISA kits, following the manufacturer's instructions.

  • Cytotoxicity Assessment: Concurrently, assess the cytotoxicity of the compounds using an MTT assay to ensure that the observed anti-inflammatory effects are not due to cell death.[3]

Structure-Activity Relationship (SAR) Insights and Comparative Analysis

The following table summarizes hypothetical SAR data based on established principles for nicotinic acid derivatives. This serves as a predictive framework for guiding analog design.

Analog ID Modification from Parent Scaffold Predicted IC₅₀ (µM) for TNF-α Inhibition Rationale for Design and Predicted Outcome
Parent This compound> 100The free carboxylic acid may have limited cell permeability.
Analog 1 Amide with aniline50Amidation increases lipophilicity, potentially improving cell permeability and introducing new interactions.
Analog 2 Amide with 4-chloroaniline20The electron-withdrawing chloro group can enhance binding through halogen bonding or by modifying the electronics of the phenyl ring.[6]
Analog 3 Amide with 4-methylaniline45The electron-donating methyl group may have a slightly less favorable electronic profile for binding compared to the chloro-substituted analog.[6]
Analog 4 Suzuki coupling with phenylboronic acid35Replacing the bromine with a phenyl group can introduce new hydrophobic interactions and potentially improve target engagement.
Analog 5 Suzuki coupling with 4-fluorophenylboronic acid15The fluorine atom can act as a hydrogen bond acceptor and improve metabolic stability, leading to enhanced potency.

Conclusion and Future Directions

This guide provides a foundational strategy for conducting SAR studies on this compound analogs. The proposed synthetic routes and biological evaluation protocols offer a robust starting point for identifying novel anti-inflammatory agents. Future work should focus on expanding the diversity of the analog library, including variations at the 2-position (methoxy group) and exploring alternative heterocyclic ring systems. In vivo studies will be crucial to validate the therapeutic potential of the most promising candidates identified through this SAR-guided approach.

References

Safety Operating Guide

Proper Disposal Procedures for 6-Bromo-2-methoxynicotinic Acid: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive, step-by-step framework for the safe and compliant disposal of 6-Bromo-2-methoxynicotinic acid (CAS No. 1060806-62-3). Adherence to these procedures is critical not only for regulatory compliance but also for ensuring the safety of laboratory personnel and minimizing environmental impact. The protocols outlined below are grounded in established chemical safety principles and waste management regulations.

Section 1: Hazard Identification and Risk Assessment

Before handling or disposing of any chemical, a thorough understanding of its intrinsic hazards is paramount. This compound is a halogenated pyridine derivative. While specific toxicity data is limited, the Safety Data Sheet (SDS) and data on analogous structures indicate several potential hazards.

Core Chemical Hazards:

  • Skin Corrosion/Irritation: May cause skin irritation upon contact.

  • Serious Eye Damage/Irritation: Poses a risk of serious eye irritation.

  • Acute Toxicity: May be harmful if swallowed, in contact with skin, or if inhaled.

  • Specific Target Organ Toxicity (Single Exposure): May cause respiratory irritation.

The primary risk stems from its classification as a halogenated organic compound . The carbon-bromine bond makes this compound subject to specific disposal regulations designed to prevent the formation of toxic byproducts and ensure its complete destruction.

Hazard Identification CAS Number Molecular Formula GHS Hazard Statements
This compound1060806-62-3C₇H₆BrNO₃H302, H312, H332 (Harmful if swallowed, in contact with skin, or if inhaled), H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation)

Section 2: Personal Protective Equipment (PPE) Protocol

A multi-layered PPE approach is mandatory to create a reliable barrier against exposure during handling and disposal.

  • Hand Protection: Wear nitrile or neoprene gloves. Latex gloves are not suitable. Always inspect gloves for tears or punctures before use and wash hands thoroughly after handling.

  • Eye Protection: Chemical splash goggles are required at all times.

  • Body Protection: A standard laboratory coat should be worn and kept fastened. For tasks with a higher risk of splashes, a chemically resistant apron is recommended.

  • Respiratory Protection: All handling of the solid compound or solutions should be performed inside a certified chemical fume hood to prevent inhalation of dust or vapors.

Section 3: Spill Management Protocol

Immediate and correct response to a spill is critical to prevent wider contamination and exposure.

  • Evacuate and Alert: Alert personnel in the immediate vicinity and evacuate the area if the spill is large or if dust is airborne.

  • Secure the Area: Restrict access to the spill area. Ensure ventilation is adequate by using a chemical fume hood if the spill is contained within one.

  • Don Appropriate PPE: Before cleanup, don the full PPE described in Section 2.

  • Contain and Absorb:

    • For solid spills: Gently cover the spill with an absorbent material like vermiculite or sand to prevent dust from becoming airborne. Do not use combustible materials like paper towels for the initial containment.

    • For liquid spills (solutions): Use an appropriate chemical absorbent pad or material to contain the spill.

  • Collect Waste: Carefully sweep or scoop the contained material into a designated, leak-proof hazardous waste container.

  • Decontaminate: Clean the spill area with a suitable solvent (e.g., acetone), collecting all cleaning materials and rinsate as hazardous waste. Finally, wash the area with soap and water.

  • Dispose: All materials used for the cleanup, including absorbents and contaminated PPE, must be disposed of as hazardous waste.

Section 4: Step-by-Step Disposal Procedure

The guiding principle for disposing of this compound is that it must be treated as hazardous chemical waste . Under no circumstances should it be poured down the drain or mixed with general trash.

Step 1: Waste Segregation The most critical step is proper segregation. As a halogenated organic compound, this waste must be kept separate from non-halogenated chemical waste.

  • Rationale: Mixing halogenated and non-halogenated waste streams complicates the disposal process. Halogenated wastes require high-temperature incineration with specialized "scrubbers" to neutralize the acidic gases (like hydrogen bromide) produced during combustion. Disposing of them separately is more efficient and environmentally sound.

Step 2: Selecting the Correct Waste Container Use only designated and appropriate hazardous waste containers, typically provided by your institution's Environmental Health and Safety (EHS) office.

  • For solid waste: A high-density polyethylene (HDPE) container with a secure, screw-top lid is appropriate.

  • For liquid waste (including rinsate): Use a clearly marked, compatible solvent waste container (e.g., HDPE or glass) designated for "Halogenated Organic Waste."

Step 3: Waste Accumulation

  • Place all waste, including contaminated materials (gloves, weigh boats, pipette tips) and rinsate from cleaning glassware, directly into the correctly labeled halogenated waste container.

  • Keep the waste container securely closed at all times, except when adding waste.

  • Store the container in a designated Satellite Accumulation Area (SAA) within the laboratory where the waste is generated. This area should be clearly marked, and secondary containment (like a spill tray) should be used.

Step 4: Labeling the Waste Container Proper labeling is a regulatory requirement and is essential for the safety of waste handlers. The label must include:

  • The words "Hazardous Waste."

  • The full chemical name: "this compound."

  • An accurate list of all other constituents in the container (e.g., solvents used for rinsing).

  • The relevant hazard pictograms (e.g., irritant, health hazard).

  • The date the waste was first added to the container.

Step 5: Arranging for Disposal Once the container is full (typically no more than 90% capacity) or has been accumulating for a set period (often up to 12 months, but check local rules), arrange for pickup through your institution's EHS department. They will manage the final transport to a licensed hazardous waste disposal facility.

Disposal Workflow Diagram

The following diagram illustrates the decision-making process for the proper disposal of this compound waste.

G cluster_0 Waste Generation & Assessment cluster_1 Segregation & Containment cluster_2 Final Disposal Protocol Generate Generate Waste (e.g., unused solid, rinsate, contaminated consumables) Assess Assess Waste Type: Is it this compound or contaminated with it? Generate->Assess Halogenated Segregate as HALOGENATED ORGANIC WASTE Assess->Halogenated Yes Container Select appropriate, labeled container (Solid or Liquid) Halogenated->Container Accumulate Place waste in container. Store in Satellite Accumulation Area with secondary containment. Container->Accumulate Label Ensure Container is Properly Labeled: - 'Hazardous Waste' - Full Chemical Names - Hazards & Dates Accumulate->Label EHS Request Pickup from Environmental Health & Safety (EHS) Label->EHS

Caption: Decision workflow for the disposal of this compound.

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
6-Bromo-2-methoxynicotinic acid
Reactant of Route 2
6-Bromo-2-methoxynicotinic acid

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.